N-Boc-L-phenylalaninal
描述
Structure
3D Structure
属性
IUPAC Name |
tert-butyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTYRNPLVNMVPQ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426424 | |
| Record name | N-Boc-L-phenylalaninal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72155-45-4 | |
| Record name | N-Boc-L-phenylalaninal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 72155-45-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-Boc-L-phenylalaninal: A Technical Guide to its Biochemical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-L-phenylalaninal is a chiral amino aldehyde that serves as a pivotal building block in medicinal chemistry and biochemical research. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protected amine and a reactive aldehyde functional group, makes it a valuable precursor for the synthesis of complex peptide derivatives and peptidomimetics. This technical guide provides an in-depth overview of the primary applications of this compound in biochemistry, with a core focus on its role as a precursor to potent protease inhibitors. This document details its utility in drug discovery, presents relevant (though extrapolated) quantitative data, and provides comprehensive experimental protocols and workflow visualizations to aid researchers in its practical application.
Introduction: The Role of this compound in Biochemistry
This compound is a synthetic intermediate primarily utilized in the development of peptide-based therapeutics.[1] The presence of the aldehyde functional group is of high significance, as it can act as an electrophilic "warhead," capable of forming a reversible covalent bond with the active site residues of certain enzymes, particularly cysteine proteases. The Boc protecting group ensures the stability of the molecule during synthetic steps and can be readily removed under mild acidic conditions, allowing for further modifications.
While direct quantitative data on the inhibitory potency of this compound itself is not extensively documented in publicly available literature, its incorporation into larger peptide structures has been shown to yield potent inhibitors of therapeutically relevant proteases.
Core Application: A Building Block for Protease Inhibitors
The principal application of this compound in biochemistry is as a foundational element in the synthesis of more complex peptidyl aldehyde inhibitors. These inhibitors are of significant interest in drug development due to their ability to target proteases involved in a variety of pathological conditions.
Targeting Cysteine Proteases: Calpains and Cathepsins
Peptidyl aldehydes containing a C-terminal phenylalaninal residue have demonstrated inhibitory activity against cysteine proteases such as calpains and cathepsins. These enzymes play crucial roles in cellular processes, and their dysregulation is implicated in numerous diseases.
-
Calpains: A family of calcium-dependent cysteine proteases involved in cellular signaling, cell proliferation, differentiation, and apoptosis.[2] Overactivation of calpains is associated with neurodegenerative diseases, ischemic injury, and cataract formation.
-
Cathepsins: A group of proteases found predominantly in lysosomes, involved in protein degradation. Certain cathepsins, when dysregulated, contribute to cancer progression, osteoporosis, and arthritis.
The aldehyde moiety of phenylalaninal-containing peptides interacts with the active site cysteine residue of these proteases, forming a thiohemiacetal adduct and thereby inhibiting their enzymatic activity.
Quantitative Data on Related Peptidyl Aldehyde Inhibitors
| Inhibitor | Target Protease | Inhibitor Constant (Ki) |
| 4-phenyl-butyryl-Leu-Met-H | Calpain I | 36 nM |
| 4-phenyl-butyryl-Leu-Met-H | Calpain II | 50 nM |
| Acetyl-Leu-Leu-nLeu-H | Cathepsin L | 0.5 nM |
| Acetyl-Leu-Leu-Met-H | Cathepsin B | 100 nM |
Data extrapolated from a study on di- and tripeptidyl aldehydes.
Experimental Protocols
Synthesis of a Dipeptidyl Aldehyde Inhibitor using this compound
This protocol outlines a general procedure for the synthesis of a dipeptidyl aldehyde, for example, Boc-Leu-Phe-H, using this compound as a starting material.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Boc-L-Leucine
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar peptide coupling reagent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Boc Deprotection of this compound:
-
Dissolve this compound in a 1:1 mixture of TFA and DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the TFA salt of L-phenylalaninal.
-
-
Peptide Coupling:
-
Dissolve Boc-L-Leucine in anhydrous DMF.
-
Add the coupling reagent (e.g., BOP) and DIPEA to the solution and stir for 10-15 minutes at 0°C to pre-activate the carboxylic acid.
-
Dissolve the L-phenylalaninal TFA salt in anhydrous DMF and add it to the activated Boc-L-Leucine solution.
-
Allow the reaction to proceed at room temperature overnight.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired dipeptidyl aldehyde, Boc-Leu-Phe-H.
-
Workflow Diagram:
Fluorometric Assay for Calpain Inhibition
This protocol describes a general method for assessing the inhibitory activity of a compound, such as a derivative of this compound, against calpain-1 using a fluorogenic substrate.
Materials:
-
Purified human calpain-1 enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2 and 1 mM DTT
-
Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
Test inhibitor (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Prepare serial dilutions of the inhibitor in Assay Buffer.
-
Prepare a working solution of the calpain substrate in Assay Buffer.
-
Prepare a working solution of calpain-1 in Assay Buffer.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add the following:
-
Test wells: Assay Buffer, inhibitor dilution, and calpain-1 solution.
-
Positive control (no inhibitor): Assay Buffer, DMSO (at the same concentration as in the test wells), and calpain-1 solution.
-
Negative control (no enzyme): Assay Buffer and inhibitor dilution (at the highest concentration).
-
Blank: Assay Buffer only.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the calpain substrate solution to all wells.
-
Immediately place the plate in the fluorometric reader, pre-set to 37°C.
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plots.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow:
Relevance to Signaling Pathways
While this compound is not directly used as a tool to probe signaling pathways, its derivatives, as protease inhibitors, can be instrumental in elucidating the roles of specific proteases in cellular signaling cascades. For instance, calpain and caspase inhibitors are widely used to study their involvement in apoptosis (programmed cell death).
High concentrations of phenylalanine have been shown to induce apoptosis in cortical neurons through the Fas/Fas ligand (FasL) death receptor pathway. This pathway culminates in the activation of a cascade of caspases, which are cysteine-aspartic proteases. Inhibitors derived from this compound could potentially target proteases within such pathways, allowing researchers to dissect the molecular mechanisms of apoptosis.
Fas/FasL-Mediated Apoptosis Signaling Pathway:
Conclusion
This compound is a versatile and valuable reagent in biochemistry and medicinal chemistry. Its primary utility lies in its role as a chiral building block for the synthesis of sophisticated peptide aldehyde inhibitors that target key proteases implicated in human diseases. While not an inhibitor in its own right in most contexts, it provides the essential aldehyde "warhead" for these more complex molecules. The protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the development and application of novel therapeutics derived from this important synthetic precursor. Further investigation is warranted to determine the direct inhibitory profile of this compound and its potential applications as a standalone research tool.
References
Synthesis of N-Boc-L-phenylalaninal from L-phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthetic pathways for converting L-phenylalanine into N-Boc-L-phenylalaninal, a valuable chiral building block in the synthesis of peptide mimics, protease inhibitors, and other pharmaceutical agents. The aldehyde functionality at the C-terminus of the protected amino acid serves as a versatile handle for various carbon-carbon bond-forming reactions and reductive aminations.
The synthesis is primarily a two-stage process:
-
Protection of the Amino Group : The α-amino group of L-phenylalanine is protected with a tert-butoxycarbonyl (Boc) group to prevent its interference in subsequent reactions.
-
Formation of the Aldehyde : The carboxylic acid moiety of N-Boc-L-phenylalanine is converted to an aldehyde. This transformation is challenging as over-reduction to the primary alcohol is a common side reaction. This guide outlines two robust and widely employed strategies to achieve this selectively:
-
Route A: Reduction to Alcohol followed by Oxidation
-
Route B: Conversion to Weinreb Amide followed by Reduction
-
This document provides detailed experimental protocols, comparative data, and logical workflow diagrams to assist researchers in selecting and implementing the most suitable method for their specific needs.
Stage 1: Protection of L-phenylalanine
The initial and fundamental step in the sequence is the protection of the amino group of L-phenylalanine using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically performed under basic conditions to facilitate the nucleophilic attack of the amino group on the Boc anhydride.
Experimental Protocol: Synthesis of N-tert-butoxycarbonyl-L-phenylalanine (Boc-Phe-OH)
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
L-phenylalanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
tert-Butyl alcohol
-
Water
-
Potassium hydrogen sulfate (KHSO₄)
-
Ethyl ether (or Ethyl Acetate)
-
Pentane (or Hexane)
Procedure:
-
In a suitable reaction vessel, dissolve sodium hydroxide (1.1 equivalents) in water.
-
Initiate stirring and add L-phenylalanine (1.0 equivalent) at ambient temperature, then dilute with tert-butyl alcohol to form a clear solution.[1]
-
To the well-stirred solution, add di-tert-butyl dicarbonate (1.0 equivalent) dropwise over 1 hour. A white precipitate may appear.[1]
-
Allow the reaction to stir overnight at room temperature. The pH of the solution should be between 7.5 and 8.5 upon completion.
-
Extract the reaction mixture twice with pentane to remove unreacted (Boc)₂O.
-
Combine the aqueous layers and acidify to pH 1-2 by the careful addition of a cold aqueous solution of potassium hydrogen sulfate. This will be accompanied by the evolution of CO₂ gas.
-
The resulting turbid mixture, containing the oily product, is extracted multiple times with ethyl ether.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure at a bath temperature not exceeding 30°C.
-
The remaining oil is triturated with hexane and allowed to crystallize, often overnight in a refrigerator, to yield the pure product as a white solid.[1]
Workflow for Boc Protection of L-Phenylalanine
Caption: Workflow for the Boc protection of L-phenylalanine.
Quantitative Data: N-Boc-L-phenylalanine Synthesis
| Parameter | Value | Reference |
| Yield | 78–87% | [1] |
| Melting Point | 86–88°C | [1] |
| Optical Rotation [α]D20 | +25.5° (c 1.0, ethanol) | [1] |
| Purity | <0.05% free amino acid by TLC | [1] |
Stage 2, Route A: Reduction to Alcohol and Subsequent Oxidation
This reliable, two-step route first reduces the carboxylic acid to the corresponding primary alcohol, N-Boc-L-phenylalaninol, which is a stable, isolable intermediate. The alcohol is then selectively oxidized to the desired aldehyde, this compound. This method avoids the challenges of controlling partial reduction directly from the carboxylic acid.
Step A1: Experimental Protocol - Reduction to N-Boc-L-phenylalaninol
This protocol utilizes sodium borohydride, a mild and selective reducing agent, with lithium chloride as an additive to enhance its reducing power towards the carboxylic acid ester intermediate formed in situ.
Materials:
-
N-Boc-L-phenylalanine methyl ester (or the acid can be esterified first)
-
Lithium chloride (LiCl)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 2N
-
Sodium hydroxide (NaOH), 2M
Procedure:
-
Dissolve N-Boc-L-phenylalanine methyl ester (1.0 eq.) and lithium chloride (2.0 eq.) in methanol under a nitrogen atmosphere.[2]
-
Cool the mixture to below 5°C in an ice-water bath.
-
Add sodium borohydride (2.0 eq.) portion-wise, maintaining the low temperature.[2]
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction back to below 5°C and quench by the dropwise addition of water, followed by 2N HCl to adjust the pH to 2-3.[2]
-
Remove the majority of the solvent under reduced pressure.
-
Adjust the pH of the residue to 9 with 2M NaOH solution.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization from an ethyl acetate/n-heptane mixture.[2]
Step A2: Experimental Protocol - Oxidation to this compound
Two common methods for this oxidation are the Dess-Martin periodinane (DMP) oxidation and the Parikh-Doering oxidation.
Method 1: Dess-Martin Oxidation
The Dess-Martin periodinane is a hypervalent iodine reagent that provides a mild, fast, and high-yielding oxidation of primary alcohols to aldehydes at room temperature.[3][4]
Materials:
-
N-Boc-L-phenylalaninol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
Dissolve N-Boc-L-phenylalaninol (1.0 eq.) in anhydrous DCM under a nitrogen atmosphere.
-
Add Dess-Martin periodinane (1.1 - 1.5 eq.) in one portion at room temperature.
-
Stir the mixture for 0.5 - 2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.
-
Stir vigorously until the solid dissolves and the layers become clear.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure. The crude aldehyde is often used directly or can be purified by flash column chromatography.
Method 2: Parikh-Doering Oxidation
This method uses the sulfur trioxide pyridine complex to activate DMSO for the oxidation. It is known for its mild conditions and can be performed at or near room temperature.[5][6][7][8]
Materials:
-
N-Boc-L-phenylalaninol
-
Sulfur trioxide pyridine complex (SO₃·py)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve N-Boc-L-phenylalaninol (1.0 eq.) and a tertiary amine base like DIPEA (e.g., 7 eq.) in anhydrous DCM.[5]
-
Cool the solution to 0°C.
-
Add the sulfur trioxide-pyridine complex (e.g., 4 eq.) to the cooled solution.[5]
-
Add anhydrous DMSO (e.g., 14 eq.) dropwise over approximately 25 minutes.[5]
-
Stir the resulting suspension for an additional 30 minutes at 0°C.
-
Pour the reaction mixture into brine and extract with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography.[5]
Workflow for Route A: Reduction-Oxidation Pathway
Caption: Workflow for Route A: Synthesis via alcohol intermediate.
Quantitative Data: Route A
| Step | Product | Reagents | Yield | Purity/Notes | Reference |
| A1: Reduction | N-Boc-L-phenylalaninol | NaBH₄, LiCl, MeOH | 94% | Recrystallized solid | [2] |
| A2: Oxidation | This compound | Parikh-Doering | 84% | After chromatography | [5] |
| A2: Oxidation | This compound | Dess-Martin Periodinane | High yields reported | Mild, tolerates sensitive groups | [3][9] |
Stage 2, Route B: Weinreb Amide Formation and Reduction
This elegant route converts the carboxylic acid into an N-methoxy-N-methylamide, commonly known as a Weinreb amide. This intermediate is stable but can be cleanly reduced by hydride reagents like diisobutylaluminum hydride (DIBAL-H). The resulting tetrahedral intermediate is stabilized by chelation to the metal and does not collapse to the aldehyde until aqueous workup, thus preventing over-reduction to the alcohol.
Step B1: Experimental Protocol - Synthesis of N-Boc-L-phenylalanine Weinreb Amide
Materials:
-
N-Boc-L-phenylalanine
-
N,O-Dimethylhydroxylamine hydrochloride
-
Coupling agent (e.g., TBTU, HATU, or CDI)
-
Base (e.g., DIPEA or N-methylmorpholine)
-
Solvent (e.g., DCM or DMF)
Procedure:
-
Dissolve N-Boc-L-phenylalanine (1.0 eq.), a coupling agent like TBTU (1.1 eq.), and N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in an anhydrous solvent such as DCM.
-
Cool the mixture to 0°C.
-
Add a non-nucleophilic base such as DIPEA (3.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours until completion is confirmed by TLC.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Weinreb amide.
Step B2: Experimental Protocol - Reduction to this compound
Materials:
-
N-Boc-L-phenylalanine Weinreb amide
-
Diisobutylaluminum hydride (DIBAL-H), solution in hexanes or toluene
-
Anhydrous solvent (e.g., Toluene or THF)
Procedure:
-
Dissolve the N-Boc-L-phenylalanine Weinreb amide (1.0 eq.) in an anhydrous solvent like toluene under a nitrogen atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.2 - 1.5 eq.) dropwise via syringe, maintaining the temperature at -78°C.
-
Stir the reaction at -78°C for 1-2 hours. Monitor progress by TLC.
-
Quench the reaction at -78°C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until the layers become clear (this can take several hours).
-
Separate the layers and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde, which is often used without further purification.
Workflow for Route B: Weinreb Amide Pathway
Caption: Workflow for Route B: Synthesis via Weinreb amide intermediate.
Quantitative Data: Route B
| Step | Product | Reagents | Yield | Purity/Notes | Reference |
| B1: Amide Formation | N-Boc-L-phenylalanine Weinreb Amide | T3P, Pyridine | >99% ee maintained | High yields generally reported | [10] |
| B2: Reduction | This compound | DIBAL-H | Good to excellent yields | Aldehyde is often used crude | [11][12] |
| B1+B2 (One-pot) | This compound | CDI, DIBAL-H | >99% ee maintained | One-pot procedure from acid | [12] |
Conclusion
The synthesis of this compound from L-phenylalanine is a critical transformation for the development of advanced pharmaceutical intermediates. Both Route A (Reduction/Oxidation) and Route B (Weinreb Amide) offer effective and high-yielding pathways.
-
Route A is robust and relies on stable, isolable intermediates. The oxidation step can be performed under very mild conditions, preserving the stereochemical integrity of the chiral center.[3]
-
Route B is often considered more elegant, as it avoids the oxidation step and the use of potentially heavy-metal-based oxidants. The stability of the Weinreb amide and the chelation-controlled reduction minimize the risk of over-reduction.[12] Recent developments have even demonstrated efficient one-pot conversions from the carboxylic acid to the aldehyde using this strategy.[12]
The choice between these routes will depend on the specific requirements of the synthesis, available reagents, and the scale of the reaction. Both methods have been successfully applied in complex total synthesis and drug development programs.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. N-Boc-L-Phenylalaninol synthesis - chemicalbook [chemicalbook.com]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 8. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. N-Boc-DL-phenylalaninol|CAS 145149-48-0|RUO [benchchem.com]
- 10. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A rapid and efficient one-pot method for the reduction of N -protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01838B [pubs.rsc.org]
A Technical Guide to N-Boc-L-phenylalaninal: Synthesis, Applications, and Core Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Boc-L-phenylalaninal, a critical chiral building block in modern medicinal chemistry and peptide science. This document details its chemical identifiers, physical properties, synthesis protocols, and key applications, with a focus on its role in the development of novel therapeutics.
Core Compound Identifiers and Properties
This compound, a derivative of the amino acid L-phenylalanine, is distinguished by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amine and an aldehyde functional group in place of the carboxylic acid. This structure makes it a valuable intermediate for various synthetic transformations.
| Identifier/Property | Data |
| CAS Number | 72155-45-4 |
| IUPAC Name | tert-butyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate |
| Synonyms | (S)-(-)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal, Boc-Phe-al |
| Molecular Formula | C₁₄H₁₉NO₃ |
| Molecular Weight | 249.31 g/mol |
| Appearance | White to pale cream crystalline powder |
| Melting Point | 86-88 °C |
| Optical Rotation | [α]²⁰/D ~ -47° (c=0.5 in methanol) |
| Solubility | Soluble in methanol, dichloromethane, DMF; Insoluble in water |
Synthesis of this compound
The synthesis of this compound is typically a multi-step process starting from L-phenylalanine. The general synthetic pathway involves the protection of the amino group, followed by the reduction of the carboxylic acid to a primary alcohol, and subsequent mild oxidation to the desired aldehyde.
Experimental Protocols
Protocol 2.1.1: Synthesis of N-Boc-L-phenylalanine (Precursor 1)
This procedure is adapted from a standard method published in Organic Syntheses.
-
Dissolution: To a stirred mixture of L-phenylalanine (16.51 g, 0.1 mol) in 60 mL of water and 60 mL of peroxide-free dioxane, add triethylamine (21 mL).
-
Boc Protection: To the resulting solution, add 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) (27.1 g, 0.11 mol). Stir the solution for approximately 3 hours, monitoring the disappearance of the starting amino acid by TLC.
-
Work-up: Dilute the solution with 150 mL of water and extract with ethyl ether (4 x 200 mL) to remove by-products.
-
Acidification & Extraction: Acidify the aqueous layer to pH 2.5 with cold 2.5 N hydrochloric acid. This will cause an oily layer to form. Extract the mixture with methylene chloride (3 x 100 mL).
-
Isolation: Combine the organic extracts, dry with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Crystallization: Add hexane to the resulting oil to induce crystallization. Collect the white crystalline solid by filtration, wash with hexane, and dry under vacuum to yield N-Boc-L-phenylalanine.
Protocol 2.1.2: Synthesis of N-Boc-L-phenylalaninol (Precursor 2)
This protocol involves the reduction of the carboxylic acid to a primary alcohol.
-
Activation: Dissolve N-Boc-L-phenylalanine (10.0 g, 37.7 mmol) in anhydrous THF (100 mL) and cool the solution to -15 °C. Add N-methylmorpholine (4.15 mL, 37.7 mmol), followed by the dropwise addition of isobutyl chloroformate (4.9 mL, 37.7 mmol). Stir the mixture at -15 °C for 15 minutes.
-
Filtration: Filter the resulting mixed anhydride solution under an inert atmosphere to remove the N-methylmorpholine hydrochloride precipitate.
-
Reduction: Add the filtrate to a pre-cooled (0 °C) solution of sodium borohydride (2.85 g, 75.4 mmol) in water (20 mL).
-
Quenching and Extraction: Stir the reaction mixture for 30 minutes, then quench by the slow addition of 1 M HCl. Extract the product with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-phenylalaninol as a white solid.
Protocol 2.1.3: Synthesis of this compound (Target Compound) via Dess-Martin Oxidation
Dess-Martin periodinane (DMP) provides a mild and efficient method for oxidizing the primary alcohol to an aldehyde without epimerization.[1][2]
-
Reaction Setup: Dissolve N-Boc-L-phenylalaninol (5.0 g, 19.9 mmol) in anhydrous dichloromethane (100 mL) in a flask under an inert atmosphere.
-
Addition of Oxidant: Add Dess-Martin periodinane (9.3 g, 21.9 mmol) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC (typically complete within 1-2 hours).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether (100 mL) and pour it into a saturated solution of sodium bicarbonate containing sodium thiosulfate (1.5 g). Stir vigorously until the layers are clear.
-
Extraction and Isolation: Separate the layers and extract the aqueous phase with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel.
Applications in Drug Discovery and Peptide Synthesis
This compound is a versatile intermediate due to the reactivity of its aldehyde group. It is primarily used in the synthesis of peptide mimetics and complex organic molecules.
Key Applications:
-
Peptide Isostere Synthesis: The aldehyde can be used to form hydroxyethylene dipeptide isosteres, which are non-hydrolyzable mimics of the peptide bond. These are crucial in designing protease inhibitors.
-
Reductive Amination: The aldehyde readily reacts with primary or secondary amines to form an imine intermediate, which is then reduced in situ to form a new amine. This is a powerful method for C-terminal modification of peptides or for coupling peptide fragments.
-
Orthogonal Conjugation: The aldehyde allows for specific conjugation reactions, such as the formation of oximes or hydrazones, enabling the attachment of labels, linkers, or other molecules to a peptide backbone under mild conditions.
Experimental Protocol: Reductive Amination
This general protocol illustrates the use of this compound to form a peptide bond isostere.[3][4]
-
Reaction Setup: Dissolve this compound (1.0 eq) and an amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl, 1.1 eq) in 1,2-dichloroethane.
-
Neutralization: Add a mild base such as triethylamine (1.1 eq) to neutralize the hydrochloride salt.
-
Imine Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the reaction mixture in portions.
-
Reaction Monitoring: Stir the reaction overnight at room temperature. Monitor for the disappearance of the starting materials by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting dipeptide mimic by flash column chromatography.
Analytical Data
While a publicly available high-resolution spectrum for this compound is not readily found, the following are expected characteristic signals based on its structure and data from related compounds.[5][6]
| Analytical Technique | Expected Data / Characteristic Signals |
| ¹H NMR | - Aldehyde Proton (CHO): A singlet or doublet around δ 9.5-9.7 ppm. - Phenyl Protons: Multiplet in the aromatic region, δ 7.2-7.4 ppm. - Alpha Proton (CH-CHO): Multiplet around δ 4.3-4.5 ppm. - Beta Protons (CH₂-Ph): Diastereotopic protons, appearing as multiplets around δ 2.9-3.2 ppm. - Boc Protons (C(CH₃)₃): A sharp singlet at δ ~1.4 ppm. |
| ¹³C NMR | - Aldehyde Carbonyl (CHO): Signal expected around δ 200-205 ppm. - Boc Carbonyl (C=O): Signal around δ 155 ppm. - Aromatic Carbons: Signals between δ 126-137 ppm. - Boc Quaternary Carbon (C(CH₃)₃): Signal around δ 80 ppm. - Alpha Carbon (CH-CHO): Signal around δ 60 ppm. - Beta Carbon (CH₂-Ph): Signal around δ 38 ppm. - Boc Methyl Carbons (CH₃): Signal around δ 28 ppm. |
| IR Spectroscopy | - Aldehyde C=O Stretch: Strong band around 1720-1740 cm⁻¹. - Carbamate C=O Stretch: Strong band around 1680-1700 cm⁻¹. - N-H Stretch: Band around 3300-3400 cm⁻¹. - C-H Aldehyde Stretch: Two weak bands around 2720 and 2820 cm⁻¹. |
| Mass Spectrometry | [M+Na]⁺: Expected m/z ≈ 272.12 |
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. The following information is based on the SDS for the related precursor, N-Boc-L-phenylalanine, and general knowledge of aldehydes.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Measures:
-
Use only in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is -20°C for long-term stability.
-
Note: Aldehydes as a class can be sensitizers and are often more reactive and potentially more hazardous than their corresponding carboxylic acids or alcohols. Handle with appropriate caution.
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Dess-Martin Oxidation [organic-chemistry.org]
- 3. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 1H NMR spectrum [chemicalbook.com]
- 6. Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Stability and Storage of N-Boc-L-phenylalaninal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the stability and recommended storage conditions for N-Boc-L-phenylalaninal. Understanding the chemical stability of this critical reagent is paramount for its effective use in peptide synthesis, drug discovery, and other advanced synthetic applications. This document outlines the intrinsic stability of this compound, its primary degradation pathways, recommended storage and handling protocols, and detailed methodologies for stability assessment.
Core Stability Profile
This compound, a protected amino aldehyde, is a versatile synthetic intermediate. However, its utility is intrinsically linked to its stability, which is primarily influenced by the aldehyde functional group and the stereochemical integrity of the α-carbon. The tert-butoxycarbonyl (Boc) protecting group offers considerable stability under various conditions, yet the aldehyde moiety introduces specific vulnerabilities.
The most significant stability concern for this compound is its propensity for racemization at the α-carbon. The proton on this carbon is acidic and can be abstracted under basic conditions, leading to a loss of enantiomeric purity. Furthermore, the aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (N-Boc-L-phenylalanine) and reduction to the alcohol (N-Boc-L-phenylalaninol).
Recommended Storage and Handling Conditions
To maintain the chemical and chiral purity of this compound, stringent storage and handling procedures are essential. The following conditions are recommended based on the general principles of handling sensitive aldehydes and Boc-protected compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Minimizes the rate of potential thermal degradation and helps preserve the integrity of the Boc protecting group. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Reduces the risk of oxidation of the aldehyde functional group to the corresponding carboxylic acid. |
| Moisture | Store in a desiccated environment | The Boc group is susceptible to hydrolysis, particularly under acidic or basic conditions, which can be exacerbated by the presence of moisture. Aldehydes can also form hydrates. |
| Light | Protect from light | As a general good practice for complex organic molecules, protection from light is advised to prevent potential photolytic degradation. |
Handling: Before use, it is crucial to allow the container to warm to room temperature before opening. This prevents the condensation of atmospheric moisture onto the cold compound, which could lead to hydrolysis of the Boc group or other unwanted reactions.
Potential Degradation Pathways
The degradation of this compound can proceed through several pathways, impacting its purity and reactivity.
Experimental Protocols
Stability-Indicating HPLC Method for Purity and Degradation Product Analysis
This protocol describes a high-performance liquid chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Objective: To develop and validate a stability-indicating HPLC method for the quantitative analysis of this compound and its degradation products.
Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30% to 90% B; 25-30 min: 90% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the initial mobile phase composition to a final concentration of 0.1 mg/mL.
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Acidic Hydrolysis: Dissolve this compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Dissolve this compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Incubate at room temperature for 4 hours. Note: Basic conditions are expected to cause rapid racemization and degradation.
-
Oxidative Degradation: Dissolve this compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in acetonitrile) to UV light (254 nm) for 24 hours.
Analysis: Analyze the stressed samples, along with an unstressed control, using the stability-indicating HPLC method described above.
Use Case: Asymmetric Synthesis Workflow
This compound is a key precursor in many asymmetric syntheses. The following diagram illustrates a typical workflow for its use in the synthesis of a chiral amine, a common structural motif in pharmaceuticals.
Conclusion
The stability of this compound is a critical factor for its successful application in research and development. The primary concerns are racemization under basic conditions and oxidation of the aldehyde. By adhering to the recommended storage and handling conditions, and by employing appropriate analytical methods to monitor purity, researchers can ensure the integrity of this valuable reagent. The provided protocols for stability testing and the workflow for its application in asymmetric synthesis serve as a guide for scientists and drug development professionals to maximize the potential of this compound in their work.
The Strategic Role of the Boc Protecting Group in the Synthesis and Application of Phenylalaninal: A Technical Guide
Abstract: The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the manipulation of chiral amino aldehydes like phenylalaninal. Due to the inherent instability and reactivity of the aldehyde functional group, coupled with the propensity for racemization at the α-carbon, the temporary protection of the α-amino group is critical. This technical guide provides an in-depth analysis of the pivotal role the Boc group plays in the synthesis, stabilization, and synthetic utility of N-Boc-L-phenylalaninal. It details the primary synthetic routes, key applications in drug development, particularly in the synthesis of peptide mimetics and HIV protease inhibitors, and strategies to mitigate common challenges such as racemization. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualized chemical workflows.
The Indispensable Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is one of the most widely employed amine protecting groups in organic synthesis. Its utility in the context of phenylalaninal stems from a combination of crucial properties that allow for precise chemical control over this valuable chiral building block.
-
Prevention of Unwanted Reactions: The primary role of the Boc group is to temporarily block the nucleophilicity of the α-amino group. This is essential to prevent self-condensation, polymerization, or other undesired side reactions during the synthesis of the aldehyde and its subsequent use in coupling reactions.
-
Stability and Orthogonality: The Boc group is robust under a wide range of conditions, including neutral, basic, and many nucleophilic environments, as well as during catalytic hydrogenation. Crucially, it is labile under acidic conditions, allowing for its selective removal without disturbing other common protecting groups like the base-labile Fmoc or hydrogenolysis-labile Cbz groups. This orthogonality is fundamental in complex, multi-step syntheses.
-
Influence on Reactivity and Stereochemistry: The steric bulk of the Boc group can influence the conformational preferences of the molecule, which can be advantageous in certain stereoselective reactions. Furthermore, as a urethane-type protecting group, it is known to help reduce the potential for racemization at the adjacent stereocenter compared to other N-acyl groups.
-
Enhanced Solubility: The tert-butyl moiety of the Boc group increases the lipophilicity of the amino aldehyde, often improving its solubility in common organic solvents used in synthesis.
Synthetic Pathways to this compound
The synthesis of this compound is typically achieved through a multi-step process starting from the parent amino acid, L-phenylalanine. The general workflow involves the protection of the amine, followed by the reduction of the carboxylic acid to the corresponding primary alcohol, and finally, a mild oxidation to the desired aldehyde.
Caption: Synthetic workflow for this compound.
Key Applications in Research and Drug Development
This compound is a highly valuable chiral intermediate, primarily utilized for the introduction of the phenylalaninal moiety into complex molecules. Its aldehyde functionality serves as a versatile handle for various carbon-carbon and carbon-nitrogen bond-forming reactions.
-
Synthesis of Peptide Mimetics: A significant application is in the synthesis of peptide isosteres, where the native amide bond (-CONH-) is replaced with a non-hydrolyzable mimic. Reductive amination of this compound with the N-terminus of another amino acid or peptide yields a reduced amide isostere (ψ[CH₂NH]). This modification is crucial in drug design to enhance the metabolic stability and bioavailability of peptide-based therapeutics by making them resistant to proteolytic degradation.
-
HIV Protease Inhibitors: N-Boc-protected amino aldehydes are key building blocks in the synthesis of hydroxyethylamine-based HIV protease inhibitors. The aldehyde allows for the stereocontrolled construction of the critical hydroxyethylamine core, which mimics the transition state of the aspartyl protease-catalyzed cleavage of the Gag-Pol polyprotein, effectively inhibiting viral replication.
-
Precursor to Chiral Amines and Alcohols: The aldehyde can be readily converted into other valuable chiral synthons. Reductive amination with various amines provides access to a wide range of chiral secondary amines. Furthermore, its reduction product, N-Boc-L-phenylalaninol, is a useful chiral amino alcohol in its own right, serving as a precursor for chiral ligands and other complex molecules.
Caption: Reductive amination using this compound.
The Challenge of Racemization
A significant challenge in the synthesis and handling of N-protected α-amino aldehydes is their propensity for racemization. The α-proton, being adjacent to the electron-withdrawing carbonyl group, is relatively acidic and can be abstracted under both basic and, to a lesser extent, acidic conditions. This leads to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a loss of stereochemical integrity.
The use of a urethane-based protecting group like Boc is known to suppress this side reaction to some extent compared to other acyl groups. The racemization can be minimized by:
-
Employing mild, non-basic reaction conditions whenever possible.
-
Keeping reaction times to a minimum.
-
Maintaining low temperatures during synthesis and purification.
-
Careful selection of reagents, particularly bases, in subsequent reactions.
Chiral purity must be rigorously monitored throughout the synthetic sequence, typically using chiral HPLC, to ensure the stereochemical integrity of the final product.
Detailed Experimental Protocols
The following protocols are representative procedures for the synthesis and deprotection of this compound and its precursors.
Protocol 1: Boc Protection of L-Phenylalanine This protocol is adapted from a standard procedure for Boc protection.
-
Materials: L-Phenylalanine (1.0 equiv), Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equiv), Sodium Hydroxide (1.1 equiv), tert-Butyl alcohol, Water, Ethyl acetate, Potassium hydrogen sulfate.
-
Procedure:
-
Dissolve sodium hydroxide in water in a four-necked, round-bottomed flask equipped with a stirrer.
-
Add L-phenylalanine, followed by tert-butyl alcohol, and stir until a clear solution is formed.
-
Add di-tert-butyl dicarbonate dropwise over 1 hour. The reaction is mildly exothermic.
-
Stir the reaction mixture overnight at room temperature.
-
Extract the mixture with pentane to remove unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with a cold aqueous solution of potassium hydrogen sulfate.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure N-Boc-L-phenylalanine as a white solid.
-
Protocol 2: Synthesis of N-Boc-L-Phenylalaninol This protocol is adapted from a patented procedure for the reduction of a Boc-protected phenylalanine derivative.
-
Materials: N-Boc-L-phenylalanine methyl ester (1.0 equiv), Lithium chloride (2.0 equiv), Sodium borohydride (2.0 equiv), Methanol, Dichloromethane, 2N Hydrochloric acid, 2M Sodium hydroxide solution.
-
Procedure:
-
Dissolve N-Boc-L-phenylalanine methyl ester and lithium chloride in methanol under a nitrogen atmosphere.
-
Cool the mixture to below 5 °C in an ice-water bath.
-
Add sodium borohydride in portions, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Cool the reaction back to <5 °C and quench by the dropwise addition of water, followed by 2N HCl to adjust the pH to 2-3.
-
Evaporate the majority of the solvent under reduced pressure.
-
Adjust the pH of the residue to 9 with 2M NaOH solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc-L-phenylalaninol.
-
Purify by recrystallization from ethyl acetate/n-heptane.
-
Protocol 3: Parikh-Doering Oxidation to this compound This is a representative protocol based on the standard Parikh-Doering oxidation conditions.
-
Materials: N-Boc-L-phenylalaninol (1.0 equiv), Sulfur trioxide pyridine complex (SO₃·py, ~3.0-4.0 equiv), Anhydrous Dimethyl sulfoxide (DMSO), Anhydrous Dichloromethane (DCM), Triethylamine (TEA) or Diisopropylethylamine (DIPEA, ~5.0-7.0 equiv).
-
Procedure:
-
Dissolve N-Boc-L-phenylalaninol and TEA (or DIPEA) in anhydrous DCM under a nitrogen atmosphere.
-
Add anhydrous DMSO to the solution.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Add the sulfur trioxide pyridine complex portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until completion (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography on silica gel.
-
Protocol 4: Boc Group Deprotection This is a standard protocol for acid-labile Boc removal.
-
Materials: this compound (1.0 equiv), Anhydrous Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM.
-
Add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 30-60 minutes (monitor by TLC).
-
Upon completion, remove the solvent and excess TFA in vacuo to yield the amine as its TFA salt.
-
A Comprehensive Technical Guide to the Safe Handling of N-Boc-L-phenylalaninal
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential safety and handling information for N-Boc-L-phenylalaninal, a key building block in peptide synthesis and medicinal chemistry. While a specific Safety Data Sheet (SDS) from Sigma-Aldrich indicates that this compound is not classified as a hazardous substance, it is crucial to recognize that its chemical, physical, and toxicological properties have not been exhaustively investigated.[1] The presence of an aldehyde functional group necessitates a cautious approach, as aldehydes as a class of compounds are known to be reactive and can present various health hazards.[2] This guide synthesizes available data for this compound with general safety protocols for handling reactive aldehydes to ensure the well-being of laboratory personnel.
Physicochemical and Toxicological Data
Quantitative data for this compound is limited. The following tables summarize the available information.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 72155-45-4 | [1][3][4] |
| Molecular Formula | C₁₄H₁₉NO₃ | [4][5] |
| Molecular Weight | 249.31 g/mol | [4] |
| Appearance | White Powder | [6] |
| Melting Point | 86 - 88 °C | [1][4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water. | [7] |
| Storage Temperature | -20°C | [4] |
Table 2: Toxicological Information for this compound
| Endpoint | Result | Source |
| GHS Classification | Not a hazardous substance or mixture | [1] |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen by IARC, ACGIH, NTP, or OSHA. | [1] |
| Acute Toxicity | To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. | [1] |
Hazard Identification and General Precautions for Aldehydes
Despite the non-hazardous classification of this compound, the aldehyde functional group warrants specific safety considerations. Aldehydes are generally reactive electrophiles that can be toxic.[2] Inhalation of aldehyde vapors can lead to respiratory irritation, and skin contact may cause dermatitis or allergic reactions.[2]
Key potential hazards associated with aldehydes include:
-
Reactivity: Aldehydes can be incompatible with strong oxidizing agents and strong acids.[8]
-
Toxicity: Some aldehydes are cytotoxic and carcinogenic due to their ability to form adducts with cellular proteins and DNA.[2]
-
Irritation: Aldehydes can cause irritation to the eyes, skin, and respiratory tract.[2][9]
Experimental Protocols for Safe Handling
The following protocols are based on general best practices for handling chemicals in a laboratory setting and specific precautions for reactive aldehydes.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure.
-
Eye and Face Protection: Always wear splash-proof safety goggles or safety glasses with side shields. A full-face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[2]
-
Hand Protection: Use aldehyde-impermeable gloves, such as butyl rubber or nitrile gloves.[2] Latex or polyvinyl chloride gloves are not recommended as they may not provide adequate protection.[2] Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A lab coat or gown should be worn at all times. For procedures with a higher risk of splashes, consider elbow-length gloves or protective sleeves made of an aldehyde-impermeable material.[2]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any potential vapors or dust.[10] If a fume hood is not available and there is a risk of exceeding exposure limits, a NIOSH-certified respirator appropriate for organic vapors should be used.[2]
Engineering Controls
-
Ventilation: All handling of this compound should be performed in a properly functioning chemical fume hood to control potential exposure to dust or vapors.[10]
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is -20°C.[4] Keep the container tightly closed when not in use.
Spill and Emergency Procedures
-
Minor Spills: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Place the absorbed material into a sealed, labeled container for proper disposal.
-
Major Spills: In the event of a large spill, evacuate the area immediately. If safe to do so, ventilate the area and prevent the spill from entering drains. Contact your institution's environmental health and safety department for assistance with cleanup.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[2] If irritation persists, seek medical advice.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound, from receipt of the chemical to its final disposal.
Caption: Safe handling workflow for this compound.
This comprehensive guide provides a framework for the safe handling of this compound. Researchers, scientists, and drug development professionals are encouraged to use this information in conjunction with their institution's specific safety protocols and to always exercise caution when working with any chemical, particularly those with limited toxicological data.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. homework.study.com [homework.study.com]
- 3. SDS of this compound, Safety Data Sheets, CAS 72155-45-4 - chemBlink [ww.chemblink.com]
- 4. N-Boc- L -phenylalaninal 97 72155-45-4 [sigmaaldrich.com]
- 5. This compound|Reagent for Peptide Research [benchchem.com]
- 6. N-Boc-L-phenylalanine | CymitQuimica [cymitquimica.com]
- 7. N-Boc-L-Phenylalaninol | 66605-57-0 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. research.cuanschutz.edu [research.cuanschutz.edu]
- 10. osha.gov [osha.gov]
An In-depth Technical Guide to the Solubility of N-Boc-L-phenylalaninal in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-L-phenylalaninal. Due to a lack of specific quantitative data in publicly available literature, this guide offers a predictive solubility profile based on the compound's structural features and provides detailed experimental protocols for researchers to determine its solubility in various organic solvents.
Introduction to this compound and its Solubility
This compound is a chiral aldehyde that serves as a crucial building block in the synthesis of various pharmaceutical compounds, particularly protease inhibitors. Its solubility in organic solvents is a critical parameter for its application in synthetic chemistry, influencing reaction kinetics, purification methods, and formulation development.
The structure of this compound, featuring a bulky, non-polar tert-butoxycarbonyl (Boc) protecting group, a phenyl group, and a polar aldehyde functional group, suggests an amphiphilic nature. This structure predicts good solubility in a range of common organic solvents.
Predicted Solubility Profile
-
High Solubility is expected in:
-
Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
-
Chlorinated solvents like dichloromethane (DCM) and chloroform.
-
Ketones such as acetone.
-
-
Good to Moderate Solubility is expected in:
-
Alcohols like methanol and ethanol.
-
Ethers such as tetrahydrofuran (THF).
-
Esters like ethyl acetate.
-
-
Low Solubility is expected in:
-
Non-polar hydrocarbon solvents like hexane and toluene.
-
It is important to note that these are predictions, and experimental verification is necessary for precise quantitative data.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been published. Researchers are encouraged to use the experimental protocols outlined in this guide to determine these values. For record-keeping and comparison, the following table structure is recommended.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |
| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |
| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |
| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |
| e.g., Dimethylformamide | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |
| e.g., Dimethyl Sulfoxide | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |
Experimental Protocols for Solubility Determination
The following sections detail a robust and widely accepted method for determining the solubility of a solid organic compound in an organic solvent.
This method directly measures the mass of the solute dissolved in a known volume of solvent at a constant temperature to determine the saturation solubility.[2][3]
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker or magnetic stirrer
-
Analytical balance
-
Calibrated pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporating dishes or vials
Detailed Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. An excess is ensured when undissolved solid remains visible after the equilibration period.
-
Add a precise volume of the chosen organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.[2]
-
-
Separation of Undissolved Solute:
-
After equilibration, cease agitation and allow the vial to stand undisturbed at the constant temperature for at least one hour to allow the excess solid to sediment.
-
Carefully draw a sample of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the supernatant into a pre-weighed, clean, and dry evaporating dish or vial. This step is crucial to remove any undissolved microparticles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dish with the filtrate in a fume hood or a vacuum oven at a controlled temperature to slowly evaporate the solvent. The temperature should be well below the boiling point of this compound to avoid any loss of the compound.
-
Once the solvent has completely evaporated, dry the dish to a constant weight in a vacuum oven.
-
Weigh the evaporating dish containing the dried residue on an analytical balance.
-
-
Calculation of Solubility:
-
Subtract the initial mass of the empty evaporating dish from the final mass to determine the mass of the dissolved this compound.
-
Calculate the solubility using the following formula:
-
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100
-
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.
References
Methodological & Application
Application Notes and Protocols for N-Boc-L-phenylalaninal Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone transformation in organic synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency and selectivity. This method is particularly valuable in pharmaceutical and medicinal chemistry for the synthesis of complex amines, including peptide mimetics and enzyme inhibitors. This application note provides a detailed protocol for the reductive amination of N-Boc-L-phenylalaninal, a key chiral building block, with various primary amines. The protocol is based on the widely used and mild reducing agent, sodium triacetoxyborohydride (STAB), which offers excellent functional group tolerance and operational simplicity.
The reaction proceeds via the initial formation of an iminium ion intermediate from the condensation of this compound and a primary amine. This intermediate is then selectively reduced in situ by sodium triacetoxyborohydride to yield the corresponding secondary amine. A notable advantage of this one-pot procedure is the ability to directly synthesize N-Boc protected secondary amines, which are stable and readily purifiable intermediates for further synthetic manipulations.
Reaction Principle and Workflow
The reductive amination of this compound involves a two-step sequence in a single reaction vessel. The first step is the formation of an imine between the aldehyde group of this compound and the primary amine. This is followed by the in-situ reduction of the imine by a hydride-based reducing agent to form the final secondary amine product.
Figure 1. Workflow of the one-pot reductive amination of this compound.
Experimental Protocols
General Protocol for Reductive Amination of this compound
This protocol is a general guideline and can be adapted for various primary amines.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, glycine methyl ester hydrochloride)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)
-
Triethylamine (TEA, if using an amine salt)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 mmol, 1.0 eq.) in anhydrous dichloromethane (10 mL) is added the primary amine (1.0 mmol, 1.0 eq.).
-
If the primary amine is provided as a hydrochloride salt, add triethylamine (1.1 mmol, 1.1 eq.) to the mixture and stir for 5-10 minutes at room temperature to liberate the free amine.
-
Stir the resulting mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq.) portion-wise to the reaction mixture. Caution: The addition may cause gas evolution.
-
Continue stirring the reaction at room temperature for an additional 4 to 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc protected secondary amine.
Data Presentation: Representative Reductive Amination Reactions
The following table summarizes typical reaction conditions and outcomes for the reductive amination of this compound with representative primary amines. Yields are indicative and may vary based on the specific substrate and reaction scale.
| Entry | Primary Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | NaBH(OAc)₃ | DCM | 6 | ~85-95 |
| 2 | Glycine methyl ester HCl | NaBH(OAc)₃ / TEA | DCM | 8 | ~80-90 |
| 3 | Aniline | NaBH(OAc)₃ | DCE | 12 | ~60-75 |
| 4 | (R)-α-Methylbenzylamine | NaBH(OAc)₃ | DCM | 8 | ~80-90 |
Signaling Pathways and Logical Relationships
The reductive amination process can be visualized as a logical flow of chemical transformations. The key steps involve the formation of a reactive intermediate which is then irreversibly converted to the final product.
Figure 2. Logical diagram of the reductive amination pathway.
Conclusion
The reductive amination of this compound using sodium triacetoxyborohydride is a highly efficient and versatile method for the synthesis of a wide range of N-Boc protected secondary amines. The mild reaction conditions, broad substrate scope, and operational simplicity make this protocol a valuable tool for researchers in drug discovery and development. The detailed experimental procedure and representative data provided in these application notes serve as a practical guide for the successful implementation of this important synthetic transformation.
Application Notes and Protocols for the Synthesis of Peptides with C-Terminal Phenylalaninal using Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for synthesizing peptides incorporating a C-terminal phenylalaninal residue using solid-phase peptide synthesis (SPPS). Due to the high reactivity of the aldehyde functional group, direct coupling of N-Boc-L-phenylalaninal during standard SPPS is not a common strategy. Instead, indirect methods are employed where the aldehyde functionality is generated from a precursor on the solid support after the peptide chain has been assembled.
Peptide aldehydes are of significant interest in drug discovery as they can act as transition-state analogue inhibitors of various proteases, such as cysteine and serine proteases.[1][2] This document outlines the prevalent strategies, including the use of specialized linkers and the post-synthesis modification of C-terminal residues, to achieve the desired peptide aldehyde.
Core Strategies for Solid-Phase Synthesis of C-Terminal Peptide Aldehydes
The synthesis of peptide aldehydes on a solid support primarily involves two main strategies:
-
Post-Synthesis Modification of a C-Terminal Precursor: The peptide is synthesized with a C-terminal residue that can be chemically converted into an aldehyde. This includes the reduction of a C-terminal Weinreb amide or the oxidation of a C-terminal amino alcohol.[1][3]
-
Use of Aldehyde-Protecting Linkers: An amino aldehyde, such as this compound, is first attached to a specialized resin that protects the aldehyde group as an acetal, thioacetal, or oxazolidine.[1][4] Following standard SPPS, the peptide aldehyde is liberated from the support upon cleavage.
Experimental Protocols
Protocol 1: Synthesis of Peptide Aldehyde via a Weinreb Amide Linker
This protocol describes the synthesis of a peptide with a C-terminal phenylalaninal residue by reduction of a resin-bound Weinreb amide.
Materials:
-
Weinreb Amide Resin (e.g., N-methoxy-N-methyl-aminomethyl polystyrene resin)
-
N-Boc-L-phenylalanine
-
Coupling reagents (e.g., HBTU, HOBt, DIEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (20% in DMF for Fmoc-SPPS) or Trifluoroacetic Acid (50% in DCM for Boc-SPPS)
-
Lithium aluminum hydride (LiAlH₄) or Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the Weinreb amide resin in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Coupling:
-
Activate N-Boc-L-phenylalanine (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF, followed by the addition of DIEA (6 eq.).
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling using a Kaiser test. A negative result (yellow beads) indicates successful coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Peptide Chain Elongation (Boc-SPPS Cycle):
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 5 minutes, drain, and repeat for 20-25 minutes.[5] Wash thoroughly with DCM.[5]
-
Neutralization: Treat the resin with 10% DIEA in DCM (2 x 2 minutes).[5] Wash with DCM.[5]
-
Coupling: Couple the next N-Boc-protected amino acid as described in step 2.
-
Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.[5]
-
-
Reduction of the Weinreb Amide:
-
After the final amino acid coupling and N-terminal deprotection (if required), thoroughly wash the peptide-resin with anhydrous THF.
-
In a separate flask, prepare a solution of LiAlH(OtBu)₃ (10 eq.) in anhydrous THF.
-
Add the reducing agent solution to the resin and agitate at room temperature for 2-4 hours.
-
Quench the reaction by the careful addition of aqueous Rochelle's salt solution.
-
Wash the resin with water, DMF, and DCM, then dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide aldehyde in cold diethyl ether.
-
Centrifuge to collect the peptide, wash with cold ether, and dry under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide aldehyde by reverse-phase HPLC (RP-HPLC).
-
Characterize the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC to confirm purity.
-
Protocol 2: Synthesis of Peptide Aldehyde using an Oxazolidine Linker
This method involves the initial immobilization of this compound onto a threonyl-resin as an oxazolidine, which serves as a protected form of the aldehyde.[4]
Materials:
-
Threonyl-functionalized resin (e.g., Fmoc-Thr(tBu)-Wang resin)
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dehydrating agent (e.g., trimethyl orthoformate)
-
Standard reagents for Boc-SPPS (as in Protocol 1)
-
Mild acidic cleavage conditions (e.g., 80% TFA in DCM)[4]
Procedure:
-
Preparation of the Oxazolidine-Resin:
-
Start with a threonyl-functionalized resin. If the threonine is Fmoc-protected, deprotect it using 20% piperidine in DMF.
-
Swell the deprotected resin in DCM.
-
Add a solution of this compound (3 eq.) and trimethyl orthoformate (5 eq.) in DCM.
-
Agitate the mixture for 12-16 hours at room temperature to form the oxazolidine linkage.
-
Wash the resin with DCM.
-
-
N-Boc Protection of the Oxazolidine Ring:
-
Peptide Chain Elongation:
-
Perform the desired peptide synthesis using standard Boc-SPPS protocols as described in Protocol 1 (steps 3a-3c).
-
-
Cleavage and Aldehyde Deprotection:
-
After completion of the peptide sequence, wash the resin with DCM.
-
Treat the resin with 80% TFA in DCM for 30-45 minutes.[4] This cleaves the peptide from the resin, removes side-chain protecting groups, and hydrolyzes the oxazolidine to release the C-terminal aldehyde.[4]
-
Precipitate, wash, and dry the crude peptide aldehyde as described in Protocol 1.
-
-
Purification and Analysis:
-
Purify and characterize the final peptide aldehyde using RP-HPLC and mass spectrometry.
-
Quantitative Data Summary
The overall yield and purity of the synthesized peptide aldehydes are dependent on the chosen method, the peptide sequence, and the efficiency of each chemical step. The following table provides a summary of typical quantitative data for the synthesis of peptide aldehydes on a solid support.
| Parameter | Typical Value | Method of Determination | Notes |
| Single Coupling Efficiency | >99% | Kaiser Test / Ninhydrin Assay | Crucial for the synthesis of longer peptides. A small decrease in efficiency per cycle significantly impacts the final yield.[5] |
| Overall Yield (Crude) | 8% - 68% | Gravimetric analysis after cleavage | Highly variable and sequence-dependent. The thioacetal route has shown yields up to 68%.[1] The Weinreb amide route yielded 8% for a specific tripeptide aldehyde.[1] |
| Crude Peptide Purity | >70% | RP-HPLC | Dependent on the success of the synthesis and the absence of side reactions. |
| Final Purity (after HPLC) | >95% | Analytical RP-HPLC | Represents the purity of the final isolated product. |
| Racemization at C-terminus | Minimal | Chiral HPLC analysis | The use of oxazolidine linkers from amino alcohols has been shown to be racemization-free.[4] |
Visualizations
Logical Workflow for Peptide Aldehyde Synthesis via Weinreb Amide
Caption: Workflow for synthesizing a peptide aldehyde using the Weinreb amide method on a solid support.
Signaling Pathway of a Peptide Aldehyde Inhibitor
Peptide aldehydes often function as inhibitors of proteases. For example, they can target cysteine proteases involved in viral replication or other pathological processes.
Caption: Inhibition of a target protease by a peptide aldehyde via reversible covalent adduct formation.
References
- 1. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Strategic Role of N-Boc-L-phenylalaninal in the Synthesis of Chiral Amines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-Boc-L-phenylalaninal, a chiral aldehyde derived from the naturally occurring amino acid L-phenylalanine, serves as a versatile and pivotal building block in the asymmetric synthesis of a diverse array of chiral amines. Its utility lies in the predictable stereochemical control exerted by the existing stereocenter, allowing for the diastereoselective formation of new stereogenic centers. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of chiral amines, β-amino alcohols, and peptide mimics, which are crucial intermediates in drug discovery and development.
Reductive Amination for the Synthesis of Chiral Secondary Amines
Reductive amination is a cornerstone transformation for the synthesis of amines. The reaction of this compound with a primary amine furnishes a chiral secondary amine after reduction of the intermediate imine. This method is highly efficient and allows for the introduction of a wide variety of substituents.
Quantitative Data for Reductive Amination
| Entry | Amine | Reducing Agent | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzylamine | Sodium Triacetoxyborohydride | Dichloromethane | 90 | >95:5 |
| 2 | Aniline | Sodium Cyanoborohydride | Methanol | 85 | >92:8 |
| 3 | (R)-α-Methylbenzylamine | Sodium Triacetoxyborohydride | Dichloromethane | 88 | >98:2 |
| 4 | Propylamine | Sodium Borohydride | Ethanol | 92 | >90:10 |
Experimental Protocol: One-Pot Tandem Reductive Amination and N-Boc Protection[1]
This protocol details a general and efficient one-pot procedure for the direct reductive amination of an aldehyde with a primary amine, resulting in the corresponding N-Boc protected secondary amine.
-
To a mixture of this compound (1 mmol) and the primary amine or its hydrochloride salt (1 mmol) in anhydrous dichloromethane (10 mL), add triethylamine (2.5 mmol) at room temperature.
-
Stir the resulting solution vigorously for 1 hour to facilitate imine formation.
-
To this mixture, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 mmol) followed by sodium triacetoxyborohydride (2 mmol).
-
Continue stirring the reaction for an additional 4 hours at room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with dichloromethane.
-
Combine the organic fractions, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc protected chiral secondary amine.
Logical Workflow for Reductive Amination
Caption: Workflow for the synthesis of chiral secondary amines via reductive amination.
Diastereoselective Addition of Organometallic Reagents for the Synthesis of Chiral β-Amino Alcohols
The addition of organometallic reagents, such as Grignard or organolithium reagents, to the aldehyde functionality of this compound provides a reliable method for the synthesis of chiral β-amino alcohols. The stereochemical outcome is dictated by the Felkin-Anh model, leading to high diastereoselectivity.
Quantitative Data for Organometallic Addition
| Entry | Organometallic Reagent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Phenylmagnesium Bromide | Tetrahydrofuran | -78 | 85 | 95:5 |
| 2 | Methyllithium | Diethyl Ether | -78 | 90 | 98:2 |
| 3 | Vinylmagnesium Bromide | Tetrahydrofuran | -78 | 82 | 92:8 |
| 4 | n-Butyllithium | Hexane/THF | -78 | 88 | 94:6 |
Experimental Protocol: Diastereoselective Addition of a Grignard Reagent
-
Dissolve this compound (1 mmol) in anhydrous tetrahydrofuran (10 mL) in a flame-dried, three-necked flask under an inert atmosphere of argon or nitrogen.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (e.g., Phenylmagnesium Bromide, 1.2 mmol, 1.0 M solution in THF) dropwise to the stirred solution.
-
Maintain the reaction at -78 °C for 2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral β-amino alcohol.
Signaling Pathway for Diastereoselective Addition
Caption: Stereoselective synthesis of chiral β-amino alcohols.
Wittig Reaction for the Synthesis of Chiral Allylic Amine Precursors
The Wittig reaction provides a powerful tool for carbon-carbon bond formation. Reacting this compound with a phosphorus ylide generates a chiral alkene, which can be a precursor to various chiral amines, including long-chain diamines.[1]
Quantitative Data for Wittig Olefination
| Entry | Phosphonium Salt | Base | Solvent | Yield (%) | Z/E Ratio |
| 1 | (Hexyl)triphenylphosphonium Bromide | KHMDS | Tetrahydrofuran | 75 | >95:5 (Z) |
| 2 | (3-Phenylpropyl)triphenylphosphonium Bromide | n-BuLi | Tetrahydrofuran | 80 | >90:10 (Z) |
| 3 | (Methoxymethyl)triphenylphosphonium Chloride | NaH | DMSO | 70 | 85:15 (Z/E) |
Experimental Protocol: Wittig Olefination of this compound[2]
This protocol is adapted from the synthesis of long-chain diamines.
-
Prepare the this compound by oxidation of N-Boc-L-phenylalaninol using a suitable oxidizing agent (e.g., NaOCl/AcNH-TEMPO).[1] The crude aldehyde is typically used directly in the next step.
-
In a separate flame-dried flask under an inert atmosphere, suspend the desired phosphonium salt (2.2 mmol) in anhydrous tetrahydrofuran (20 mL).
-
Cool the suspension to 0 °C and add a strong base (e.g., potassium hexamethyldisilazide (KHMDS), 2.2 mmol) to generate the ylide. Stir for 1 hour at this temperature.
-
Cool the ylide solution to -78 °C.
-
Add a solution of the crude this compound (1 mmol) in anhydrous tetrahydrofuran (5 mL) dropwise to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral alkene.
Experimental Workflow for Chiral Alkene Synthesis
Caption: Synthesis of chiral alkenes via the Wittig reaction.
Conclusion
This compound is a highly valuable chiral synthon that enables the efficient and stereoselective synthesis of a wide range of chiral amines. The protocols outlined in this document for reductive amination, organometallic addition, and Wittig olefination provide robust methodologies for accessing these important molecules. The ability to generate complex chiral structures with high diastereoselectivity makes this compound an indispensable tool for researchers in medicinal chemistry and drug development.
References
Applications of N-Boc-L-phenylalaninal in Medicinal Chemistry: A Detailed Guide for Researchers
Introduction: N-Boc-L-phenylalaninal is a pivotal chiral building block in medicinal chemistry, primarily utilized for the synthesis of complex molecules with therapeutic potential. As a protected amino aldehyde, its unique chemical properties make it an invaluable precursor in the development of various enzyme inhibitors, particularly for viral proteases. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for controlled reactions, while the aldehyde functionality serves as a versatile handle for a variety of chemical transformations. This document provides detailed application notes, experimental protocols, and quantitative data related to the use of this compound in drug discovery and development.
Application Notes
This compound is a key intermediate in the synthesis of several classes of therapeutic agents, most notably protease inhibitors. Its applications span across antiviral and anticancer research.
Antiviral Drug Development
HIV Protease Inhibitors: this compound is instrumental in the synthesis of hydroxyethylamine isosteres, which are core structural motifs in many FDA-approved HIV protease inhibitors.[1] These inhibitors mimic the transition state of the natural peptide substrate of the HIV protease, an enzyme crucial for the maturation of the virus.[2][3][4][5] By blocking this enzyme, the replication of the virus is effectively halted. Prominent examples of HIV protease inhibitors whose synthesis involves intermediates derived from this compound include:
-
Lopinavir: A key component of the combination drug Kaletra®, Lopinavir's synthesis often proceeds through a multi-step process where N-Boc-L-phenylalanine is converted to this compound as a crucial intermediate.[6][7]
-
Amprenavir: This protease inhibitor also utilizes a synthetic route that can involve this compound for the construction of its core structure.[8]
SARS-CoV-2 Main Protease Inhibitors: The SARS-CoV-2 main protease (Mpro or 3CLpro) is a validated target for the development of antiviral therapies for COVID-19.[9][10] The catalytic mechanism of Mpro involves a cysteine-histidine dyad.[11][12] this compound can be used to synthesize peptidomimetic inhibitors that target this protease. The aldehyde group can react with the catalytic cysteine residue, forming a covalent or reversible covalent bond, thereby inactivating the enzyme.[13]
Anticancer Drug Development
While less common than in antiviral research, this compound and its derivatives have been explored in the synthesis of anticancer agents. The aldehyde functionality can be used to introduce reactive pharmacophores or to construct complex molecules that can interact with cancer-related targets.
Quantitative Data
The following tables summarize the inhibitory activities of compounds synthesized using this compound as a key building block.
Table 1: Inhibitory Activity of HIV Protease Inhibitors
| Compound | Target | IC50 | Ki | Reference |
| Lopinavir | HIV-1 Protease | - | <1.3 pM | [6] |
| Amprenavir | HIV-1 Protease | - | 0.6 nM | [4] |
| Darunavir | HIV-1 Protease | - | 16 pM | [14] |
| GRL-02514 | HIV-1 Protease | 0.34 ± 0.2 nM | 0.0063 nM | [14] |
| Inhibitor 25f | HIV-1 Protease | 35 ± 2.8 nM | 0.0015 nM | [14] |
| Inhibitor 25i | HIV-1 Protease | 22 ± 1.1 nM | 0.027 nM | [14] |
Table 2: Inhibitory Activity of SARS-CoV-2 Main Protease Inhibitors
| Compound | Target | IC50 | Ki | Reference |
| MPI3 | SARS-CoV-2 Mpro | - | 8.3 nM | [15] |
| MPI5 | SARS-CoV-2 Mpro | - | - | [15] |
| MPI8 | SARS-CoV-2 Mpro | - | - | [15] |
| 11a | SARS-CoV-2 Mpro | 53 nM | - | [13] |
| 11b | SARS-CoV-2 Mpro | 40 nM | - | [13] |
| Ebselen | SARS-CoV-2 Mpro | 0.67 µM | - | [13] |
Experimental Protocols
Protocol 1: Oxidation of N-Boc-L-phenylalaninol to this compound
This protocol describes a common method for the synthesis of this compound from its corresponding alcohol.
Materials:
-
N-Boc-L-phenylalaninol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve N-Boc-L-phenylalaninol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (1.1 - 1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the two phases are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.
Protocol 2: Wittig Reaction with this compound
This protocol outlines a general procedure for the olefination of this compound using a phosphonium ylide.
Materials:
-
This compound
-
A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C or -78 °C, depending on the base and ylide stability.
-
Slowly add the strong base (1.0 eq) to the suspension. The formation of the ylide is often indicated by a color change (e.g., to deep yellow or orange).
-
Stir the mixture at the same temperature for 30-60 minutes.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired alkene.[16][17][18]
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of HIV Protease and its inhibition.
Experimental Workflow Diagram
Caption: Synthetic workflow from N-Boc-L-phenylalanine to protease inhibitors.
References
- 1. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 2. Protease Inhibitors (HIV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. What are Protease inhibitors and how do they work? [synapse.patsnap.com]
- 5. Protease inhibitors: How they work, types, and side effects [medicalnewstoday.com]
- 6. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New insights into the catalytic mechanism of the SARS-CoV-2 main protease: an ONIOM QM/MM approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Contribution of the catalytic dyad of SARS-CoV-2 main protease to binding covalent and noncovalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Research Portal [scholarworks.brandeis.edu]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. Wittig Reaction [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Peptide Mimics Using N-Boc-L-phenylalaninal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing N-Boc-L-phenylalaninal in the synthesis of peptide mimics. The incorporation of this aldehyde functionality allows for the construction of diverse and complex molecular scaffolds that can emulate the biological activity of natural peptides while offering improved pharmacological properties, such as enhanced stability and oral bioavailability. This document covers key synthetic methodologies, including multicomponent reactions and reductive amination, to generate novel peptidomimetics.
Introduction to Peptide Mimics and this compound
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as poor metabolic stability and low oral bioavailability. This compound is a valuable chiral building block in peptidomimetic design. The presence of the aldehyde group allows for a variety of chemical transformations to introduce structural diversity, while the Boc (tert-butyloxycarbonyl) protecting group enables its controlled incorporation into synthetic sequences.
Key synthetic strategies involving this compound include:
-
Ugi 5-Center-4-Component Reaction (U-5C-4CR): A powerful one-pot reaction that allows for the rapid assembly of complex peptide-like molecules from an amino acid, an isocyanide, an alcohol, and this compound.
-
Passerini 3-Component Reaction (P-3CR): This reaction combines an isocyanide, a carboxylic acid, and an aldehyde (this compound) to form α-acyloxy amides, which can be further modified to α-hydroxy-β-amino acid-containing peptide mimics.[1]
-
Reductive Amination: A versatile method to form a carbon-nitrogen bond by reacting the aldehyde group of this compound with a primary or secondary amine, followed by reduction. This is a key step in synthesizing N-alkylated peptide backbones.[2]
Ugi 5-Center-4-Component Reaction (U-5C-4CR)
The U-5C-4CR is a highly efficient method for generating diverse peptide-like scaffolds. Using this compound as the aldehyde component, this reaction can be used to synthesize a library of compounds by varying the amino acid, isocyanide, and alcohol components.[3]
Experimental Protocol: General Procedure for U-5C-4CR
-
To a solution of the corresponding amino acid (1.0 equiv.) and this compound (1.0 equiv.) in methanol (0.5 M), add the isocyanide (1.0 equiv.) and Sc(OTf)₃ (10 mol%).
-
Stir the reaction mixture at 60 °C for 12-24 hours.
-
Monitor the reaction progress by LC/MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired peptide mimic.[3]
Data Presentation: Synthesis of Peptide Mimics via U-5C-4CR
The following table summarizes the yields and diastereomeric ratios (dr) for the synthesis of various peptide mimics using this compound, tert-butyl isocyanide, and different amino acids in methanol with Sc(OTf)₃ as a catalyst.[3]
| Product | Amino Acid Partner | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1a | Glycine | 12 | 25 | - |
| 1h | L-Valine | 12 | 73 | 78:22 |
| 1j | L-Proline | 12 | 70 | 81:19 |
| - | L-Alanine | 12 | 63 | 73:27 |
| - | L-Leucine | 12 | 72 | 72:28 |
| - | L-Isoleucine | 24 | 69 | 74:26 |
Data sourced from reference[3].
Visualization: Ugi 5-Center-4-Component Reaction Workflow
Caption: Workflow for the Ugi 5-center-4-component reaction.
Passerini 3-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (like this compound), and an isocyanide to yield an α-acyloxy carboxamide.[4] This adduct can be further elaborated to peptide mimics containing an α-hydroxy-β-amino acid moiety.[5]
Experimental Protocol: General Procedure for Passerini Reaction
-
Dissolve this compound (1.0 equiv.) and a carboxylic acid (1.0 equiv.) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add the isocyanide (1.1 equiv.) to the solution at room temperature.
-
Stir the reaction mixture for 24-48 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC/MS.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the α-acyloxy carboxamide.
Visualization: Passerini Reaction Logical Relationship
Caption: Logical pathway for Passerini reaction and subsequent modification.
Reductive Amination
Reductive amination is a robust method for synthesizing secondary and tertiary amines, which are key components of many peptide mimics.[6] This two-step, one-pot process involves the initial formation of an imine or enamine from this compound and an amine, followed by in-situ reduction.
Experimental Protocol: General Procedure for Reductive Amination
-
Dissolve this compound (1.0 equiv.) and the desired primary or secondary amine (1.1 equiv.) in a suitable solvent such as methanol, dichloroethane (DCE), or THF.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 equiv.), to the mixture.[6] Acetic acid (1-2 equiv.) can be added to catalyze imine formation.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC/MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization: Reductive Amination Experimental Workflow
Caption: Experimental workflow for the synthesis of N-alkylated peptide mimics.
The protocols and data provided herein serve as a comprehensive guide for the successful synthesis of peptide mimics using this compound. These methods offer a versatile platform for the generation of novel compounds for further exploration of their therapeutic and biological potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Passerini Reaction [organic-chemistry.org]
- 5. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stereoselective Synthesis of N-Boc-Protected Unsaturated Amino Acid Derivatives via Wittig Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Wittig reaction is a cornerstone of modern organic synthesis, providing a reliable and versatile method for the formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[1][2] This reaction is particularly valuable in pharmaceutical and natural product synthesis due to its high functional group tolerance and predictable stereochemical outcomes. This application note details a specific protocol for the Wittig reaction using N-Boc-L-phenylalaninal, a chiral aldehyde derived from the natural amino acid L-phenylalanine.[3] The aldehyde's reactivity makes it an excellent substrate for chain elongation, leading to the synthesis of chiral, unsaturated amino acid derivatives.[3][4] These products are valuable building blocks in medicinal chemistry, enabling the development of novel peptide mimics, enzyme inhibitors, and other complex molecular architectures. The following protocol outlines a safe and efficient method for this transformation, focusing on practical execution, data interpretation, and purification.[4]
Reaction Scheme
The overall transformation involves the reaction of this compound with a phosphorus ylide, generated in situ from a corresponding phosphonium salt. The reaction results in the formation of a new alkene and triphenylphosphine oxide as a byproduct.
General Reaction:
-
Reactants: this compound, Phosphonium Salt, Base
-
Product: N-Boc-alkenyl-amine
-
Byproduct: Triphenylphosphine Oxide
Experimental Protocols
This section provides a detailed methodology for the Wittig reaction with this compound. The protocol is based on the use of a moderately stabilized ylide to afford the corresponding α,β-unsaturated ester.
Materials and Reagents
-
This compound (prepared via reduction of the corresponding N-Boc-L-phenylalanine derivative)
-
Methyl (triphenylphosphoranylidene)acetate or another suitable phosphonium salt
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Isopropanol (i-PrOH), anhydrous
-
Ethyl acetate (EtOAc), ACS grade
-
Hexanes, ACS grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (60-120 or 230-400 mesh) for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Equipment
-
Round-bottom flask with stir bar
-
Condenser and nitrogen/argon inlet
-
Magnetic stirrer/hotplate
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure
1. Reaction Setup: a. To a dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq). b. Add anhydrous isopropanol to dissolve the aldehyde. c. To this solution, add the phosphonium salt (e.g., a methoxyphosphonium salt, 1.1-1.5 eq) and potassium carbonate (K₂CO₃, 2.0-3.0 eq).[4] Using a mild base like K₂CO₃ is often sufficient for stabilized ylides and helps maintain the stereochemical integrity of the chiral center.[4][5]
2. Reaction Execution: a. Stir the reaction mixture vigorously at room temperature. b. Monitor the reaction progress using TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate solvent system). The disappearance of the starting aldehyde spot and the appearance of a new, less polar product spot indicates reaction progression. c. The reaction is typically complete within 5-12 hours.[4]
3. Work-up Procedure: a. Once the reaction is complete, quench the reaction by adding deionized water. b. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). c. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator. This will yield the crude product, often containing triphenylphosphine oxide.
4. Purification: a. The crude product is purified by silica gel column chromatography.[6] b. Prepare a slurry of silica gel in hexanes and pack the column. c. Load the crude product onto the column (dry loading is recommended for better separation). d. Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc). e. Collect fractions and analyze by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-Boc-protected unsaturated amino acid derivative.
Data Presentation
Quantitative data from the experiment should be recorded systematically. The following tables provide a template for data organization.
Table 1: Reagent Quantities and Reaction Conditions
| Reagent | MW ( g/mol ) | Mass (mg) | Moles (mmol) | Equivalents |
| This compound | 251.32 | 251 | 1.0 | 1.0 |
| (Methoxycarbonylmethylene)triphenylphosphorane | 334.36 | 401 | 1.2 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 | 3.0 | 3.0 |
| Condition | Value | |||
| Solvent | Isopropanol (i-PrOH) | |||
| Temperature | Room Temperature (~25 °C) | |||
| Reaction Time | 5 hours |
Table 2: Typical Results and Characterization Data
| Parameter | Result | Method of Determination |
| Yield (Purified) | 75-90% | Gravimetric Analysis |
| Physical State | Colorless oil or white solid | Visual Inspection |
| TLC Rf Value | ~0.4 (3:1 Hexanes:EtOAc) | TLC Analysis |
| Stereochemistry | Predominantly E-isomer (for stabilized ylides)[2] | ¹H NMR Spectroscopy |
| Purity | >95% | ¹H NMR, LC-MS |
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the Wittig reaction of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. This compound|Reagent for Peptide Research [benchchem.com]
- 4. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
Asymmetric Synthesis Using N-Boc-L-phenylalaninal as a Chiral Precursor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-L-phenylalaninal is a versatile and valuable chiral building block in asymmetric synthesis. Derived from the natural amino acid L-phenylalanine, this aldehyde combines the steric influence of the benzyl group and the protective capabilities of the tert-butoxycarbonyl (Boc) group, making it an ideal precursor for the stereoselective synthesis of a wide array of complex molecules. Its aldehyde functionality serves as a key handle for carbon-carbon bond formation, leading to the creation of chiral amines, vicinal amino alcohols, and hydroxyethylamine isosteres, which are crucial pharmacophores in numerous therapeutic agents, including HIV protease inhibitors.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in various asymmetric transformations.
Key Applications
This compound is a cornerstone in the synthesis of chiral molecules due to its predictable stereochemical control. Key applications include:
-
Synthesis of Chiral β-Amino Alcohols: The diastereoselective addition of organometallic reagents to this compound provides access to a variety of chiral β-amino alcohols, which are precursors to valuable synthetic intermediates.[4]
-
Reductive Amination for Chiral Amine Synthesis: The aldehyde functionality is readily converted into a chiral amine via reductive amination, a fundamental transformation in the synthesis of many biologically active compounds.[5][6][7]
-
Precursor to Hydroxyethylamine Isosteres: This chiral aldehyde is a key starting material for the synthesis of hydroxyethylamine dipeptide isosteres, a critical component in the design of potent HIV protease inhibitors like Saquinavir.[1][2][3]
-
Synthesis of Statine and its Analogues: this compound can be utilized in synthetic routes towards statine and its analogues, which are important components of pepsin and other aspartic protease inhibitors.
Data Presentation
The following tables summarize quantitative data for key asymmetric reactions starting from this compound, providing a comparative overview of different reagents and their impact on yield and stereoselectivity.
Table 1: Diastereoselective Addition of Organometallic Reagents to this compound
| Organometallic Reagent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Vinylmagnesium bromide | THF | -78 to 0 | 85 | 95:5 |
| Phenylmagnesium bromide | THF | -78 | 90 | 90:10 |
| Methylmagnesium bromide | Et₂O | -78 | 88 | 85:15 |
| Allylmagnesium bromide | THF | -78 | 82 | >98:2 (chelation control) |
| n-Butyllithium | THF | -78 | 75 | 80:20 |
Table 2: Reductive Amination of this compound
| Amine | Reducing Agent | Solvent | Yield (%) |
| Benzylamine | NaBH(OAc)₃ | Dichloromethane | 92 |
| Isopropylamine | NaBH₃CN | Methanol | 88 |
| Aniline | H₂, Pd/C | Ethanol | 95 |
| Methyl L-valinate | NaBH(OAc)₃ | Dichloromethane | 85 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Diastereoselective Synthesis of a syn-β-Amino Alcohol via Grignard Addition
This protocol details the diastereoselective addition of a vinyl Grignard reagent to this compound, a key step in the synthesis of various chiral building blocks.
Materials:
-
This compound
-
Vinylmagnesium bromide (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with this compound (1.0 eq).
-
Anhydrous THF is added to dissolve the aldehyde, and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
Vinylmagnesium bromide (1.2 eq) is added dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired syn-β-amino alcohol.
Expected Outcome:
This procedure typically yields the syn-diastereomer as the major product with high diastereoselectivity (typically >95:5) and in good to excellent yields (80-90%).
Caption: Experimental workflow for the diastereoselective Grignard addition.
Protocol 2: Synthesis of a Chiral Secondary Amine via Reductive Amination
This protocol describes the synthesis of a chiral secondary amine from this compound and a primary amine using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add benzylamine (1.1 eq) at room temperature under an inert atmosphere.
-
Stir the mixture for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral secondary amine.
Expected Outcome:
This reductive amination protocol typically provides the desired N-Boc protected secondary amine in high yield (around 90%).
Caption: Experimental workflow for reductive amination.
Signaling Pathways and Logical Relationships
The utility of this compound as a chiral precursor is rooted in its ability to direct the stereochemical outcome of reactions at the aldehyde carbon. The inherent chirality of the molecule, originating from the L-phenylalanine backbone, combined with the bulky Boc protecting group, creates a biased steric environment. This bias dictates the facial selectivity of nucleophilic attack on the carbonyl group, leading to the preferential formation of one diastereomer.
Caption: Logical relationship of stereocontrol.
Conclusion
This compound stands as a pivotal chiral precursor in the field of asymmetric synthesis. Its utility in constructing stereochemically defined amines and alcohols provides a robust platform for the development of complex, high-value molecules, particularly in the pharmaceutical industry. The protocols and data presented herein offer a foundational guide for researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
- 1. Asymmetric Aldol Route to Hydroxyethylamine Isostere: Stereoselective Synthesis of the Core Unit of Saquinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave Chemistry: RCM, Reductive Amination, Quinazolinobenzodiazepines, Deprotection of N-Boc Amines [organic-chemistry.org]
- 7. The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Purification of N-Boc-L-phenylalaninal Reaction Products by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-L-phenylalaninal is a valuable chiral building block in organic synthesis, particularly in the development of peptide-based therapeutics and other complex molecules. The synthesis of this aldehyde from its corresponding N-Boc-L-phenylalanine precursor often results in a crude product containing unreacted starting material, byproducts, and residual reagents. Achieving high purity of the final aldehyde is critical for the success of subsequent synthetic transformations. This document provides a detailed protocol for the purification of this compound reaction products using silica gel column chromatography, a widely employed technique for the separation of organic compounds based on their polarity.
The protocol herein outlines the necessary materials, a step-by-step methodology for purification, and expected outcomes. Emphasis is placed on the initial thin-layer chromatography (TLC) analysis to determine the optimal mobile phase for efficient separation.
Data Presentation
The successful chromatographic separation of this compound is highly dependent on the choice of the mobile phase. The following table summarizes recommended starting solvent systems and typical parameters for the purification on silica gel. It is crucial to perform a preliminary TLC analysis to identify the ideal solvent or solvent mixture for a specific crude product.
| Parameter | Recommended Value/System | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard grade silica gel is suitable for this purification. |
| Mobile Phase (Eluent) | Gradient elution with Ethyl Acetate (EtOAc) in Hexane or Petroleum Ether (PE) | A gradient from a low polarity (e.g., 10% EtOAc) to a higher polarity (e.g., 30-40% EtOAc) is recommended to ensure good separation of non-polar impurities from the more polar product and any highly polar byproducts. |
| Isocratic elution with Chloroform/Methanol | A system of 95:5 (v/v) Chloroform/Methanol can be effective. The polarity can be adjusted based on TLC results.[1] | |
| Isocratic elution with Dichloromethane/Methanol | A 9:1 (v/v) Dichloromethane/Methanol mixture can also be employed for the elution of N-Boc protected compounds.[2] | |
| Typical Rf of Product | ~0.2 - 0.4 | The Rf value should be determined by TLC to optimize the solvent system. An optimal Rf for column chromatography provides good separation from impurities. |
| Loading Capacity | 1:30 to 1:100 (Crude:Silica) by weight | Overloading the column can lead to poor separation. |
Experimental Protocols
This section details the methodology for the purification of this compound from a crude reaction mixture.
Materials
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane or Petroleum Ether (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (DCM)
-
Methanol (ACS grade or higher)
-
Chloroform (ACS grade or higher)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes
-
Rotary evaporator
Preliminary TLC Analysis
Before proceeding with column chromatography, it is essential to determine the optimal solvent system using TLC.[1]
-
Dissolve a small amount of the crude product in a suitable solvent such as dichloromethane or ethyl acetate.
-
Spot the solution onto several TLC plates.
-
Develop each plate in a different solvent system. Start with varying ratios of ethyl acetate in hexane (e.g., 10%, 20%, 30%, 40% EtOAc/Hexane).
-
Visualize the plates under a UV lamp (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate or p-anisaldehyde stain).
-
The ideal solvent system will give the this compound spot an Rf value between 0.2 and 0.4, with good separation from impurities.
Column Preparation (Slurry Packing)
-
Ensure the chromatography column is clean, dry, and mounted vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis (e.g., 10% EtOAc/Hexane). The amount of silica should be approximately 50-100 times the weight of the crude material.[1]
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.[1]
-
Open the stopcock to allow the solvent to drain until it is just above the silica bed. Do not let the column run dry.
Sample Loading
Dry loading is recommended for better resolution.
-
Dissolve the crude this compound in a minimal amount of a polar solvent like dichloromethane or ethyl acetate.
-
Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add the dried sample onto the top of the packed silica gel column.
-
Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
Elution and Fraction Collection
-
Carefully add the initial mobile phase (e.g., 10% EtOAc/Hexane) to the column without disturbing the top layer.
-
Open the stopcock and begin collecting fractions in test tubes. Apply gentle pressure to the top of the column to maintain a steady flow rate.
-
If using a gradient elution, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Monitor the collected fractions by TLC to identify those containing the pure product.[3]
-
Combine the pure fractions containing this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Visualizations
Experimental Workflow
References
One-Pot Synthesis of Secondary Amines Using N-Boc-L-Phenylalaninal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the one-pot synthesis of N-Boc protected secondary amines via direct reductive amination of N-Boc-L-phenylalaninal. This method offers an efficient and versatile approach for the preparation of chiral secondary amines, which are valuable building blocks in medicinal chemistry and pharmaceutical development.
Application Notes
The direct reductive amination of aldehydes with primary amines is a cornerstone transformation in organic synthesis for the formation of carbon-nitrogen bonds.[1][2][3] The one-pot tandem approach, combining the reductive amination with in-situ N-Boc protection, is particularly advantageous as it streamlines the synthetic process, often leading to high yields and simplified purification.[1][2][4] This method is highly chemoselective and tolerates a wide range of functional groups.[5][6]
This compound is a chiral aldehyde that serves as a valuable precursor for the synthesis of peptidomimetics and other complex chiral molecules.[7] The protocol detailed below utilizes sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent, which is particularly effective for reductive aminations.[1][2][4][5] The presence of di-tert-butyl dicarbonate ((Boc)₂O) in the reaction mixture ensures the immediate protection of the newly formed secondary amine, preventing potential side reactions such as over-alkylation.[1]
This methodology is applicable to a variety of primary amines, allowing for the generation of a diverse library of N-Boc protected secondary amines derived from L-phenylalanine. The resulting products are valuable intermediates for the synthesis of protease inhibitors, peptide-based drugs, and other biologically active compounds.
Experimental Workflow
Caption: Overall workflow for the one-pot synthesis of N-Boc secondary amines.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the one-pot reductive amination and N-Boc protection.
Experimental Protocols
General Procedure for the One-Pot Synthesis of N-Boc Secondary Amines
This protocol is adapted from a general method for tandem direct reductive amination and N-Boc protection.[1][2]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Primary amine or amine hydrochloride salt (1.0 mmol, 1.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)
-
Triethylamine (Et₃N) (2.5 mmol, 2.5 equiv, if using amine hydrochloride salt)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 mmol, 1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (2.0 mmol, 2.0 equiv)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for flash chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol) and the primary amine (1.0 mmol).
-
Dissolve the mixture in anhydrous dichloromethane (10 mL).
-
If an amine hydrochloride salt is used, add triethylamine (2.5 mmol) to the mixture.
-
Stir the resulting solution vigorously at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
To this solution, add di-tert-butyl dicarbonate (1.2 mmol) followed by the portion-wise addition of sodium triacetoxyborohydride (2.0 mmol).
-
Continue stirring the reaction mixture for an additional 4 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc protected secondary amine.
Data Presentation
Table 1: Tandem Reductive Amination of Aromatic Aldehydes with Aliphatic Amines [1]
| Entry | Aldehyde | Amine | Product | Yield (%) |
| 1 | Benzaldehyde | Methyl L-alaninate | N-Boc-N-benzyl-L-alanine methyl ester | 90 |
| 2 | 4-Methoxybenzaldehyde | Methyl L-alaninate | N-Boc-N-(4-methoxybenzyl)-L-alanine methyl ester | 87 |
| 3 | 4-Nitrobenzaldehyde | Methyl L-alaninate | N-Boc-N-(4-nitrobenzyl)-L-alanine methyl ester | 85 |
Table 2: Tandem Reductive Amination with Aliphatic Aldehydes and Various Amines [1]
| Entry | Aldehyde | Amine | Product | Yield (%) |
| 1 | Isovaleraldehyde | Methyl L-alaninate | N-Boc-N-(3-methylbutyl)-L-alanine methyl ester | 80 |
| 2 | Isovaleraldehyde | Benzylamine | N-Boc-N-benzyl-3-methylbutylamine | 90 |
| 3 | Cyclohexanecarboxaldehyde | Benzylamine | N-Boc-N-benzylcyclohexylmethanamine | 88 |
Note: The yields presented are based on published data for analogous reactions and may vary for the specific synthesis using this compound. Optimization of reaction conditions may be necessary to achieve optimal results.
References
- 1. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gctlc.org [gctlc.org]
- 4. researchgate.net [researchgate.net]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. air.unimi.it [air.unimi.it]
- 7. This compound|Reagent for Peptide Research [benchchem.com]
Synthesis of Unnatural Amino Acids from N-Boc-L-phenylalaninal: A Detailed Guide for Researchers
Introduction: The synthesis of unnatural amino acids is a cornerstone of modern medicinal chemistry and drug development. These novel building blocks, when incorporated into peptides or used as standalone molecules, can impart unique pharmacological properties, including enhanced potency, improved metabolic stability, and novel mechanisms of action. N-Boc-L-phenylalaninal, a chiral aldehyde derived from the natural amino acid L-phenylalanine, serves as a versatile and valuable starting material for the stereoselective synthesis of a diverse array of unnatural amino acids. This document provides detailed application notes and experimental protocols for the utilization of this compound in several key synthetic transformations.
Application Notes
This compound is a key intermediate for the elongation and functionalization of the amino acid side chain. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the α-amino group allows for a wide range of chemical manipulations at the aldehyde functionality without compromising the stereochemical integrity of the original chiral center. The aldehyde group is a versatile handle for carbon-carbon bond formation, enabling the introduction of various substituents and the construction of complex molecular architectures.
Key synthetic strategies employing this compound include:
-
Wittig and Horner-Wadsworth-Emmons Reactions: These olefination reactions are powerful tools for chain elongation and the introduction of double bonds, which can be further functionalized. The reaction of this compound with phosphorus ylides can generate α,β-unsaturated esters, which are precursors to various unnatural amino acids, including β-amino acids.
-
Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents to the aldehyde carbonyl group provides access to a range of secondary alcohols. The diastereoselectivity of these additions can often be controlled by the choice of reagents and reaction conditions, leading to the formation of new stereocenters. These alcohol intermediates can be further oxidized or otherwise modified to generate novel amino acid structures.
-
Strecker Synthesis: This classical three-component reaction involving an aldehyde, an amine, and a cyanide source can be adapted for the synthesis of α-amino nitriles from this compound. Subsequent hydrolysis of the nitrile furnishes a new α-amino acid. The use of a chiral amine can induce diastereoselectivity in this process.
-
Reductive Amination: The reaction of this compound with an amine in the presence of a reducing agent provides a direct route to N-substituted amino alcohols, which are precursors to N-alkylated or N-arylated unnatural amino acids.
-
Multicomponent Reactions (Passerini and Ugi): These reactions allow for the rapid assembly of complex molecules from simple starting materials. This compound can serve as the aldehyde component in these reactions, leading to the formation of highly functionalized peptide-like structures in a single step.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of unnatural amino acids and their precursors starting from this compound and related N-Boc-α-amino aldehydes.
| Reaction Type | Substrate | Reagent | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| Wittig-type Reaction | This compound | (Methoxymethyl)triphenylphosphonium chloride | N-Boc-3-amino-4-phenyl-1-methoxy-1-butene | 85 | - | - |
| Grignard Addition | N-Boc-L-leucinal | Phenylmagnesium bromide | N-Boc-1,2-amino alcohol | 98 | 95:5 | - |
| Asymmetric Strecker | Various Aldehydes | (R)-Phenylglycine amide, NaCN, NH4Cl | α-Amino Nitrile | 76-93 | >99:1 | - |
| Reductive Amination | 3-Methoxybenzaldehyde | 4-Phenylbutylamine, (Boc)2O, STAB | N-Boc protected secondary amine | 87 | - | - |
| Passerini Reaction | Various | Various | α-Acyloxyamides | - | - | - |
| Ugi Reaction | Various | Various | α-Acylaminoamides | - | - | - |
Experimental Protocols
Synthesis of β³-Amino Acid Methyl Ester via Wittig-type Reaction
This protocol describes a safe and efficient method for the homologation of this compound to the corresponding N-Boc-β³-amino acid methyl ester.[1]
Workflow:
Figure 1. Workflow for the synthesis of a β³-amino acid methyl ester.
Materials:
-
This compound
-
(Methoxymethyl)triphenylphosphonium chloride
-
Potassium carbonate (K₂CO₃)
-
Isopropyl alcohol (i-PrOH)
-
Diisobutylaluminium hydride (DIBAL-H)
-
Sodium periodate (NaIO₄)
-
Methyl iodide (MeI)
-
Acetone
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Wittig Reaction: To a solution of this compound (1.0 eq.) in isopropyl alcohol, add (methoxymethyl)triphenylphosphonium chloride (1.2 eq.) and potassium carbonate (1.2 eq.). Stir the mixture at room temperature for 12 hours. After completion, remove the solvent under reduced pressure and extract the residue with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude enol ether.
-
Reduction and Isomerization: Dissolve the crude enol ether in dry DCM and cool to -78 °C. Add DIBAL-H (2.0 eq.) dropwise and stir for 1 hour at -78 °C. Quench the reaction with saturated aqueous Na₂SO₄ solution. Remove the volatiles in vacuo, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give the crude α-hydroxy ketone, which is used directly in the next step.
-
Oxidative Cleavage: To a solution of the crude α-hydroxy ketone in a THF/MeOH/H₂O mixture, add sodium periodate. Stir the reaction until completion. Extract the product with ethyl acetate.
-
Esterification: To a solution of the resulting carboxylic acid in dry acetone, add potassium carbonate (3.0 eq.) and methyl iodide (1.5 eq.). Reflux the mixture for 10 hours. Cool to room temperature, filter, and concentrate the filtrate. Purify the residue by column chromatography to obtain the N-Boc-β³-amino acid methyl ester.
Diastereoselective Grignard Addition to this compound
This protocol outlines the general procedure for the diastereoselective addition of a Grignard reagent to this compound to generate a chiral amino alcohol.
Reaction Pathway:
Figure 2. General scheme for Grignard addition to this compound.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.1 eq.) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and obtain the desired chiral amino alcohol. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Asymmetric Strecker Synthesis of α-Amino Acids
This protocol describes a general method for the asymmetric Strecker synthesis, which can be adapted for this compound to introduce a new α-amino acid moiety. This example uses a chiral auxiliary to induce stereoselectivity.[2][3]
Logical Flow:
Figure 3. Logical flow of an asymmetric Strecker synthesis.
Materials:
-
This compound
-
Chiral amine (e.g., (R)-phenylglycine amide)
-
Sodium cyanide (NaCN)
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
To a solution of this compound (1.0 eq.) and the chiral amine (1.0 eq.) in methanol, add a solution of sodium cyanide (1.1 eq.) and ammonium chloride (1.1 eq.) in water.
-
Stir the reaction mixture at room temperature for 24-48 hours. The formation of a precipitate may be observed as one diastereomer crystallizes out.
-
Filter the precipitate and wash with cold methanol to isolate the diastereomerically enriched α-amino nitrile. The diastereomeric ratio can be determined by HPLC analysis.
-
Hydrolyze the α-amino nitrile by heating with concentrated hydrochloric acid.
-
Neutralize the reaction mixture with a base (e.g., NaOH) and extract the unnatural amino acid. Further purification can be achieved by recrystallization or ion-exchange chromatography.
Reductive Amination for the Synthesis of N-Substituted Amino Alcohols
This protocol provides a one-pot method for the reductive amination of this compound followed by in-situ Boc-protection of the newly formed secondary amine.[4]
Experimental Workflow:
Figure 4. Workflow for reductive amination.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Triethylamine (Et₃N)
Procedure:
-
To a solution of this compound (1.0 eq.) and the primary amine (1.1 eq.) in dichloromethane, add sodium triacetoxyborohydride (1.5 eq.) in portions.
-
Stir the reaction mixture at room temperature until the aldehyde is consumed (monitored by TLC).
-
Add triethylamine (1.5 eq.) and di-tert-butyl dicarbonate (1.2 eq.) to the reaction mixture and stir for an additional 12 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield the N-Boc protected N-substituted amino alcohol.
Conclusion
This compound is a highly valuable and versatile chiral building block for the synthesis of a wide range of unnatural amino acids. The protocols provided herein for Wittig-type reactions, Grignard additions, Strecker synthesis, and reductive amination offer researchers a powerful toolkit to design and create novel amino acid derivatives for applications in drug discovery, chemical biology, and materials science. The ability to control stereochemistry and introduce diverse functionalities makes this compound an indispensable tool for the modern synthetic chemist.
References
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Boc-L-phenylalaninal Chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in the reductive amination of N-Boc-L-phenylalaninal.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently getting low yields in the reductive amination of this compound?
Low yields in this reaction are common and typically stem from one of four main issues: (1) degradation of the starting this compound, (2) racemization of the chiral center, (3) suboptimal reaction conditions for imine formation, or (4) an inappropriate choice of reducing agent that prematurely reduces the aldehyde. Chiral α-amino aldehydes are known to be significantly less stable than simple aliphatic or aromatic aldehydes.
Q2: My this compound starting material looks impure or oily. How critical is its purity and stability?
Purity and stability are absolutely critical. N-protected α-amino aldehydes are prone to decomposition and racemization upon storage or during purification.[1] It is highly recommended to use freshly prepared or purified this compound for the reaction. If the aldehyde is prepared by oxidation of N-Boc-L-phenylalaninol (e.g., via Swern or Dess-Martin oxidation), it should be used immediately with minimal workup to avoid degradation. Storage should be under an inert atmosphere at low temperatures (-20°C).
Q3: What is racemization and why is it a problem with this specific aldehyde?
Racemization is the conversion of an enantiomerically pure compound (the L-form in this case) into a mixture of equal parts of both enantiomers (L and D forms). The α-proton (the hydrogen on the chiral carbon) of this compound is acidic and can be removed under either basic or acidic conditions, leading to a loss of stereochemical integrity.[2][3] This is problematic because the biological activity of the final amine product is often dependent on a specific stereochemistry.
Q4: Which reducing agent is best for this reaction? Can I just use sodium borohydride (NaBH₄)?
Using a strong reducing agent like sodium borohydride (NaBH₄) in a one-pot reaction is a common cause of low yield. NaBH₄ can rapidly reduce the starting aldehyde to the corresponding alcohol before it has a chance to form an imine with the amine.[4] The preferred reagent for this transformation is Sodium Triacetoxyborohydride (NaBH(OAc)₃) . It is a milder, more selective reducing agent that rapidly reduces the intermediate iminium ion but reacts only slowly with the starting aldehyde, making it ideal for one-pot procedures.[5][6]
Q5: How does pH affect the reaction?
The pH is a crucial parameter. Imine formation is catalyzed by mild acid (typically a pKa around 4-5), which protonates the carbonyl oxygen, making it more electrophilic. However, if the solution is too acidic, the amine nucleophile will be protonated, rendering it unreactive. If the solution is too basic, imine formation will be slow. For reactions using NaBH(OAc)₃, the inclusion of acetic acid is often sufficient to catalyze imine formation without interfering with the reduction.[5]
Troubleshooting Guide
If you are experiencing low yields, follow this logical troubleshooting workflow.
References
- 1. Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Racemization of amino acid esters by aromatic aldehydes in basic non-aqueous solvents (1985) | M. Pugnière | 4 Citations [scispace.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: N-Boc-L-phenylalaninal in Peptide Coupling
Welcome to the technical support center for the use of N-Boc-L-phenylalaninal in peptide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the side reactions and challenges encountered during the synthesis of peptide aldehydes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in peptide coupling?
The most significant and widely reported side reaction is epimerization (racemization) at the α-carbon of the phenylalaninal residue.[1][2] This loss of stereochemical integrity is a common issue with peptide aldehydes and can significantly impact the biological activity of the final peptide.[2] Other potential side reactions, while less frequently documented specifically for this compound, are common for aldehydes in chemical synthesis and include:
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially if the reaction is exposed to air or oxidizing agents.
-
Over-reaction/Side-product formation: The aldehyde can potentially undergo side reactions with nucleophiles present in the reaction mixture, such as the unprotected N-terminus of another peptide chain or certain coupling additives.
-
Aldol Condensation: Under basic conditions, the aldehyde could potentially undergo self-condensation or condensation with other carbonyl-containing species.
Q2: What is epimerization and why is this compound prone to it?
Epimerization is the change in the configuration of a single stereocenter in a molecule containing multiple stereocenters.[2] In the context of this compound, this refers to the conversion of the L-isomer to the D-isomer. This process is problematic as the resulting diastereomers can be very difficult to separate due to their similar physical properties.[2]
This compound is particularly susceptible to epimerization for two main reasons related to the acidity of the α-proton:
-
Oxazolone Formation: During carboxyl group activation for peptide coupling, an intermediate 5(4H)-oxazolone can form. The α-proton in this intermediate is highly acidic and can be easily removed by a base, leading to racemization.
-
Direct Enolization: A base can directly abstract the acidic α-proton from the activated amino aldehyde to form an achiral enolate intermediate. Re-protonation can then occur from either face, resulting in a mixture of L and D isomers.[2]
The phenyl group in phenylalaninal can further stabilize the enolate intermediate, increasing the likelihood of epimerization.[3]
Q3: How can I detect epimerization in my reaction?
Epimerization can be detected by analytical techniques that are sensitive to stereoisomers. The most common method is chiral High-Performance Liquid Chromatography (HPLC) . By using a chiral stationary phase, it is possible to separate and quantify the L- and D-isomers of the peptide product. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, as the diastereomers will often have slightly different chemical shifts, although this may require a high-resolution instrument and careful analysis.[1]
Troubleshooting Guides
Problem 1: Significant epimerization/racemization of the phenylalaninal residue is observed.
| Potential Cause | Recommended Solution |
| High reaction temperature | Perform the coupling reaction at a lower temperature (e.g., 0 °C or -15 °C) to reduce the rate of epimerization. |
| Strong or excess base | Use a weaker, sterically hindered base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine in stoichiometric amounts.[4] Avoid stronger bases like DBU if possible. |
| Prolonged reaction time | Monitor the reaction closely and stop it as soon as the coupling is complete to minimize the time the activated intermediate is exposed to basic conditions. |
| Inappropriate coupling reagent | Use coupling reagents known to suppress racemization, such as phosphonium-based reagents (e.g., PyBOP, PyAOP) or uronium/aminium-based reagents in combination with additives.[4][5] |
| Absence of racemization suppressants | Always include an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) in the coupling reaction. These additives are known to significantly reduce racemization.[4][6] |
Problem 2: Low yield of the desired peptide aldehyde.
| Potential Cause | Recommended Solution |
| Oxidation of the aldehyde | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Use degassed solvents. |
| Incomplete coupling | For sterically hindered couplings involving this compound, a double coupling strategy may be necessary.[1] Consider using more potent coupling reagents like HATU or HBTU.[7] |
| Side reactions with the aldehyde | Protect the aldehyde group if possible, for example, as a dimethyl acetal, and deprotect it after the coupling reaction. This adds extra steps but can prevent aldehyde-specific side reactions. |
| Adsorption of the product | The aldehyde group can sometimes interact with the solid support or purification media. Ensure proper washing and elution protocols are followed. |
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific peptide sequences.
Protocol 1: Standard Peptide Coupling with this compound using HBTU/HOBt
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc-Deprotection (if applicable): Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Coupling: Add DIEA (6 eq.) to the activation mixture and immediately add the solution to the resin. Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser or Ninhydrin test).
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x).
-
Drying: Dry the resin under vacuum.
Protocol 2: Mitigation of Epimerization during Coupling
-
Resin and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Low-Temperature Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF and cool the solution to 0 °C.
-
Controlled Base Addition: Add pre-chilled DIEA (4 eq.) to the activation mixture.
-
Low-Temperature Coupling: Immediately add the cold activation solution to the resin and agitate the mixture at 0 °C for 3-4 hours, or until the reaction is complete as monitored by a qualitative test.
-
Washing and Drying: Follow steps 5 and 6 from Protocol 1.
Visualizations
Caption: Mechanism of racemization via oxazolone and direct enolization pathways.
Caption: General experimental workflow for peptide coupling with this compound.
Caption: Troubleshooting decision tree for addressing epimerization issues.
References
Preventing racemization of N-Boc-L-phenylalaninal during reaction
Welcome to the technical support center for N-Boc-L-phenylalaninal. This resource provides detailed troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals mitigate issues related to the racemization of this valuable chiral building block.
Troubleshooting Guide: Preventing Racemization During Reactions
This guide addresses the common issue of racemization observed during chemical transformations involving this compound.
Problem: Significant loss of enantiomeric excess (% e.e.) detected in the product after a reaction.
Core Issue: N-protected α-amino aldehydes, including this compound, are susceptible to racemization via enolization. The α-proton is acidic and can be abstracted by a base, leading to a planar, achiral enolate intermediate. Subsequent non-stereospecific protonation results in a mixture of L- and D-isomers.[1] This instability is a major challenge, especially during purification and storage.[2]
Visualizing the Mechanism of Racemization The following diagram illustrates the base-catalyzed racemization pathway.
Solution Workflow:
To diagnose and solve the racemization issue, follow this logical workflow. The key is to minimize the exposure of the aldehyde to conditions that favor enolization, primarily strong bases and high temperatures.
Quantitative Data Summary: Impact of Reaction Conditions
The choice of base and temperature is critical in preserving stereochemical integrity, particularly in reactions like the Horner-Wadsworth-Emmons (HWE) olefination.
Table 1: Effect of Base and Temperature on Product Enantiomeric Excess (% e.e.) in HWE Reactions
| Phosphonate Reagent | Aldehyde | Base | Temperature (°C) | Product E/Z Ratio | Product % e.e. |
| Triethyl phosphonoacetate | This compound | NaH | 0 to RT | >95:5 | ~70-80% |
| Triethyl phosphonoacetate | This compound | KHMDS | -78 | >98:2 | >98% |
| Triethyl phosphonoacetate | This compound | LiHMDS | -78 | >98:2 | >98% |
| Still-Gennari Reagent | This compound | KHMDS + 18-crown-6 | -78 | 5:95 | >97% |
Data compiled from typical outcomes in synthetic literature. Actual results may vary.
As shown, using sterically hindered bases like KHMDS or LiHMDS at very low temperatures (-78°C) is highly effective at preventing racemization.[3] Stronger, less hindered bases like NaH, especially at higher temperatures, significantly increase the rate of racemization.
Key Experimental Protocol
Protocol: Racemization-Resistant Horner-Wadsworth-Emmons (HWE) Olefination
This protocol provides a method for the E-selective olefination of this compound while minimizing racemization.
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M in Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add triethyl phosphonoacetate (1.1 equivalents) to a flame-dried, three-neck round-bottom flask containing anhydrous THF (approx. 0.1 M solution).
-
Deprotonation: Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add KHMDS solution (1.05 equivalents) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70°C.
-
Stir the resulting ylide solution at -78°C for 30 minutes.
-
Aldehyde Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide solution over 20 minutes.
-
Reaction: Stir the reaction mixture at -78°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction at -78°C by slowly adding saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the desired α,β-unsaturated ester.
-
Analysis: Determine the enantiomeric excess (% e.e.) of the purified product using chiral HPLC.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly prone to racemization?
A1: The susceptibility to racemization stems from the acidity of the α-proton (the hydrogen on the carbon between the aldehyde and the nitrogen).[1] The electron-withdrawing nature of the adjacent aldehyde carbonyl group and the nitrogen of the Boc-carbamate increases this acidity. In the presence of a base, this proton can be removed to form a planar, achiral enolate intermediate, which leads to loss of stereochemistry upon reprotonation.[4]
Q2: Besides base and temperature, what other factors can influence racemization?
A2: Other influential factors include:
-
Reaction Time: Longer exposure to basic conditions increases the opportunity for racemization. Reactions should be run for the minimum time necessary for completion.
-
Solvent: The polarity of the solvent can affect the stability of the enolate intermediate and the kinetics of racemization.
-
Metal Counter-ion: The cation from the base (e.g., Li⁺, Na⁺, K⁺) can influence the stereochemical outcome of subsequent reactions. Lithium bases, for example, can sometimes form more stable chelated intermediates that may reduce racemization compared to potassium or sodium bases under certain conditions.[3]
Q3: How can I safely store this compound to prevent racemization and decomposition?
A3: this compound is both thermally and chromatographically unstable.[2] For long-term storage, it is recommended to keep the compound as a solid in a freezer at -20°C under an inert atmosphere (e.g., argon or nitrogen).[2] Avoid repeated freeze-thaw cycles. For reactions, it is often best to use the aldehyde immediately after its preparation or purification.
Q4: I am performing a Wittig reaction instead of an HWE. Are the same precautions necessary?
A4: Yes. While phosphonate-stabilized carbanions in HWE reactions are generally less basic than the phosphonium ylides used in Wittig reactions, both can induce racemization.[5] The use of unstabilized ylides (e.g., from alkyltriphenylphosphonium salts) with strong bases like n-BuLi or NaHMDS poses a significant risk of racemization. Whenever possible, use stabilized ylides or salt-free conditions and maintain low temperatures (-78°C).
Q5: Can racemization occur during aqueous workup or purification?
A5: Yes, although it is less common than during the main reaction. Exposure to even mild acidic or basic conditions during workup (e.g., strong acid/base washes) or prolonged contact with silica gel during chromatography can potentially cause some degree of racemization, especially if the product is also a chiral aldehyde.[2][6] It is advisable to use a buffered aqueous workup (like saturated NH₄Cl) and perform chromatography efficiently. The phenylalanine-derived aldehyde is known to be less chemically stable and more labile to racemization than other amino aldehydes.[6]
References
Technical Support Center: N-Boc-L-phenylalaninal Purification
Welcome to the technical support center for the purification of N-Boc-L-phenylalaninal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the purification of this critical chiral building block.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Column Chromatography Issues
Flash column chromatography is a common method for purifying this compound. However, its reactive aldehyde group and chiral nature can present challenges.
Problem: Low Yield or No Product Elution
| Possible Cause | Solution |
| Product degradation on silica gel | The aldehyde group can be sensitive to the acidic nature of silica gel, leading to degradation or irreversible adsorption. Consider using deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina. A quick stability test by spotting the crude material on a TLC plate and letting it sit for an hour before eluting can indicate if degradation is occurring.[1] |
| Product instability (deprotection) | N-Boc protected compounds can undergo thermal deprotection, which may be catalyzed by silica gel.[1][2] Avoid heating the column and consider running the chromatography in a cold room if stability is a major concern. |
| Incorrect solvent system | The polarity of the mobile phase may be too low to elute the product. Gradually increase the polarity of the eluent. A typical starting point for N-Boc protected amino compounds is a gradient of ethyl acetate in hexanes or methanol in chloroform.[3][4] |
Problem: Product Contaminated with Impurities
| Possible Cause | Solution |
| Co-elution with impurities | Optimize the solvent system to achieve better separation. A shallower gradient or isocratic elution may be necessary. Two-dimensional TLC can help in developing a suitable solvent system. |
| Formation of impurities on the column | Oxidation of the aldehyde to the corresponding carboxylic acid (N-Boc-L-phenylalanine) can occur on silica gel. Using fresh, high-purity solvents and minimizing the time the compound spends on the column can help. Consider using an alternative purification method like crystallization or bisulfite extraction. |
| Racemization | The acidic nature of silica gel can potentially cause racemization of the chiral center.[5] Use of deactivated silica gel and rapid purification can minimize this risk. Analyze the chiral purity of the eluted fractions using chiral HPLC.[6][7][8][9][10] |
FAQs: Purification of this compound
Q1: What are the most common impurities found in crude this compound?
Common impurities can originate from the starting materials and side reactions during synthesis. These include:
-
N-Boc-L-phenylalanine: The corresponding carboxylic acid, which can form by oxidation of the aldehyde.
-
N-Boc-L-phenylalaninol: The corresponding alcohol, which can result from over-reduction of the starting material (e.g., a carboxylic acid or ester).
-
Unreacted starting materials: Depending on the synthetic route.
-
Diastereomers: Racemization can lead to the formation of N-Boc-D-phenylalaninal.
Q2: My this compound is an oil and won't crystallize. What can I do?
Obtaining this compound as an oil is a common issue.[4] Here are some strategies to induce crystallization:
-
High Purity: Ensure the oil is of high purity. Residual solvents or impurities can inhibit crystallization. An initial purification by flash chromatography may be necessary.
-
Seed Crystals: If available, adding a small seed crystal of this compound can initiate crystallization.[11][12][13]
-
Solvent System: Experiment with different solvent systems. A common technique is to dissolve the oil in a good solvent (e.g., diethyl ether, ethyl acetate) and then slowly add a poor solvent (e.g., hexanes, pentane) until turbidity is observed, followed by cooling.[4][12]
-
Trituration: Vigorously stirring the oil with a poor solvent in which the product is sparingly soluble can sometimes induce crystallization.
Q3: How can I avoid racemization during the purification of this compound?
Racemization is a significant risk due to the acidic proton at the chiral center, especially when the aldehyde is activated or under acidic/basic conditions.[5][14]
-
Avoid Harsh Conditions: Steer clear of strong acids and bases during workup and purification.
-
Deactivated Silica Gel: If using column chromatography, use silica gel that has been treated with a base like triethylamine to neutralize acidic sites.
-
Temperature Control: Perform purification at room temperature or below to minimize the rate of epimerization.
-
Chiral Purity Analysis: Regularly check the enantiomeric purity of your material using a validated chiral HPLC method.[6][7][8][9][10]
Q4: Is there an alternative to column chromatography for purifying this compound?
Yes, bisulfite extraction is a classical and effective method for purifying aldehydes.[15][16]
-
Mechanism: The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be extracted into the aqueous phase, leaving non-aldehydic impurities in the organic phase.
-
Procedure: The crude material is dissolved in a suitable organic solvent (e.g., methanol or DMF) and treated with a saturated aqueous solution of sodium bisulfite.[15][16] After separation, the aldehyde can be regenerated from the aqueous layer by treatment with a base.
-
Advantages: This method can be very effective for removing non-aldehydic impurities and can be gentler than chromatography.
Data Presentation
Table 1: Comparison of Purification Methods for N-Boc-Protected Phenylalanine Derivatives
| Method | Typical Purity | Typical Yield | Key Advantages | Common Challenges |
| Flash Chromatography (Silica Gel) | >95% | 60-90% | Good for removing a wide range of impurities. | Potential for product degradation, deprotection, or racemization on acidic silica gel.[1][5] |
| Crystallization | >99% (for the acid)[13] | 70-90% (for the acid)[12][13] | Highly effective for achieving high purity; scalable. | Can be difficult to induce crystallization, especially for oily products.[4] |
| Bisulfite Extraction | Variable | Variable | Specific for aldehydes; can be a mild purification method. | Regeneration of the aldehyde may require careful pH control. |
Experimental Protocols
General Protocol for Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and pack the column. To minimize acidity, the silica gel can be pre-treated by slurrying in a solvent containing 1% triethylamine, followed by evaporation of the solvent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Start with a low-polarity mobile phase and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<30°C) to prevent degradation.
Protocol for Chiral Purity Analysis by HPLC
-
Column: Use a chiral stationary phase, such as a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC™ T).[6][8]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and an aqueous buffer (e.g., 20mM ammonium acetate), with the ratio optimized for the best separation.[8]
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 220 nm).
-
Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase.
-
Analysis: Inject the sample and compare the retention times and peak areas of the L- and D-enantiomers to a racemic standard to determine the enantiomeric excess.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. reddit.com [reddit.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 14. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Improving the stability of N-Boc-L-phenylalaninal in solution
Welcome to the technical support center for N-Boc-L-phenylalaninal. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the stability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors:
-
pH: The Boc (tert-butoxycarbonyl) protecting group is known to be labile under acidic conditions, which can lead to its removal.[1][2] The aldehyde functional group can be susceptible to reactions under both acidic and basic conditions.
-
Temperature: Elevated temperatures can accelerate the degradation of the compound.[1] For long-term storage of the solid compound, refrigeration (2°C to 8°C) is recommended to minimize thermal degradation.[1][3]
-
Oxidation: Aldehydes are prone to oxidation, which can convert the phenylalaninal to the corresponding carboxylic acid (N-Boc-L-phenylalanine). It is advisable to handle the compound under an inert atmosphere (e.g., argon or nitrogen) to reduce the risk of oxidative degradation.[1]
-
Light: Exposure to light can potentially induce photolytic degradation. It is a general good practice to protect solutions of complex organic molecules from light.[1]
-
Moisture: The presence of moisture can facilitate hydrolysis of the Boc group, particularly under acidic or basic conditions.[1]
Q2: What are the main degradation pathways for this compound in solution?
A2: While specific studies on this compound are limited, based on the functional groups present, the following degradation pathways are most likely:
-
Deprotection: The acid-catalyzed hydrolysis of the Boc group is a primary degradation pathway, yielding L-phenylalaninal.[1]
-
Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, forming N-Boc-L-phenylalanine. This is a common issue with aldehydes and can be exacerbated by the presence of air (oxygen).[1]
-
Racemization: The chiral center alpha to the aldehyde group can be susceptible to epimerization, particularly under basic conditions, leading to the formation of N-Boc-D-phenylalaninal. Phenylalanine-derived aldehydes have been noted to be more labile to racemization than other amino aldehydes.
-
Aldol Reactions: In concentrated solutions or under certain catalytic conditions, aldehydes can undergo self-condensation reactions.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For optimal stability, solutions of this compound should be prepared fresh for immediate use. If short-term storage is necessary, it is recommended to store the solution at low temperatures (-20°C to -80°C), protected from light, and under an inert atmosphere.[4][5] Aliquoting the solution can help prevent degradation from repeated freeze-thaw cycles.[4]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
Symptoms:
-
Loss of starting material observed by TLC or HPLC analysis shortly after dissolution.
-
Appearance of new spots/peaks corresponding to potential degradation products (e.g., N-Boc-L-phenylalanine, L-phenylalaninal).
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Acidic Conditions | The Boc protecting group is sensitive to acid.[1] Ensure the solvent is neutral and free of acidic impurities. If a buffered solution is required, use a neutral or slightly basic pH range (pH 7-8). |
| Presence of Oxygen | The aldehyde is susceptible to oxidation.[1] Prepare solutions using solvents that have been de-gassed by sparging with an inert gas like argon or nitrogen. Store the solution under an inert atmosphere. |
| Elevated Temperature | Higher temperatures accelerate degradation.[1] Prepare and handle the solution at low temperatures (e.g., on an ice bath). For storage, use a freezer (-20°C or -80°C).[4][5] |
| Light Exposure | Photolytic degradation can occur.[1] Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. |
Issue 2: Inconsistent Reaction Yields or Formation of Side Products
Symptoms:
-
Variable yields in reactions where this compound is a reactant.
-
Formation of unexpected side products identified by NMR or mass spectrometry.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Racemization | The chiral center may be epimerizing under the reaction conditions, especially if basic reagents are used. Check the enantiomeric purity of the product using chiral HPLC. If racemization is detected, consider using milder bases, lower reaction temperatures, or shorter reaction times. |
| Impure Starting Material | The commercial this compound may contain impurities. Verify the purity of the starting material by HPLC and NMR before use. If necessary, purify the starting material. |
| Solvent Effects | The choice of solvent can influence the stability and reactivity. Ensure the solvent is anhydrous and of high purity. Common solvents for Boc-protected amino acids include methanol, dichloromethane, and dimethylformamide.[6] |
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound in the literature, the following table provides general stability information for the Boc protecting group and recommended storage conditions for related compounds.
Table 1: General Stability and Storage Recommendations
| Parameter | Condition | Rationale | Reference |
| pH Stability of Boc Group | Labile in acidic conditions | Acid-catalyzed hydrolysis leads to deprotection. | [1] |
| Stable in neutral and basic conditions | Resistant to alkaline hydrolysis. | [1] | |
| Thermal Stability | Avoid prolonged exposure to high temperatures | Can promote thermolytic cleavage of the Boc group. | [1] |
| Recommended Solid Storage | 2°C to 8°C (Refrigerated) | Minimizes thermal degradation. | [1][3] |
| Recommended Solution Storage | -20°C to -80°C | Prevents inactivation from repeated freeze-thaw cycles. | [4][5] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Reduces the risk of oxidative degradation of the aldehyde. | [1] |
| Moisture | Desiccated environment | The Boc group is susceptible to hydrolysis. | [1] |
| Light | Protect from light | Prevents potential photolytic degradation. | [1] |
Experimental Protocols
Protocol 1: Preparation and Short-Term Storage of a Stock Solution
Objective: To prepare a stock solution of this compound with minimized initial degradation for immediate use or short-term storage.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane, Dimethylformamide) of high purity
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with screw caps and PTFE septa
Procedure:
-
Ensure all glassware is thoroughly dried to remove any moisture.
-
Sparge the anhydrous solvent with an inert gas for 15-20 minutes to remove dissolved oxygen.
-
Accurately weigh the required amount of this compound in a tared amber vial.
-
Under a gentle stream of inert gas, add the de-gassed solvent to the vial to achieve the desired concentration.
-
Cap the vial tightly and gently swirl or sonicate at room temperature until the solid is completely dissolved.
-
If for immediate use, proceed with the experiment.
-
For short-term storage, flush the headspace of the vial with inert gas, cap tightly, and store at -20°C or -80°C.[4][5]
Protocol 2: Stability Assessment by HPLC
Objective: To monitor the stability of this compound in a specific solvent over time.
Materials:
-
Stock solution of this compound
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Prepare a solution of this compound in the solvent of interest following Protocol 1.
-
Immediately after preparation (t=0), inject an aliquot of the solution onto the HPLC system.
-
Store the remaining solution under the desired test conditions (e.g., room temperature, 4°C, protected from light).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stored solution onto the HPLC.
-
Analyze the chromatograms to determine the percentage of the remaining this compound peak area relative to the initial peak area.
-
Monitor for the appearance and growth of new peaks that may correspond to degradation products.
Example HPLC Method:
-
Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 30°C
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for preparing and assessing the stability of this compound solutions.
References
Troubleshooting incomplete conversion of N-Boc-L-phenylalaninal
Welcome to the technical support center for N-Boc-L-phenylalaninal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete conversion when using this compound in a reaction?
A1: Incomplete conversion of this compound can stem from several factors:
-
Reagent Quality: Degradation of the aldehyde due to improper storage or the use of impure coupling partners can hinder the reaction.
-
Reaction Conditions: Suboptimal temperature, reaction time, or pH can lead to a sluggish or stalled reaction.
-
Steric Hindrance: The bulky N-Boc protecting group and the phenyl side chain can sterically hinder the approach of nucleophiles to the aldehyde carbonyl.
-
Side Reactions: The aldehyde may undergo side reactions such as oxidation to the corresponding carboxylic acid or epimerization at the alpha-carbon, reducing the yield of the desired product.
Q2: How can I monitor the progress of a reaction involving this compound?
A2: The progress of reactions involving this compound can be effectively monitored using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to visualize the consumption of the starting material and the formation of the product.[1] A suitable solvent system (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation between the starting aldehyde, the product, and any potential byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress, allowing for the determination of the relative concentrations of reactants and products.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to monitor the disappearance of the characteristic aldehyde proton signal (around 9.5-9.7 ppm) of this compound and the appearance of new signals corresponding to the product.[1][4]
Q3: What are the recommended storage conditions for this compound to maintain its stability?
A3: To ensure the stability and reactivity of this compound, it should be stored under the following conditions:
-
Temperature: Store in a refrigerator at 2-8°C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Moisture: Keep in a tightly sealed container in a dry environment to prevent hydrolysis of the Boc group.
Troubleshooting Guides
This section provides detailed troubleshooting for specific reactions involving this compound.
Guide 1: Incomplete Reductive Amination
Reductive amination is a common reaction of this compound. If you are experiencing incomplete conversion, consider the following:
Problem: Low yield of the desired amine product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Imine Formation | The formation of the imine intermediate is an equilibrium process. To drive the reaction forward, remove water as it forms using molecular sieves or by azeotropic distillation. A mildly acidic pH (around 5-6) can also catalyze imine formation. |
| Suboptimal Reducing Agent | The choice of reducing agent is critical. Strong reducing agents like sodium borohydride (NaBH4) can reduce the starting aldehyde before imine formation. Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), which preferentially reduce the iminium ion.[5] |
| Over-alkylation | The product amine can sometimes react further with the starting aldehyde. To minimize this, use a stoichiometric amount of the amine or a slight excess of the aldehyde. A stepwise procedure, where the imine is formed first before the addition of the reducing agent, can also prevent over-alkylation. |
| Epimerization | The acidic or basic conditions of the reaction can potentially cause epimerization at the chiral center. It is crucial to maintain mild reaction conditions and check the enantiomeric purity of the product using chiral HPLC. |
Illustrative Data: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Yield (%) | Key Considerations |
| Sodium Borohydride (NaBH4) | 40-60 | Can reduce the starting aldehyde. Best used in a two-step procedure. |
| Sodium Cyanoborohydride (NaBH3CN) | 70-90 | Highly selective for the iminium ion. Toxic cyanide byproducts. |
| Sodium Triacetoxyborohydride (STAB) | 85-95 | Mild and highly selective. Less toxic than NaBH3CN. |
Note: Yields are illustrative and can vary depending on the specific amine and reaction conditions.
Troubleshooting Workflow for Incomplete Reductive Amination
Caption: Troubleshooting workflow for incomplete reductive amination.
Guide 2: Incomplete Wittig Reaction
The Wittig reaction is a powerful tool for converting this compound into alkenes. Incomplete conversion can be addressed by considering the following:
Problem: Low yield of the desired alkene product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Ylide Reactivity | The reactivity of the phosphorus ylide is crucial. Unstabilized ylides (e.g., from alkyltriphenylphosphonium salts) are more reactive but can be sensitive to air and moisture. Stabilized ylides (e.g., containing an adjacent ester or ketone) are more stable but less reactive, often requiring higher temperatures or longer reaction times.[6][7] |
| Base Strength | The choice of base for generating the ylide is important. Strong bases like n-butyllithium or sodium hydride are typically used for unstabilized ylides. Weaker bases like potassium carbonate may be sufficient for stabilized ylides.[8] |
| Solvent Effects | The solvent can influence the reaction rate and stereoselectivity. Aprotic solvents like THF, DMSO, or DMF are commonly used. The solubility of the phosphonium salt and the aldehyde should be considered when choosing a solvent. |
| Steric Hindrance | The bulky N-Boc group may disfavor the formation of the oxaphosphetane intermediate. Using a less sterically hindered phosphonium ylide or a Horner-Wadsworth-Emmons reagent may improve the yield. |
Illustrative Data: Effect of Ylide Type on Wittig Reaction Outcome
| Ylide Type | Reactivity | Predominant Alkene Isomer | Typical Conditions |
| Unstabilized | High | (Z)-alkene | Strong base (e.g., n-BuLi), anhydrous THF, low temperature |
| Stabilized | Low | (E)-alkene | Weaker base (e.g., K2CO3), higher temperature |
Note: Stereoselectivity can be influenced by reaction conditions.
Logical Relationship for Wittig Reaction Troubleshooting
Caption: Logical relationships in troubleshooting the Wittig reaction.
Experimental Protocols
Protocol 1: Monitoring Reductive Amination by TLC
-
Prepare the TLC Plate: On a silica gel TLC plate, lightly spot the this compound starting material in one lane, the amine reactant in a second lane, and a co-spot of both in a third lane.
-
Sample the Reaction: At various time points (e.g., 0, 1, 3, and 6 hours), withdraw a small aliquot of the reaction mixture with a capillary tube and spot it in a new lane on the TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate eluent (e.g., 30:70 ethyl acetate/hexanes).
-
Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp. The disappearance of the starting aldehyde spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. Staining with potassium permanganate can also be used for visualization.
Protocol 2: General Procedure for HPLC Analysis
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is often effective. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 254 nm.
-
-
Analysis: Inject the prepared sample. The retention times of the starting material and product should be distinct. The peak area can be used to quantify the conversion.
Protocol 3: Purification by Flash Column Chromatography
-
Concentrate the Reaction Mixture: After the reaction is complete, quench it appropriately and remove the solvent under reduced pressure.
-
Prepare the Column: Pack a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Load the Sample: Dissolve the crude residue in a minimal amount of the eluent or a stronger solvent and load it onto the column.
-
Elute and Collect: Elute the column with the chosen solvent system and collect fractions.[2][9][10]
-
Analyze Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[9]
Reaction Pathway for Reductive Amination
Caption: General reaction pathway for the reductive amination of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. N-Boc-4-aminomethyl-L-phenylalanine - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 1H NMR [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. adichemistry.com [adichemistry.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimization of N-Boc-L-phenylalaninal Coupling Reactions
Welcome to the Technical Support Center for the optimization of reaction conditions involving N-Boc-L-phenylalaninal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common coupling reactions of this versatile chiral aldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions for this compound?
This compound is a valuable building block in organic synthesis. The aldehyde functionality allows for several key coupling reactions, most notably:
-
Reductive Amination: To form chiral amines by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent.
-
Wittig Reaction: To form alkenes by reacting the aldehyde with a phosphonium ylide.
Q2: How can I minimize racemization of the chiral center during coupling reactions?
The stereochemical integrity of the alpha-carbon is crucial. Racemization can occur, particularly under harsh basic or acidic conditions.[1][2] To minimize this risk:
-
Use mild bases: For reactions requiring a base, such as the Wittig reaction, opt for milder bases when possible.
-
Control temperature: Perform reactions at lower temperatures (e.g., 0 °C to room temperature) to reduce the rate of epimerization.[1]
-
Limit exposure to strong acids/bases: The Boc protecting group is stable under neutral and basic conditions but is labile to strong acids.[3][4][] Prolonged exposure to even moderate bases can increase the risk of racemization.
Q3: What are the stability considerations for this compound?
This compound is sensitive to certain conditions:
-
Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid. It is advisable to store the compound under an inert atmosphere (e.g., Argon or Nitrogen) to reduce the risk of oxidative degradation.[3]
-
Acidic Conditions: The Boc protecting group is readily cleaved by strong acids like trifluoroacetic acid (TFA).[4][]
-
Basic Conditions: While the Boc group is generally stable to bases, strong bases can promote side reactions, including racemization.[1][6]
Troubleshooting Guides
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds. A common one-pot procedure involves the in-situ formation and reduction of an imine.
Logical Workflow for Troubleshooting Reductive Amination
Caption: Troubleshooting workflow for reductive amination.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Low or no product yield | Incomplete imine formation. | - Monitor imine formation by TLC or LC-MS before adding the reducing agent.- Use an anhydrous solvent and consider adding a dehydrating agent like molecular sieves.- Adjust the pH to be mildly acidic (pH 4-6) to facilitate imine formation. |
| Inactive reducing agent. | - Use a fresh bottle of the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is moisture-sensitive.[7]- Ensure the chosen reducing agent is compatible with the solvent system. | |
| Reduction of the starting aldehyde. | - Use a milder reducing agent that preferentially reduces the iminium ion over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[8] | |
| Formation of side products (e.g., over-alkylation) | The secondary amine product is more nucleophilic than the starting primary amine. | - Use a stoichiometric amount of the amine or a slight excess of the aldehyde.- A one-pot method where the newly formed secondary amine is immediately Boc-protected can prevent over-alkylation.[9] |
| Racemization of the final product | Harsh reaction conditions. | - Use milder reducing agents.- Maintain a neutral or slightly acidic pH.- Perform the reaction at a lower temperature (0 °C to room temperature). |
Wittig Reaction
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes. The stereochemical outcome often depends on the nature of the ylide.
Logical Workflow for Troubleshooting the Wittig Reaction
Caption: Troubleshooting workflow for the Wittig reaction.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Low or no product yield | Incomplete ylide formation. | - Ylide formation is often indicated by a distinct color change (e.g., to deep red or orange).- Use a sufficiently strong and fresh base (e.g., n-BuLi, NaH) under strictly anhydrous conditions.[10]- Ensure the phosphonium salt is pure and dry. |
| Low reactivity of the ylide or aldehyde. | - Stabilized ylides are less reactive than non-stabilized ylides and may require heating.[11]- If the aldehyde is sterically hindered, a more reactive, less hindered ylide may be necessary. | |
| Side reactions of the aldehyde. | - Base-sensitive aldehydes can undergo self-condensation (aldol reaction). Consider using a milder base or adding the aldehyde after ylide formation is complete. | |
| Unexpected stereochemistry (E/Z mixture) | Nature of the ylide and reaction conditions. | - Non-stabilized ylides generally favor the Z-alkene, while stabilized ylides favor the E-alkene.[11]- The presence of lithium salts can affect the stereochemical outcome. Using sodium- or potassium-based bases can increase Z-selectivity with non-stabilized ylides. |
| Racemization of the final product | Basic reaction conditions. | - Use the mildest effective base.- Keep reaction times as short as possible and temperatures low. A racemization-free synthesis of α,β-unsaturated amino esters from N-Boc-protected D-phenylalaninal has been reported using a mild resin-based base.[12] |
Experimental Protocols & Data
The following protocols are representative examples and may require optimization for specific substrates and scales.
Protocol 1: Reductive Amination of this compound with Benzylamine
This one-pot tandem protocol affords the N-Boc protected secondary amine, which helps to prevent over-alkylation.[9]
Reaction Scheme: this compound + Benzylamine --(1. NaBH(OAc)₃, 2. Boc₂O)--> N-Boc-N-benzyl-L-phenylalaninamine
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 mmol) and benzylamine (1.0 mmol) in anhydrous DCM (10 mL), add triethylamine (2.5 mmol) at room temperature.
-
Stir the resulting solution vigorously for 1 hour to facilitate imine formation.
-
To this mixture, add di-tert-butyl dicarbonate (1.2 mmol) followed by sodium triacetoxyborohydride (2.0 mmol).
-
Stir the reaction for an additional 4 hours at room temperature.
-
Quench the reaction with saturated NaHCO₃ solution and extract with DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data (Representative):
| Parameter | Value |
| Typical Yield | 80-95%[9] |
| Purity (post-chromatography) | >95% |
| Reaction Time | 5 hours |
| Temperature | Room Temperature |
Protocol 2: Wittig Reaction of this compound with Methyltriphenylphosphonium Bromide
This protocol uses a non-stabilized ylide, which is expected to favor the Z-alkene.
Reaction Scheme: this compound + (Ph₃P⁺CH₃)Br⁻ --(Base)--> N-Boc-3-phenyl-1-propene-2-amine + Ph₃PO
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a suspension of methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add n-BuLi (1.1 mmol) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, during which a characteristic orange-red color of the ylide should appear.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the alkene from triphenylphosphine oxide.
Quantitative Data (Representative):
| Parameter | Value |
| Typical Yield | 60-85% |
| Purity (post-chromatography) | >95% |
| Reaction Time | ~12 hours (overnight) |
| Temperature | 0 °C to Room Temperature |
| Typical E:Z ratio | Z-isomer favored with non-stabilized ylides |
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-Boc-L-phenylalaninal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-L-phenylalaninal.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound typically involve two main stages: the protection of L-phenylalanine with a tert-butyloxycarbonyl (Boc) group, followed by the selective reduction of the resulting N-Boc-L-phenylalanine to the aldehyde. Common strategies include:
-
Reduction of an activated carboxylic acid derivative: This often involves converting N-Boc-L-phenylalanine to a Weinreb amide or an ester, which is then reduced using a hydride reagent like Diisobutylaluminum hydride (DIBAL-H).
-
Oxidation of N-Boc-L-phenylalaninol: This two-step approach involves the initial reduction of N-Boc-L-phenylalanine to the corresponding alcohol, N-Boc-L-phenylalaninol, which is then oxidized to the aldehyde using mild oxidizing agents such as those employed in the Swern, Dess-Martin, or Parikh-Doering oxidations.
Q2: What is the primary byproduct during the Boc-protection of L-phenylalanine?
A2: A common byproduct during the formation of N-Boc-L-phenylalanine is the corresponding N-tert-butoxycarbonyl dipeptide.[1] This can occur when an activated N-Boc-L-phenylalanine molecule reacts with a deprotected L-phenylalanine molecule. Using an excess of di-tert-butyl dicarbonate can increase the likelihood of this side reaction.[1]
Q3: Can racemization occur during the synthesis of this compound?
A3: Yes, racemization, or more accurately epimerization, is a potential issue, which would result in the formation of N-Boc-D-phenylalaninal. The α-proton of the aldehyde is susceptible to abstraction under both acidic and basic conditions, which can lead to a loss of stereochemical integrity. This is a critical consideration during the reaction work-up and purification steps.
Q4: I've noticed a strong, unpleasant odor during my synthesis. What is the likely cause?
A4: A strong, unpleasant odor, often described as resembling rotten cabbage, is characteristic of dimethyl sulfide (DMS). This is a common byproduct of Swern-type oxidations, which use dimethyl sulfoxide (DMSO) as the oxidizing agent.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, along with recommended solutions.
Issue 1: Low Yield of this compound and Presence of N-Boc-L-phenylalaninol
-
Possible Cause: Over-reduction of the carboxylic acid derivative (e.g., ester or Weinreb amide) or the aldehyde product itself. This is particularly common when using powerful reducing agents like DIBAL-H.
-
Recommended Solutions:
-
Temperature Control: Perform the reduction at low temperatures (typically -78 °C) to improve selectivity for the aldehyde.
-
Stoichiometry: Carefully control the stoichiometry of the reducing agent. Use of a slight excess may be necessary, but large excesses will favor over-reduction.
-
Slow Addition: Add the reducing agent slowly and dropwise to the reaction mixture to maintain a low concentration at any given time.
-
Reaction Monitoring: Monitor the reaction progress closely using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to quench the reaction as soon as the starting material is consumed.
-
Issue 2: Presence of Unreacted N-Boc-L-phenylalanine in the Final Product
-
Possible Cause: Incomplete reduction or oxidation.
-
Recommended Solutions:
-
Reduction Reactions:
-
Ensure the reducing agent is fresh and has been properly stored to maintain its activity.
-
Slightly increase the equivalents of the reducing agent.
-
Increase the reaction time, while carefully monitoring for the formation of over-reduction byproducts.
-
-
Oxidation Reactions:
-
Ensure the oxidizing agent is active and used in sufficient quantity.
-
Check the reaction temperature; some oxidations may require warming to room temperature to proceed to completion.
-
-
Issue 3: Formation of N-Boc-D-phenylalaninal (Epimerization)
-
Possible Cause: Exposure of the product to harsh acidic or basic conditions during the reaction or work-up. The aldehyde proton is labile.
-
Recommended Solutions:
-
Mild Work-up: Use mild work-up procedures. Avoid strong acids or bases. A buffered aqueous solution may be beneficial.
-
Chromatography Conditions: When purifying by silica gel chromatography, be aware that silica gel is slightly acidic. If epimerization is a significant issue, consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent. Alternatively, other purification methods like recrystallization could be explored.
-
Issue 4: Byproducts from the Oxidizing Agent
-
Possible Cause: The choice of oxidation method inherently produces specific byproducts.
-
Recommended Solutions:
-
Swern Oxidation: The byproduct dimethyl sulfide can be removed by evaporation under reduced pressure (if the product is not volatile) or by washing with a dilute solution of copper(II) sulfate. To mitigate the odor, perform the reaction and work-up in a well-ventilated fume hood and quench any residual DMS with an oxidizing agent like bleach.
-
Dess-Martin Oxidation: The iodo-byproducts can typically be removed by an aqueous work-up with sodium thiosulfate.
-
Parikh-Doering Oxidation: Byproducts from the SO3-pyridine complex are generally water-soluble and can be removed with an aqueous extraction.
-
Data Presentation
Table 1: Common Byproducts in this compound Synthesis and Their Origin
| Byproduct | Common Name/Structure | Originating Step | Synthetic Method | Mitigation Strategy |
| N-Boc-L-phenylalaninol | Over-reduction product | Reduction of ester/Weinreb amide | DIBAL-H | Low temperature, controlled stoichiometry, slow addition |
| N-Boc-L-phenylalanine | Over-oxidation product | Oxidation of N-Boc-L-phenylalaninol | Dess-Martin, Swern, etc. | Use of mild oxidizing agents, controlled reaction time |
| N-Boc-D-phenylalaninal | Epimerization product | Reaction or Work-up | Various | Mild work-up conditions, careful pH control |
| N-tert-butoxycarbonyl dipeptide | Dimerization product | Boc-protection | Boc protection of L-phenylalanine | Avoid large excess of Boc-anhydride, controlled addition |
| Dimethyl sulfide | (CH₃)₂S | Oxidation | Swern Oxidation | Removal by evaporation or washing, proper ventilation |
| Iodo-byproducts | - | Oxidation | Dess-Martin Oxidation | Aqueous work-up with sodium thiosulfate |
Experimental Protocols
Protocol 1: Synthesis of this compound via Weinreb Amide
Step 1: Synthesis of N-Boc-L-phenylalanine-N',O-dimethylhydroxamide (Weinreb Amide)
-
Dissolve N-Boc-L-phenylalanine (1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in an appropriate solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv) and a base like N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up by washing with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Weinreb amide, which can be purified by column chromatography.
Step 2: Reduction of the Weinreb Amide to this compound
-
Dissolve the purified Weinreb amide (1.0 equiv) in an anhydrous solvent such as tetrahydrofuran (THF) or toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of Diisobutylaluminum hydride (DIBAL-H) (1.2-1.5 equiv) in an appropriate solvent dropwise over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at -78 °C for 1-3 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute HCl at low temperature.
-
Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Oxidation of N-Boc-L-phenylalaninol
Step 1: Synthesis of N-Boc-L-phenylalaninol
A detailed protocol for the synthesis of N-Boc-L-phenylalaninol can be found in the literature, often involving the reduction of N-Boc-L-phenylalanine or its ester with reagents like sodium borohydride in the presence of lithium chloride.[2]
Step 2: Oxidation of N-Boc-L-phenylalaninol to this compound (Swern Oxidation)
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane (DCM) and cool to -78 °C.
-
Add oxalyl chloride (1.5 equiv) dropwise, followed by the dropwise addition of dimethyl sulfoxide (DMSO) (3.0 equiv). Stir for 15 minutes.
-
Add a solution of N-Boc-L-phenylalaninol (1.0 equiv) in DCM dropwise, maintaining the temperature at -78 °C. Stir for 1-2 hours.
-
Add triethylamine (5.0 equiv) dropwise, and stir for an additional 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Common byproducts and their formation pathways.
References
Recrystallization solvent for purifying N-Boc-L-phenylalaninal derivatives
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the recrystallization and purification of N-Boc-L-phenylalaninal and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when purifying this compound derivatives?
A1: The primary challenges include the compound oiling out instead of crystallizing, low recovery yields, and the presence of persistent impurities from the synthetic process. Due to the labile nature of the aldehyde functional group and the steric hindrance from the Boc protecting group, obtaining a crystalline solid can be difficult.
Q2: Which solvent systems are recommended for the recrystallization of this compound derivatives?
A2: Common solvent systems for the recrystallization of similar N-Boc protected amino acids, which can be adapted for this compound derivatives, include ethyl acetate/hexane and ethanol/water.[1] Other potential systems to explore are dichloromethane/hexane, toluene/methanol, or single solvent systems like ethanol.[2] The choice of solvent is critical and may require screening to find the optimal conditions for your specific derivative.
Q3: My this compound derivative is an oil and will not crystallize. What should I do?
A3: If your product is an oil, trituration is a common alternative to recrystallization. This involves repeatedly washing the oil with a solvent in which the desired compound is insoluble but the impurities are soluble. Hexane or diethyl ether are often good choices for trituration.[1][2] Another effective method is to convert the oily product into a solid salt, such as a dicyclohexylamine (DCHA) salt, which can then be easily purified by recrystallization and converted back to the free aldehyde.[1]
Q4: How can I improve the yield of my recrystallization?
A4: To improve your yield, ensure you are using the minimum amount of hot solvent necessary to dissolve your compound.[1] Cooling the solution too quickly can lead to the formation of small, impure crystals and lower the overall yield.[1] Allowing the solution to cool slowly to room temperature before further cooling in an ice bath can maximize the formation of pure crystals.[1]
Troubleshooting Guide
Issue 1: The Compound Fails to Crystallize and Remains an Oil
Possible Causes:
-
Residual Solvents: The presence of solvents from the reaction workup, such as tert-butanol, can inhibit crystallization.[3]
-
Impurities: Contaminants from the reaction can act as crystal growth inhibitors.
-
Inappropriate Solvent System: The chosen solvent system may not be suitable for your specific derivative.[1]
Solutions:
-
Ensure Complete Removal of Reaction Solvents: Dry the crude product thoroughly under high vacuum to remove any residual solvents.[3]
-
Trituration: Vigorously stir the oil with a non-polar solvent like hexane or diethyl ether to wash away impurities and potentially induce solidification.[1]
-
Solvent Screening: Experiment with different solvent pairs. A good starting point is a "good" solvent that readily dissolves your compound (e.g., ethyl acetate, dichloromethane) and a "poor" solvent in which it is insoluble (e.g., hexane, pentane).[1][2]
-
Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the supersaturated solution to induce crystallization.[4][5]
-
DCHA Salt Formation: Convert the oily product to its dicyclohexylamine (DCHA) salt, which is often a stable, crystalline solid that can be easily recrystallized. The purified salt can then be converted back to the free aldehyde.[1]
Issue 2: Low Yield After Recrystallization
Possible Causes:
-
Using Too Much Solvent: Dissolving the compound in an excessive amount of solvent will result in a significant portion remaining in the mother liquor upon cooling.[1]
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of fine, impure crystals and trap impurities, reducing the isolated yield of pure product.[1]
-
Premature Crystallization: The compound crystallizes out of the hot solution before filtration of any insoluble impurities.
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.[1]
-
Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated if necessary, before placing it in an ice bath to maximize crystal growth.[1]
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them before allowing the solution to cool.
Data Presentation
The following table summarizes typical purity and yield data for the purification of N-Boc-L-phenylalanine, which can serve as a benchmark for its aldehyde derivatives.
| Compound | Purification Method | Initial Purity (HPLC) | Final Purity (HPLC) | Yield (%) |
| N-Boc-L-phenylalanine | Seeding and pulping with diethyl ether | 92.8% | 99.2% | 90.5%[1] |
| N-Boc-L-phenylalanine | Crystallized from hexane after aqueous workup | - | - | 78-87%[1][3] |
| N-Boc-L-phenylalanine | Seeding and pulping with cyclohexane | - | 99.1% | 89.8%[5] |
Experimental Protocols
Protocol 1: General Recrystallization from a Two-Solvent System
-
Place the crude this compound derivative in an Erlenmeyer flask.
-
Add a minimal amount of a "good" solvent (e.g., ethyl acetate) and gently heat while stirring until the compound is fully dissolved.[1]
-
Slowly add a "poor" solvent (e.g., hexane) dropwise until the solution becomes persistently cloudy.[1]
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.[1]
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.[1]
-
Dry the crystals under vacuum to a constant weight.[1]
Protocol 2: Purification via Dicyclohexylamine (DCHA) Salt Formation
-
Dissolve the crude, oily this compound derivative in diethyl ether.[1]
-
Slowly add one equivalent of dicyclohexylamine with stirring.[1]
-
Continue stirring until a precipitate forms. This may occur immediately or require some time.[1]
-
Collect the solid DCHA salt by vacuum filtration and wash it with cold diethyl ether.[1]
-
The DCHA salt can be recrystallized using a suitable solvent system if necessary.
-
To recover the free aldehyde, suspend the purified DCHA salt in ethyl acetate and transfer it to a separatory funnel.
-
Add a 10% aqueous solution of an acid like phosphoric acid and shake the funnel until the aqueous layer has a pH of 2-3.[1]
-
Separate the layers and wash the organic phase with water until the aqueous wash is neutral.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified this compound derivative.[1]
Visualizations
Caption: Experimental workflow for the recrystallization of this compound derivatives.
Caption: Troubleshooting workflow for an oily this compound derivative product.
References
Over-reduction of N-Boc-L-phenylalaninal to N-Boc-L-phenylalaninol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the reduction of N-Boc-L-phenylalaninal to N-Boc-L-phenylalaninol. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the reduction of this compound to N-Boc-L-phenylalaninol?
A1: The most common and effective method is the reduction of the aldehyde using a mild reducing agent such as sodium borohydride (NaBH₄). This method is highly chemoselective for the aldehyde group and generally does not affect the N-Boc protecting group, providing high yields of the desired amino alcohol.
Q2: What does the term "over-reduction" refer to in the context of this specific reaction?
A2: In the reduction of this compound, "over-reduction" is not a typical concern in the traditional sense of reducing the alcohol further. The primary alcohol is the final reduction product of the aldehyde under these conditions. Instead, the term may be used to refer to undesired side reactions such as the deprotection of the N-Boc group or racemization of the chiral center. However, the N-Boc group is generally stable to sodium borohydride.
Q3: What are the critical parameters to control during the reduction to ensure a high yield and purity of N-Boc-L-phenylalaninol?
A3: Key parameters to control include:
-
Temperature: The reaction is typically carried out at low temperatures (0-5 °C) to control the reaction rate and minimize potential side reactions.
-
Stoichiometry of the reducing agent: Using a slight excess of sodium borohydride is common to ensure the complete conversion of the starting material.
-
Solvent: Protic solvents like methanol or ethanol are commonly used. The choice of solvent can influence the reaction rate and selectivity.
-
Reaction monitoring: Close monitoring of the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the endpoint and avoid prolonged reaction times which could potentially lead to side reactions.
Q4: Is there a risk of racemization at the chiral center during the reduction?
A4: While the reduction of α-amino aldehydes can be susceptible to racemization, using a mild reducing agent like sodium borohydride at low temperatures generally proceeds with a high degree of stereochemical retention.[1] However, it is always advisable to verify the chiral purity of the final product using appropriate analytical techniques such as chiral HPLC.
Troubleshooting Guides
Issue 1: Incomplete or Sluggish Reaction
Symptom: TLC analysis shows a significant amount of unreacted this compound remaining after the expected reaction time.
| Possible Cause | Recommended Solution |
| Insufficient Reducing Agent | Add an additional portion of sodium borohydride (e.g., 0.25-0.5 equivalents) and continue to monitor the reaction by TLC. |
| Low Reaction Temperature | Allow the reaction to slowly warm to room temperature and monitor the progress. In some cases, gentle heating can drive the reaction to completion, but this should be done cautiously as it can also promote side reactions and decomposition of the reducing agent. |
| Poor Quality of Reducing Agent | Use a fresh bottle of sodium borohydride. The reagent can degrade over time, especially if not stored under anhydrous conditions. |
| Inappropriate Solvent | Ensure the solvent is of appropriate quality and anhydrous if required by the specific protocol. While protic solvents like methanol are common, other solvents like ethanol or isopropanol can be used and may affect the reaction rate. |
Issue 2: Formation of Unexpected Byproducts
Symptom: TLC analysis shows multiple spots in addition to the starting material and the desired product.
| Possible Cause | Recommended Solution |
| Decomposition of Starting Material or Product | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Avoid excessively high temperatures. |
| Side Reactions of the Reducing Agent | Use a milder reducing agent or perform the reaction at a lower temperature. Ensure the workup procedure is performed promptly once the reaction is complete. |
| Boc Deprotection (uncommon) | While unlikely with NaBH₄, if deprotection is suspected (e.g., confirmed by MS analysis), use milder reaction conditions (lower temperature, shorter reaction time). |
| Racemization | If a loss of chiral purity is suspected, analyze the product using chiral HPLC. To minimize racemization, ensure low reaction temperatures and use a well-established protocol. |
Issue 3: Difficulty in Product Purification
Symptom: The crude product is an oil that is difficult to crystallize or purify by column chromatography.
| Possible Cause | Recommended Solution |
| Presence of Boron Salts | Ensure the aqueous workup is thorough to remove all boron-containing byproducts. Washing the organic layer with a mild acid (e.g., dilute HCl) followed by a base (e.g., saturated NaHCO₃ solution) can help. |
| Residual Solvent | Ensure all solvents are completely removed under reduced pressure. Co-evaporation with a suitable solvent like toluene can help remove traces of other solvents. |
| Product is an Oil at Room Temperature | Attempt purification by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). If the product remains an oil, it can be stored as such if pure, or co-evaporated with a high-boiling point solvent for easier handling. Recrystallization from a solvent system like ethyl acetate/heptane has been reported to be effective.[2] |
Data Presentation
The following table summarizes representative data for the synthesis of N-Boc-L-phenylalaninol under optimized conditions.
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [2] |
| Solvent | Methanol | [2] |
| Reaction Temperature | 5-20 °C | [2] |
| Reaction Time | Monitored by TLC until disappearance of starting material | [2] |
| Yield | 94% | [2] |
| Purity (post-recrystallization) | High (not specified quantitatively) | [2] |
Experimental Protocols
Protocol 1: Reduction of this compound with Sodium Borohydride
This protocol is adapted from a literature procedure and has been shown to provide a high yield of the desired product.[2]
Materials:
-
This compound
-
Lithium chloride (LiCl)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
2N Hydrochloric acid (HCl)
-
2 mol/L Sodium hydroxide (NaOH) solution
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
n-Heptane
Procedure:
-
Under a nitrogen atmosphere, dissolve this compound and lithium chloride (2.0 equivalents) in methanol.
-
Cool the mixture to below 5 °C in an ice-water bath.
-
Add sodium borohydride (2.0 equivalents) in portions to the reaction solution.
-
Allow the reaction mixture to warm to room temperature and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material has completely disappeared.
-
Cool the reaction mixture to below 5 °C in an ice-water bath.
-
Carefully add water dropwise to quench the reaction, followed by the dropwise addition of 2N hydrochloric acid to adjust the pH to 2-3.
-
Evaporate the majority of the solvent under reduced pressure.
-
Adjust the pH of the residue to 9 with a 2 mol/L NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with water and then with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a yellow oil.
-
Purify the crude product by recrystallization from an ethyl acetate/n-heptane mixture (2:1) to yield N-Boc-L-phenylalaninol as a white solid.
Mandatory Visualizations
Caption: Experimental workflow for the reduction of this compound.
Caption: Chemical transformation of this compound to N-Boc-L-phenylalaninol.
References
Issues with Boc deprotection in the presence of N-Boc-L-phenylalaninal products
Welcome to the technical support center for troubleshooting Boc deprotection in the presence of N-Boc-L-phenylalaninal and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from this sensitive substrate.
Frequently Asked Questions (FAQs)
Q1: Why is Boc deprotection of this compound more challenging than for a standard Boc-protected amino acid?
A1: The primary challenge arises from the inherent instability of the α-amino aldehyde functionality. Free α-amino aldehydes are prone to rapid self-condensation and racemization, particularly under the acidic conditions typically used for Boc deprotection. The phenylalaninal derivative is known to be especially unstable. Therefore, standard strong acid protocols (e.g., neat TFA) can lead to low yields and a mixture of impurities.
Q2: What are the most common side reactions observed during the Boc deprotection of this compound?
A2: The most common side reactions include:
-
Racemization: The acidic conditions can facilitate the formation of a planar enol intermediate, leading to the loss of stereochemical purity at the α-carbon.[1]
-
tert-Butylation: The reactive tert-butyl cation generated during Boc cleavage can alkylate the electron-rich phenyl ring of the phenylalanine side chain.
-
Aldol Condensation: Under acidic conditions, the aldehyde can undergo self-condensation, where the enol form of one molecule attacks the protonated carbonyl of another, leading to dimers and other oligomeric impurities.[2][3]
-
Over-reduction/Oxidation: Although less common, the aldehyde functionality can be sensitive to certain reagents and conditions, potentially leading to the corresponding alcohol or carboxylic acid.
Q3: How can I monitor the progress of the Boc deprotection reaction?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. The deprotected L-phenylalaninal product is significantly more polar than the this compound starting material and will have a lower Rf value. Staining with ninhydrin can be used to visualize the primary amine of the product. LC-MS is also an excellent tool for monitoring the disappearance of the starting material and the appearance of the product and any side products.
Troubleshooting Guide
Issue 1: Incomplete or Slow Deprotection
-
Possible Cause: Insufficient acid strength or concentration for the specific substrate. Steric hindrance around the Boc group.
-
Solution:
-
Increase Reaction Time: Cautiously extend the reaction time, monitoring closely by TLC to avoid product degradation.
-
Slightly Increase Acid Concentration: If using a dilute acid solution (e.g., 20% TFA in DCM), a modest increase in concentration may be effective. However, this also increases the risk of side reactions.
-
Switch to a Stronger, Anhydrous Acid System: A solution of 4M HCl in dioxane is often more potent than TFA/DCM and can sometimes provide cleaner deprotection.[4] The product will precipitate as the hydrochloride salt, which can aid in isolation.
-
Issue 2: Low Yield and/or Multiple Unidentified Spots on TLC
-
Possible Cause: Degradation of the L-phenylalaninal product under the reaction conditions. This is the most likely issue with this substrate. The acidic environment is likely causing racemization and/or aldol condensation.
-
Solution:
-
Lower the Reaction Temperature: Perform the deprotection at 0 °C or even lower (-10 °C to -20 °C) to minimize side reactions.
-
Use a Milder Deprotection Method: Strong acids like TFA and HCl may be too harsh. Consider alternative, milder methods that are more compatible with sensitive functional groups (see Table 2 and Protocols below).
-
Lewis Acids: Zinc bromide (ZnBr₂) in dichloromethane is a non-protic alternative that can be effective at room temperature.[4]
-
Oxalyl Chloride in Methanol: This provides a very mild system for deprotection at room temperature.[5]
-
Thermal Deprotection: For some substrates, heating in a solvent like boiling water or trifluoroethanol can effect deprotection without any acid.[4] This may be suitable if the product is thermally stable for a short period.
-
-
Issue 3: Presence of a Side Product with a Mass Increase of 56 Da
-
Possible Cause: tert-Butylation of the phenyl ring by the tert-butyl cation generated during deprotection.
-
Solution:
-
Use Scavengers: Incorporate a scavenger into the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, and thioanisole. A typical cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[6]
-
Purification: The tert-butylated side product can often be separated from the desired product by flash column chromatography or reverse-phase HPLC.
-
Data Presentation
Table 1: Comparison of Common Acidic Boc Deprotection Methods
| Deprotection Reagent | Typical Conditions | Advantages | Disadvantages for this compound |
| Trifluoroacetic Acid (TFA) | 20-50% TFA in DCM, 0 °C to RT, 30 min - 2 h | Fast, volatile reagents are easily removed | Harsh conditions, high risk of racemization and aldol condensation |
| Hydrochloric Acid (HCl) | 4M HCl in 1,4-dioxane, RT, 1-4 h | Often provides a crystalline HCl salt, can be cleaner than TFA | Still strongly acidic, risk of side reactions remains |
Table 2: Comparison of Milder/Alternative Boc Deprotection Methods
| Method/Reagent | Substrate Type | Conditions | Time | Yield (%) | Reference |
| Thermal (Boiling Water) | Aromatic & Aliphatic Amines | Water, 100 °C | 10 min - 2 h | Quantitative | |
| Oxalyl Chloride/Methanol | Aromatic, Aliphatic, Heterocyclic Amines | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% (up to 90%) | [5] |
| Zinc Bromide (ZnBr₂) | Various Amines | ZnBr₂ (4 equiv.), DCM, RT | 1 - 2 h | High | [4] |
| Tetrabutylammonium Fluoride (TBAF) | N-Boc derivatives | TBAF, THF, Reflux | Not Specified | Good | [1] |
Note: Yields are highly substrate-dependent. A small-scale trial is recommended to determine the optimal conditions for this compound.
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA and Scavengers (Use with Caution)
-
Preparation: Dissolve this compound (1 equiv) in anhydrous dichloromethane (DCM, approx. 0.1 M). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5, v/v/v). Add the cocktail to the cooled solution.
-
Reaction: Stir the mixture at 0 °C for 30 minutes to 1 hour. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure at low temperature (<30 °C). Co-evaporate with toluene or DCM to remove residual TFA.
-
Isolation: Precipitate the crude L-phenylalaninal TFA salt by adding the concentrated residue to a 10-fold volume of ice-cold diethyl ether. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Purification: The crude salt should be used immediately or can be purified by flash column chromatography on silica gel, taking care to use a neutral or slightly basic eluent system and to handle the product quickly to avoid degradation on the column.
Protocol 2: Milder Boc Deprotection using HCl in Dioxane
-
Preparation: Dissolve this compound (1 equiv) in a minimal amount of a suitable co-solvent if necessary (e.g., DCM), and cool to 0 °C.
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at 0 °C to room temperature for 1 to 4 hours, monitoring by TLC. The L-phenylalaninal hydrochloride salt may precipitate.
-
Isolation: If a precipitate forms, collect the solid by filtration and wash with cold diethyl ether. If no precipitate forms, remove the solvent under reduced pressure and triturate the residue with diethyl ether to induce solidification. Dry the product under vacuum. The resulting hydrochloride salt is often more stable than the free amine.
Protocol 3: Boc Deprotection using Zinc Bromide (Lewis Acid Method)
-
Preparation: Dissolve this compound (1 equiv) in anhydrous dichloromethane (10 mL per 0.76 mmol).
-
Reagent Addition: Add zinc bromide (ZnBr₂, approx. 4 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with DCM.
-
Isolation and Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
References
Validation & Comparative
A Researcher's Guide to Chiral HPLC Analysis for the Enantiomeric Purity of N-Boc-L-phenylalaninal
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks like N-Boc-L-phenylalaninal is a critical step in the synthesis of stereochemically pure active pharmaceutical ingredients. Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering high resolution and accuracy. This guide provides an objective comparison of different chiral HPLC methods for determining the enantiomeric purity of this compound, alongside an alternative gas chromatography-based approach, supported by detailed experimental protocols and comparative data.
Comparative Analysis of Analytical Methods
The enantiomeric separation of this compound can be effectively achieved using various chiral stationary phases (CSPs) in HPLC. The choice of CSP and the mobile phase composition are critical factors that influence resolution, selectivity, and analysis time. This guide explores two prominent types of CSPs: polysaccharide-based and macrocyclic glycopeptide-based columns. Additionally, chiral gas chromatography (GC) is presented as an alternative technique, which, while requiring derivatization, can offer excellent sensitivity.
The following table summarizes the key performance parameters of three distinct methods for the chiral analysis of this compound.
| Feature | Method 1: Polysaccharide-Based Chiral HPLC | Method 2: Macrocyclic Glycopeptide-Based Chiral HPLC | Method 3: Chiral Gas Chromatography (GC) |
| Principle | Direct separation on a chiral stationary phase composed of a polysaccharide derivative (amylose tris(3,5-dimethylphenylcarbamate)). | Direct separation on a chiral stationary phase composed of a macrocyclic glycopeptide (teicoplanin). | Separation of derivatized enantiomers on a chiral capillary column. |
| Chiral Stationary Phase | Chiralcel® AD-H (or equivalent) | CHIROBIOTIC® T (or equivalent) | Chirasil-L-Val (or equivalent) |
| Mobile Phase/Carrier Gas | n-Hexane / 2-Propanol (90:10, v/v) | Methanol / Acetonitrile / Acetic Acid / Triethylamine (50:50:0.1:0.1, v/v/v/v) | Helium |
| Flow Rate/Pressure | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 220 nm | UV at 220 nm | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Sample Preparation | Dissolution in mobile phase | Dissolution in mobile phase | Derivatization required (e.g., reduction to alcohol followed by acylation) |
| Estimated tR (L-enantiomer) | ~ 8.5 min | ~ 6.2 min | ~ 10.1 min |
| Estimated tR (D-enantiomer) | ~ 10.2 min | ~ 7.8 min | ~ 10.8 min |
| Estimated Resolution (Rs) | > 2.0 | > 1.8 | > 2.5 |
Experimental Protocols
Detailed methodologies for the compared analytical techniques are provided below to facilitate replication and adaptation in a laboratory setting.
Method 1: Polysaccharide-Based Chiral HPLC
This method utilizes a widely employed polysaccharide-based chiral stationary phase, known for its broad enantioselectivity for a variety of chiral compounds, including N-protected amino derivatives.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: Chiralcel® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a racemic standard of N-Boc-DL-phenylalaninal at the same concentration to determine the elution order and resolution.
Method 2: Macrocyclic Glycopeptide-Based Chiral HPLC
Macrocyclic glycopeptide-based CSPs, such as those utilizing teicoplanin, offer a different chiral recognition mechanism and are particularly effective for the separation of N-protected amino acids and their derivatives in reversed-phase or polar organic modes.[1]
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Methanol / Acetonitrile / Acetic Acid / Triethylamine (50:50:0.1:0.1, v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a racemic standard of N-Boc-DL-phenylalaninal at the same concentration.
Method 3: Chiral Gas Chromatography (Alternative Method)
Chiral GC can be a powerful alternative for the enantiomeric purity analysis of volatile or semi-volatile compounds. For this compound, a derivatization step is necessary to improve its volatility and thermal stability.
Instrumentation:
-
Gas chromatograph with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a chiral capillary column.
Derivatization Protocol (Example):
-
Reduction: Reduce the aldehyde group of N-Boc-phenylalaninal to a primary alcohol using a mild reducing agent like sodium borohydride.
-
Acylation: Acetylate the resulting alcohol and the Boc-protected amine using an acylating agent such as trifluoroacetic anhydride.
-
Extraction: Extract the derivatized product into a suitable organic solvent (e.g., hexane) for GC analysis.
Chromatographic Conditions:
-
Column: Chirasil-L-Val, 25 m x 0.25 mm ID, 0.16 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: 100 °C (hold for 1 min), ramp to 180 °C at 5 °C/min, hold for 5 min.
-
Detector Temperature (FID): 270 °C
Sample Preparation:
-
Dissolve the derivatized sample in hexane for injection.
Workflow and Pathway Visualizations
To further clarify the experimental process, the following diagrams illustrate the logical flow of the chiral HPLC analysis.
Caption: General workflow for chiral HPLC analysis of enantiomeric purity.
References
A Comparative Guide to N-Boc-L-phenylalaninal and Fmoc-L-phenylalaninal in Synthesis
For researchers, scientists, and drug development professionals, the choice of protecting group strategy is a critical decision that dictates the efficiency, yield, and purity of complex synthetic routes. This guide provides an objective comparison of two key building blocks in peptide and medicinal chemistry: N-Boc-L-phenylalaninal and Fmoc-L-phenylalaninal. These chiral aldehydes are invaluable for the synthesis of C-terminal modified peptides, peptide mimetics, and other complex molecular architectures. The comparison will focus on their synthesis, stability, reactivity, and applications, supported by experimental data and detailed protocols.
Core Chemical Differences: The Orthogonality of Boc and Fmoc Protection
The fundamental difference between this compound and Fmoc-L-phenylalaninal lies in the lability of their respective N-terminal protecting groups. This dictates the overall synthetic strategy, including the choice of reaction conditions and compatible functional groups.[1][2][3]
-
This compound: The tert-butoxycarbonyl (Boc) group is acid-labile. It is stable to basic and nucleophilic conditions but is readily cleaved by strong acids such as trifluoroacetic acid (TFA).[4][5] This makes it suitable for synthetic routes where acid-sensitive functional groups are absent or protected with orthogonal protecting groups.
-
Fmoc-L-phenylalaninal: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile. It is stable to acidic conditions but is cleaved by mild bases, most commonly piperidine.[6][7] This orthogonality to acid-labile protecting groups makes the Fmoc strategy highly popular in modern solid-phase peptide synthesis (SPPS).[8]
The choice between these two reagents is therefore primarily dictated by the desired orthogonal protection strategy for the overall synthesis.
Data Presentation: Physicochemical Properties and Reaction Conditions
The following tables summarize key quantitative data for this compound and Fmoc-L-phenylalaninal, along with typical reaction conditions for their use.
Table 1: Physicochemical Properties
| Property | This compound | Fmoc-L-phenylalaninal |
| Molecular Formula | C₁₄H₁₉NO₃ | C₂₄H₂₁NO₃ |
| Molecular Weight | 251.31 g/mol | 371.43 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in most organic solvents (DCM, THF, DMF) | Soluble in most organic solvents (DCM, THF, DMF) |
Table 2: Deprotection Conditions
| Reagent | Protecting Group | Deprotection Conditions | Typical Reaction Time |
| This compound | Boc | 20-50% TFA in DCM[4] | 30-60 min |
| Fmoc-L-phenylalaninal | Fmoc | 20% Piperidine in DMF[6] | 10-20 min |
Table 3: Representative Yields in Reductive Amination
While direct comparative studies are limited, the following table provides expected yields for a representative reductive amination reaction based on general principles and available data for similar substrates.
| Aldehyde | Amine | Reducing Agent | Solvent | Typical Yield (%) |
| This compound | Benzylamine | Sodium triacetoxyborohydride | DCM | 85-95% |
| Fmoc-L-phenylalaninal | Benzylamine | Sodium triacetoxyborohydride | DCM | 80-90% |
Experimental Protocols
Detailed methodologies for the synthesis and a key application of this compound and Fmoc-L-phenylalaninal are provided below.
Protocol 1: Synthesis of N-Protected L-phenylalaninals
A. Synthesis of this compound
This is a two-step procedure starting from N-Boc-L-phenylalanine.
-
Reduction to N-Boc-L-phenylalaninol:
-
Dissolve N-Boc-L-phenylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Add N-methylmorpholine (1.1 eq) followed by the dropwise addition of isobutyl chloroformate (1.1 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Filter the resulting precipitate (N-methylmorpholine hydrochloride) and wash with cold THF.
-
To the filtrate, add a solution of sodium borohydride (1.5 eq) in water dropwise at 0 °C.
-
Stir the reaction for 1-2 hours, allowing it to warm to room temperature.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-L-phenylalaninol.
-
-
Oxidation to this compound:
-
Dissolve N-Boc-L-phenylalaninol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.2 eq) in one portion at room temperature.[9][10]
-
Stir the reaction for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously for 15 minutes.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.
-
B. Synthesis of Fmoc-L-phenylalaninal
This procedure follows a similar two-step process starting from Fmoc-L-phenylalanine.
-
Reduction to Fmoc-L-phenylalaninol:
-
Follow the same procedure as for N-Boc-L-phenylalaninol, substituting N-Boc-L-phenylalanine with Fmoc-L-phenylalanine.
-
-
Oxidation to Fmoc-L-phenylalaninal:
Protocol 2: Reductive Amination using N-Protected L-phenylalaninals
This protocol describes a general procedure for the reductive amination of a primary amine with either this compound or Fmoc-L-phenylalaninal.
-
Materials:
-
This compound or Fmoc-L-phenylalaninal (1.0 eq)
-
Primary amine (1.1 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Acetic acid (catalytic amount, optional)
-
-
Procedure:
-
Dissolve the N-protected L-phenylalaninal and the primary amine in anhydrous DCM.
-
Add a catalytic amount of acetic acid (if necessary to facilitate imine formation).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Mandatory Visualization
Synthesis Workflow
Caption: General synthesis workflow for this compound and Fmoc-L-phenylalaninal.
Application in Reductive Amination
Caption: Reductive amination workflow using N-protected L-phenylalaninals.
Decision Logic for Synthesis Strategy
Caption: Decision logic for choosing between N-Boc- and Fmoc-L-phenylalaninal.
Comparative Analysis in Synthesis
Stability and Orthogonality:
The primary advantage of using these two reagents lies in their orthogonal stability. A synthetic strategy that requires the removal of other acid-labile groups (e.g., t-butyl esters) would favor the use of Fmoc-L-phenylalaninal. Conversely, if the synthesis involves base-labile functionalities, this compound would be the reagent of choice.[11][12] The stability of the Boc group to a wide range of non-acidic conditions makes it a robust choice for many applications.[4] The Fmoc group's lability to mild base allows for deprotection without affecting acid-sensitive moieties, which is a cornerstone of modern SPPS.[6][7]
Reactivity and Yield:
Both this compound and Fmoc-L-phenylalaninal are expected to exhibit similar reactivity at the aldehyde functional group in reactions such as reductive amination, Wittig reactions, and the formation of hydrazones or oximes. The protecting group is electronically distant from the aldehyde and is not expected to significantly influence its electrophilicity. Therefore, reaction yields are anticipated to be comparable under identical conditions, with any minor differences likely attributable to steric hindrance or solubility.
Purification:
The choice of protecting group can influence the ease of purification. The Fmoc group, with its large, aromatic fluorenyl moiety, can aid in the visualization of compounds on TLC plates under UV light and can also influence the retention time in chromatography. The Boc group is less chromophoric. The byproducts of deprotection also differ significantly. Fmoc deprotection with piperidine yields dibenzofulvene-piperidine adducts, which are typically removed by washing.[6] Boc deprotection with TFA results in the formation of isobutylene and carbon dioxide, which are volatile and easily removed, although residual TFA needs to be neutralized.[4]
Applications in Drug Development:
Both this compound and Fmoc-L-phenylalaninal are crucial starting materials for the synthesis of peptide aldehydes, which are a class of potent enzyme inhibitors.[13] Their ability to be incorporated at the C-terminus of a peptide sequence allows for the creation of libraries of C-terminally modified peptides for structure-activity relationship (SAR) studies. The choice between the Boc and Fmoc derivatives will depend on the overall synthetic strategy for the peptide, particularly whether it is being synthesized on a solid support (where Fmoc chemistry is prevalent) or in solution.
Conclusion
The selection between this compound and Fmoc-L-phenylalaninal is a strategic decision based on the principles of orthogonal protection in chemical synthesis. While their intrinsic reactivity at the aldehyde is comparable, their differing stabilities to acidic and basic conditions are the primary determinants for their application. For syntheses requiring compatibility with acid-labile groups and for solid-phase peptide synthesis, Fmoc-L-phenylalaninal is generally the preferred reagent. In contrast, this compound is a robust and economical choice for syntheses that involve base-sensitive functionalities or where a classical Boc-based protection strategy is employed. A thorough understanding of the stability and lability of these protecting groups is essential for the successful design and execution of complex synthetic routes in modern drug discovery and development.
References
- 1. ias.ac.in [ias.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. biosynth.com [biosynth.com]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. fiveable.me [fiveable.me]
- 13. benchchem.com [benchchem.com]
Confirming the Structure of N-Boc-L-phenylalaninal: An NMR Characterization Guide
For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthetic intermediates is paramount to ensure the integrity of their scientific findings. This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the target product, N-Boc-L-phenylalaninal, with its common precursor and a potential byproduct, offering a clear framework for structural verification.
Comparative NMR Data Analysis
The successful conversion of N-Boc-L-phenylalanine to this compound is primarily evidenced by the appearance of characteristic aldehyde signals in both ¹H and ¹³C NMR spectra, alongside the disappearance of the carboxylic acid proton signal. The following tables summarize the key chemical shifts for the product, its starting material, and a potential impurity.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm)
| Assignment | N-Boc-L-phenylalanine (Starting Material) | This compound (Product - Expected) | N-Boc-L-phenylalaninol (Byproduct) |
| Aldehyde H (CHO) | - | ~9.6 (s) | - |
| Phenyl H (Ar-H) | ~7.26 (m, 5H)[1] | ~7.3 (m, 5H) | ~7.3 (m, 5H) |
| NH | Variable (broad) | Variable (broad) | Variable (broad) |
| α-H (CH) | ~4.36 (dd, 1H)[1] | ~4.4 (m, 1H) | ~3.8 (m, 1H) |
| β-H (CH₂) | ~2.87, 3.16 (dd, 2H)[1] | ~3.0, 3.2 (m, 2H) | ~2.8 (d, 2H) |
| Alcohol H (CH₂OH) | - | - | Variable (broad) |
| Alcohol H (CH₂OH) | - | - | ~3.6 (d, 2H) |
| Boc H ((CH₃)₃C) | ~1.36 (s, 9H)[1] | ~1.4 (s, 9H) | ~1.4 (s, 9H) |
| Carboxylic Acid H (COOH) | Variable, >10 (broad s) | - | - |
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)
| Assignment | N-Boc-L-phenylalanine (Starting Material) | This compound (Product - Expected) | N-Boc-L-phenylalaninol (Byproduct) |
| Aldehyde C (CHO) | - | ~200 | - |
| Phenyl C (Ar-C) | ~127-136 | ~127-136 | ~127-138 |
| Boc C=O | ~155 | ~155 | ~156 |
| Carboxylic Acid C (COOH) | ~176 | - | - |
| α-C (CH) | ~55 | ~60 | ~55 |
| β-C (CH₂) | ~38 | ~36 | ~39 |
| Alcohol C (CH₂OH) | - | - | ~65 |
| Boc C ((CH₃)₃C) | ~80 | ~80 | ~80 |
| Boc CH₃ ((CH₃)₃C) | ~28 | ~28 | ~28 |
Experimental Protocols
A detailed and consistent experimental protocol is critical for obtaining high-quality, reproducible NMR data.
Sample Preparation:
-
Dissolution: Accurately weigh 10-20 mg of the dried sample (this compound) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for this type of compound.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
NMR Data Acquisition:
The following are general parameters for a 400 MHz NMR spectrometer. Instrument-specific parameters may require optimization.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Referencing: The residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is used as the internal standard.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024-4096 scans, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used as the internal standard.
-
Workflow for Structural Confirmation
The logical process for confirming the structure of this compound using NMR is outlined in the diagram below. This workflow highlights the key comparisons and decision points in the analysis.
Caption: Workflow for NMR-based structural confirmation of this compound.
References
A Comparative Guide to the Mass Spectrometry Analysis of N-Boc-L-phenylalaninal Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of mass spectrometry-based approaches for the analysis of N-Boc-L-phenylalaninal and its derivatives. This compound is a crucial chiral building block in the synthesis of various pharmaceutical agents, including protease inhibitors. Accurate and robust analytical methods are paramount for reaction monitoring, purity assessment, and metabolic studies. This document outlines common mass spectrometric techniques, expected fragmentation patterns, and detailed experimental protocols to aid researchers in method development and data interpretation.
Introduction to Mass Spectrometry of N-Boc-Protected Amino Aldehydes
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of N-Boc-protected amino aldehydes like this compound. The technique offers high sensitivity and specificity, allowing for both qualitative and quantitative analysis. The key to successful mass spectrometric analysis of these compounds lies in understanding the behavior of the thermally labile N-Boc protecting group and the fragmentation of the amino aldehyde core.
Electrospray ionization (ESI) is the most common ionization technique for these molecules, typically in positive ion mode, as the amine group can be readily protonated. The fragmentation of N-Boc-protected compounds is often dominated by the loss of the Boc group through various pathways, which provides characteristic neutral losses that can be used for identification and quantification.
Comparison of Analytical Approaches
While LC-MS/MS is the predominant technique for the analysis of this compound, other methods could be considered. The choice of method will depend on the specific analytical requirements, such as the need for quantitative data, the complexity of the sample matrix, and the available instrumentation.
| Analytical Technique | Principle | Advantages | Disadvantages | Suitability for this compound |
| LC-MS/MS | Chromatographic separation followed by mass analysis of precursor and product ions. | High sensitivity and selectivity; suitable for complex matrices; provides structural information. | Can be subject to matrix effects; requires method development. | Excellent: The method of choice for quantitative and qualitative analysis. |
| GC-MS | Chromatographic separation of volatile compounds followed by mass analysis. | Excellent chromatographic resolution for volatile compounds. | Requires derivatization to increase volatility; potential for thermal degradation of the Boc group. | Less Suitable: The need for derivatization and the thermal lability of the Boc group make it less ideal. |
| High-Resolution MS (e.g., Q-TOF, Orbitrap) | Provides highly accurate mass measurements. | Enables confident identification through accurate mass determination and elemental composition prediction. | Higher instrument cost. | Excellent: Recommended for structural elucidation and metabolite identification. |
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for the specific instrumentation and analytical goals.
1. Sample Preparation
Proper sample preparation is crucial for obtaining high-quality data.
-
Stock Solution Preparation: Accurately weigh ~1 mg of the this compound standard and dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to the desired concentration range for calibration standards and quality controls. For LC-MS/MS analysis, a final concentration in the range of 1-1000 ng/mL is typically appropriate.
-
Sample Extraction from Biological Matrices (if applicable): For samples in matrices like plasma or tissue homogenates, a protein precipitation step is typically required. Add 3-4 volumes of cold acetonitrile to the sample, vortex thoroughly, and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and injected into the LC-MS/MS system.
2. LC-MS/MS Analysis
This section details a general-purpose LC-MS/MS method.
-
Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate at the initial conditions.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 1-10 µL
-
Column Temperature: 30-40 °C
-
-
Mass Spectrometry Conditions (Positive ESI):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification or Full Scan/Product Ion Scan for qualitative analysis.
-
Capillary Voltage: 3.0-4.0 kV
-
Source Temperature: 120-150 °C
-
Desolvation Gas Temperature: 350-450 °C
-
Cone Gas Flow: 50-100 L/hr
-
Desolvation Gas Flow: 600-800 L/hr
-
Data Presentation: Fragmentation and Quantitative Analysis
Fragmentation of the N-Boc Group
The fragmentation of the N-Boc group is a key diagnostic feature in the mass spectra of this compound. The tert-butoxycarbonyl (BOC) protecting group is known to be labile and can undergo several characteristic neutral losses.[1]
| Neutral Loss | Mass (Da) | Corresponding Fragment |
| Isobutylene | 56.06 | [M+H - C4H8]+ |
| tert-Butanol | 74.07 | [M+H - C4H10O]+ |
| Entire Boc group | 100.12 | [M+H - C5H8O2]+ |
Proposed Fragmentation of this compound
The following table outlines the expected precursor and product ions for this compound in positive ESI-MS/MS. The exact mass of this compound (C14H19NO3) is 249.1365.
| Precursor Ion | m/z | Proposed Product Ion | m/z | Description |
| [M+H]+ | 250.14 | [M+H - C4H8]+ | 194.08 | Loss of isobutylene from the Boc group. |
| [M+H - C5H8O2]+ | 150.02 | Loss of the entire Boc group. | ||
| [C8H8N]+ | 118.07 | Immonium-type ion from the phenylalanine side chain. | ||
| [C7H7]+ | 91.05 | Tropylium ion from the benzyl group. | ||
| [M+Na]+ | 272.12 | [M+Na - C4H8]+ | 216.06 | Loss of isobutylene from the sodium adduct. |
| [M+Na - C5H8O2]+ | 172.04 | Loss of the entire Boc group from the sodium adduct. |
Quantitative Performance Data (Hypothetical)
The following table presents hypothetical performance data for a quantitative LC-MS/MS assay for this compound, which would be typical for such a method.
| Parameter | Value |
| Linearity (r²) | >0.99 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy (% bias) | Within ±15% |
| Precision (% CV) | <15% |
Visualizations
The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for this compound.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Proposed fragmentation of this compound.
Conclusion
The mass spectrometric analysis of this compound derivatives is most effectively performed using LC-MS/MS with positive electrospray ionization. The fragmentation is characterized by the facile loss of the N-Boc group, providing diagnostic ions for identification and quantification. By adapting established protocols for similar molecules, such as N-Boc-L-phenylalanine, and optimizing for the specific compound and matrix, researchers can develop robust and reliable analytical methods. The use of high-resolution mass spectrometry can further aid in structural confirmation, while stable isotope-labeled internal standards are recommended for achieving high accuracy and precision in quantitative studies.
References
A Comparative Guide to N-Boc-L-phenylalaninal and Other N-Protected Amino Aldehydes for Pharmaceutical Research
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is critical for the successful synthesis of complex peptides and peptidomimetics. N-protected amino aldehydes are pivotal intermediates in this process, with the choice of the N-terminal protecting group significantly influencing reaction efficiency, product purity, and stereochemical integrity. This guide provides an objective comparison of N-Boc-L-phenylalaninal with two common alternatives, N-Cbz-L-phenylalaninal and N-Fmoc-L-phenylalaninal, supported by experimental data and detailed methodologies.
This compound, with its tert-butoxycarbonyl (Boc) protecting group, is a widely utilized reagent in peptide synthesis and medicinal chemistry. The Boc group is known for its stability under a range of conditions and its facile removal under moderately acidic conditions. However, alternative protecting groups such as Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc) offer different lability profiles, which can be advantageous in specific synthetic strategies. This comparison will delve into the performance of these three key N-protected L-phenylalaninals, focusing on their synthesis, stability, and reactivity in peptide coupling reactions.
Comparative Performance of N-Protected L-Phenylalaninals
The choice of an N-protecting group for amino aldehydes is a trade-off between stability during synthesis and purification, and the ease and gentleness of its removal. The following table summarizes the key performance characteristics of N-Boc, N-Cbz, and N-Fmoc protected L-phenylalaninal based on established chemical principles and reported experimental outcomes in peptide synthesis.
| Characteristic | This compound | N-Cbz-L-phenylalaninal | N-Fmoc-L-phenylalaninal |
| Protecting Group | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz or Z) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Typical Synthesis Yield | >90% (from alcohol) | >90% (from alcohol) | >90% (from alcohol) |
| Stability | Generally stable to basic and nucleophilic conditions. | Stable to acidic and basic conditions. The Cbz group can impart crystallinity, aiding purification.[1] | Stable to acidic conditions, but labile to bases, particularly secondary amines like piperidine.[2] |
| Deprotection Conditions | Acid-labile (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM)).[3] | Hydrogenolysis (e.g., H₂/Pd).[2] | Base-labile (e.g., 20% piperidine in DMF).[2] |
| Racemization Potential | Low. The urethane structure of the Boc group helps to suppress the formation of racemization-prone oxazolone intermediates.[1] | Low. Similar to Boc, the Cbz group provides good protection against racemization, especially in solution-phase synthesis.[1] | Higher susceptibility, particularly during activation and base-mediated deprotection steps.[1][4] |
| Orthogonality | Orthogonal to Fmoc (base-labile) and Cbz (hydrogenolysis). | Orthogonal to Boc (acid-labile) and Fmoc (base-labile).[1] | Orthogonal to Boc (acid-labile) and Cbz (hydrogenolysis).[2] |
| Key Advantages | Robust, widely used in solid-phase peptide synthesis (SPPS), mild acid cleavage. | High crystallinity, cost-effective, and offers a distinct deprotection strategy.[1] | Mild cleavage conditions, automation-friendly for SPPS.[2] |
| Key Disadvantages | Requires strong acid for cleavage which may not be suitable for all substrates. | Requires a metal catalyst for hydrogenolysis, which may not be compatible with sulfur-containing residues. | Potential for racemization and side reactions like diketopiperazine formation at the dipeptide stage. |
Experimental Protocols
Detailed methodologies for the synthesis and subsequent use of these N-protected amino aldehydes are crucial for reproducibility and success in a research setting.
Protocol 1: Synthesis of this compound via Dess-Martin Oxidation
This protocol describes a common method for the oxidation of an N-protected amino alcohol to the corresponding aldehyde.
Materials:
-
N-Boc-L-phenylalaninol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve N-Boc-L-phenylalaninol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin Periodinane (1.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.
-
Stir vigorously until the solid dissolves and the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Peptide Coupling using this compound
This protocol outlines the coupling of an N-protected amino aldehyde to an amino acid ester.
Materials:
-
This compound
-
Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
In a reaction vessel, dissolve the amino acid methyl ester hydrochloride (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (2.5 eq.) to the solution and stir for 5-10 minutes at room temperature to generate the free amine.
-
In a separate flask, dissolve this compound (1.0 eq.) and HBTU (1.1 eq.) in anhydrous DMF.
-
Add the solution of the activated this compound to the free amine solution.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring completion by TLC.[5]
-
For work-up, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected peptide.[5]
-
Purify the product by flash column chromatography.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the key synthetic and reaction pathways discussed.
Caption: General synthesis route for N-protected L-phenylalaninals.
Caption: Workflow for a typical peptide coupling reaction.
Conclusion
The selection between this compound, N-Cbz-L-phenylalaninal, and N-Fmoc-L-phenylalaninal is highly dependent on the specific requirements of the synthetic route. This compound offers a robust and well-established option with a low risk of racemization, making it a reliable choice for many applications. N-Cbz-L-phenylalaninal provides an excellent alternative, particularly in solution-phase synthesis where its crystallinity can simplify purification, and its unique deprotection method enhances orthogonal strategies. N-Fmoc-L-phenylalaninal is ideally suited for automated solid-phase peptide synthesis due to its mild, base-labile deprotection conditions, though careful optimization of coupling and deprotection steps is necessary to mitigate the higher risk of racemization. By understanding the distinct advantages and disadvantages of each protecting group, researchers can make informed decisions to optimize their synthetic outcomes.
References
A Comparative Guide to the Biological Activity of Peptides Synthesized with N-Boc-L-phenylalaninal
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of peptides synthesized using N-Boc-L-phenylalaninal, a key building block in the development of peptide-based therapeutics. The focus is on peptide aldehydes, a prominent class of compounds derived from this precursor, and their potent inhibitory effects on cellular enzymes, particularly the proteasome. This document presents supporting experimental data, detailed methodologies for key biological assays, and visualizations of relevant cellular pathways and workflows to aid in research and drug development.
Introduction to this compound in Peptide Synthesis
This compound is an N-terminally protected amino aldehyde that serves as a versatile precursor in peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, stepwise addition to a peptide chain, while the C-terminal aldehyde functionality is crucial for the synthesis of peptide aldehydes. These peptide aldehydes are a significant class of reversible covalent inhibitors that can form a hemiacetal with the hydroxyl group of serine or the sulfhydryl group of cysteine residues in the active sites of proteases. This mechanism of action makes them potent inhibitors of various proteases, including the 20S proteasome, a key player in cellular protein degradation.
Comparative Biological Activity: Peptide Aldehydes as Proteasome Inhibitors
Peptides incorporating a C-terminal aldehyde, often synthesized from precursors like this compound, have demonstrated significant inhibitory activity against the chymotrypsin-like (ChT-L) activity of the 20S proteasome. The following table summarizes the in vitro inhibitory activities (IC50 values) of a series of peptide aldehydes compared to the well-known proteasome inhibitor MG132.
| Compound ID | Structure | IC50 (nM) for ChT-L Activity of 20S Proteasome[1] |
| 3c | Cbz-Glu(OtBu)-Phe-Leucinal | 2.8 ± 0.3 |
| 3d | Cbz-Glu(OtBu)-Leu-Leucinal | 3.1 ± 0.4 |
| 3o | Boc-Ser(OBzl)-Leu-Leucinal | 4.5 ± 0.5 |
| MG132 | Cbz-Leu-Leu-Leu-al | 30.2 ± 2.1 |
| 3a | Cbz-Phe-Phe-Leucinal | 32.5 ± 2.5 |
| 3b | Cbz-Tyr(OtBu)-Phe-Leucinal | 45.3 ± 3.1 |
| 3e | Cbz-Leu-Phe-Leucinal | 55.6 ± 4.2 |
| 3h | Cbz-(2-Naphthyl)alanine-Leu-Leucinal | 68.7 ± 5.3 |
| 3i | Boc-Asp(OBzl)-Phe-Leucinal | 120.5 ± 8.9 |
| 3j | Boc-Asp(OBzl)-Leu-Leucinal | 150.2 ± 10.1 |
| 3k | Boc-Glu(OBzl)-Phe-Leucinal | 210.8 ± 15.4 |
| 3l | Boc-Glu(OBzl)-Leu-Leucinal | 280.4 ± 18.9 |
| 3m | Boc-Phe-Phe-Leucinal | 350.1 ± 21.3 |
| 3n | Boc-Leu-Phe-Leucinal | 420.6 ± 25.8 |
| 3p | Cbz-Gln(Trt)-Phe-Leucinal | >1000 |
| 3q | Cbz-Gln(Trt)-Leu-Leucinal | >1000 |
| 3r | Boc-Gln(Trt)-Phe-Leucinal | >1000 |
Note: Lower IC50 values indicate greater inhibitory potency.
As the data indicates, several peptide aldehydes exhibit significantly enhanced inhibitory activity compared to MG132. Notably, compounds 3c , 3d , and the Boc-protected peptide 3o show an order of magnitude greater potency.[1] This highlights the potential of designing highly effective proteasome inhibitors using peptide aldehyde scaffolds.
Comparison with Other Classes of Proteasome Inhibitors
Peptide aldehydes represent one of several classes of proteasome inhibitors. Other notable classes include peptide boronates (e.g., Bortezomib) and peptide epoxyketones (e.g., Carfilzomib). The following table provides a comparative overview of the inhibitory concentrations of representative compounds from these classes against the chymotrypsin-like (ChT-L) activity of the proteasome.
| Inhibitor Class | Compound Example | Target Protease Subunit | IC50 Value (nM) |
| Peptide Aldehyde | Cbz-Glu(OtBu)-Phe-Leucinal (3c) | 20S Proteasome (ChT-L) | 2.8[1] |
| Peptide Aldehyde | MG132 | 20S Proteasome (ChT-L) | 30.2[1] |
| Aza-Peptide Aldehyde | Compound 1 (Structure not fully specified) | c20S Proteasome (β5) | 2300 ± 1500[2] |
| Peptide Boronate | Bortezomib (Velcade®) | 20S Proteasome (β5) | 6.0 |
| Peptide Boronate | ZY-2 | 20S Proteasome (β5) | 4.31 (on U266 cells)[3] |
| Peptide Epoxyketone | Carfilzomib (Kyprolis®) | 20S Proteasome (β5) | 5.0 |
| Peptide Epoxyketone | Macrocyclic Epoxyketone 5 | 20S Proteasome (ChT-L) | 190 ± 20[4] |
This comparison illustrates that peptide aldehydes synthesized from precursors like this compound can achieve potencies comparable to or even exceeding those of other established classes of proteasome inhibitors.
Broader Biological Activities
While potent proteasome inhibition is a hallmark of many peptides derived from this compound, research has also explored their potential in other therapeutic areas.
-
Anticancer Activity: By inhibiting the proteasome, these peptides can disrupt the degradation of pro-apoptotic proteins in cancer cells, leading to cell death. The anticancer effects of these compounds are often evaluated using cytotoxicity assays such as the MTT assay.
-
Antibacterial Activity: Certain Boc-protected dipeptides containing phenylalanine have demonstrated broad-spectrum antibacterial activity. Their mechanism is thought to involve the disruption of bacterial cell membranes. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Experimental Protocols
Proteasome Chymotrypsin-Like (ChT-L) Activity Assay
This protocol is adapted from the methodology used to evaluate the peptide aldehydes in the comparative table.
Materials:
-
20S proteasome (purified)
-
Fluorogenic peptide substrate for ChT-L activity (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
Assay buffer: 20 mM Tris-HCl, pH 7.8
-
Test compounds (peptide aldehydes) dissolved in DMSO
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 1 µg of 20S proteasome to each well.
-
Add the various concentrations of the test compounds to the wells. Include a positive control (e.g., MG132) and a vehicle control (DMSO).
-
Add 50 µM of the fluorogenic peptide substrate (Suc-Leu-Leu-Val-Tyr-AMC) to each well to initiate the reaction. The total reaction volume is 100 µL.
-
Incubate the plate at 37°C for 1 hour.
-
Measure the fluorescence of the released AMC using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This protocol outlines a standard broth microdilution method to determine the MIC of peptides.[5][6][7][8][9]
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Test peptides dissolved in a suitable solvent (e.g., 0.01% acetic acid with 0.2% BSA)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Grow bacterial cultures overnight in MHB at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Prepare serial two-fold dilutions of the test peptides in the appropriate solvent in a 96-well plate.
-
Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the serially diluted peptide. This brings the total volume to 100 µL.
-
Include a positive control (bacteria with no peptide) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12][13][14]
Materials:
-
Cancer cell line (e.g., HeLa, K562)
-
Complete cell culture medium
-
Test compounds (peptides) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
If using adherent cells, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. For suspension cells, the solubilization solution can be added directly.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Mandatory Visualizations
Ubiquitin-Proteasome Pathway
The ubiquitin-proteasome pathway is a major mechanism for targeted protein degradation in eukaryotic cells. This pathway is a primary target for the peptide aldehyde inhibitors discussed in this guide.
Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.
Experimental Workflow for Proteasome Inhibitor Screening
The following workflow outlines the key steps in screening for novel peptide aldehyde inhibitors of the proteasome.
Caption: Workflow for synthesis and screening of peptide aldehyde proteasome inhibitors.
References
- 1. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aza-peptide aldehydes and ketones: synthesis and evaluation as human 20S proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Peptide Boronate Derivatives as Histone Deacetylase and Proteasome Dual Inhibitors for Overcoming Bortezomib Resistance of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 7. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 8. Ib-M6 Antimicrobial Peptide: Antibacterial Activity against Clinical Isolates of Escherichia coli and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
Navigating the Purity Landscape of N-Boc-L-phenylalaninal: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. N-Boc-L-phenylalaninal, a critical chiral building block in the synthesis of peptide-based therapeutics and other complex organic molecules, is no exception. This guide provides a comprehensive comparison of the purity assessment of commercial this compound and its common alternatives, supported by experimental data and detailed analytical protocols.
The quality of this compound can significantly impact the efficiency of subsequent synthetic steps and the impurity profile of the final active pharmaceutical ingredient (API). Understanding the potential impurities and the methods to detect them is paramount for ensuring the integrity of research and development projects.
Comparison of Commercial N-Protected L-Phenylalaninal and Alternatives
While specific data for commercial this compound is not always readily available in public literature, we can infer its likely purity profile by examining its close chemical relatives and common alternatives. Typically, suppliers offer N-protected amino acids and their derivatives with purities of 98% or higher.
| Product | Protecting Group | Typical Purity (%) | Common Analytical Method(s) | Potential Impurities |
| This compound | tert-Butoxycarbonyl (Boc) | ≥ 98.0 (inferred) | HPLC, Chiral HPLC, NMR | N-Boc-L-phenylalaninol (over-reduction), N-Boc-L-phenylalanine (starting material), D-enantiomer, tert-butanol, byproducts of Boc-protection |
| N-Fmoc-L-phenylalaninal | 9-Fluorenylmethoxycarbonyl (Fmoc) | ≥ 98.0[1] | HPLC, Chiral HPLC | D-enantiomer, dibenzofulvene adducts, unreacted starting materials |
| N-Cbz-L-phenylalaninal | Carboxybenzyl (Cbz) | ≥ 95.0 - 99.0[2][3] | HPLC | Toluene, benzyl alcohol, D-enantiomer, unreacted starting materials |
Note: The purity of this compound is inferred from the specifications of the closely related N-Boc-L-phenylalaninol, which is commercially available with a purity of ≥98.5% as determined by HPLC.[4]
Key Purity-Related Impurities and Their Origins
Several types of impurities can be present in commercial this compound, arising from the synthetic route and subsequent purification processes.
-
Starting Materials: Incomplete reaction can lead to the presence of the starting material, N-Boc-L-phenylalanine.
-
Over-reduction Products: A common impurity is N-Boc-L-phenylalaninol, the corresponding alcohol, resulting from the over-reduction of the carboxylic acid or its activated ester during the synthesis of the aldehyde.
-
Diastereomers: Racemization during synthesis can introduce the undesired D-enantiomer, impacting the stereochemical integrity of the final product.
-
Byproducts of the Protecting Group: The Boc protection step can leave residual reagents or byproducts such as tert-butanol.
Experimental Protocols for Purity Assessment
A multi-pronged analytical approach is essential for a thorough purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC is the workhorse for determining the chemical purity and identifying impurities.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is often employed, starting with a higher polarity mobile phase and gradually increasing the organic solvent concentration. A common mobile phase system is a mixture of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
Detection: UV detection at a wavelength of 210-220 nm is suitable for detecting the peptide bond and the phenyl group.
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or a mixture of the mobile phase components.
Chiral HPLC for Enantiomeric Purity
Ensuring the enantiomeric purity is critical for the biological activity of the final molecule.
-
Column: A specialized chiral stationary phase (CSP) column is required.
-
Mobile Phase: The mobile phase composition is highly dependent on the type of chiral column used and may consist of a mixture of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol).
-
Detection: UV detection is commonly used.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound and for identifying and quantifying certain impurities. The presence of characteristic signals for the aldehyde proton (~9.5 ppm), the Boc group (~1.4 ppm), and the phenyl and backbone protons can confirm the desired product. Signals from potential impurities like N-Boc-L-phenylalaninol or tert-butanol can also be identified and quantified.
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical workflow for assessing the purity of this compound and the relationship between the compound and its potential impurities.
Caption: Experimental workflow for the purity assessment of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Buy N-Cbz-L-Phenylalanine 99% - as an amino acid derivative/peptide KSM/WS Reagent Online | Advent [adventchembio.com]
- 4. N-Boc-L-phenylalaninol, 99% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Comparative Kinetic Analysis of N-Boc-L-phenylalaninal in Asymmetric Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinetic studies of reactions involving N-Boc-L-phenylalaninal, a critical chiral building block in pharmaceutical synthesis. Due to a lack of publicly available, specific rate constants for this compound, this document focuses on the established kinetic methodologies and expected reactivity compared to other relevant chiral aldehydes, particularly in the context of common synthetic transformations such as imine formation and aldol reactions.
Introduction to this compound in Kinetic Studies
This compound is a protected amino aldehyde widely utilized in the synthesis of peptide mimetics, enzyme inhibitors, and other complex chiral molecules. The aldehyde functionality is a key site for stereoselective bond formation. Understanding the kinetics of its reactions is crucial for optimizing reaction conditions, maximizing stereoselectivity, and scaling up synthetic processes. The bulky tert-butyloxycarbonyl (Boc) protecting group and the adjacent chiral center significantly influence the steric and electronic environment of the aldehyde, thereby affecting reaction rates and equilibria.
Comparative Kinetic Data
While specific kinetic data for this compound remains proprietary or unpublished in readily accessible literature, we can infer its kinetic behavior in key reactions and compare it to a well-studied alternative, such as a generic α-branched chiral aldehyde. The following table summarizes the expected kinetic parameters and qualitative comparisons.
| Reaction Type | Parameter | This compound (Expected) | Alternative: α-Branched Chiral Aldehyde (e.g., 2-phenylpropanal) | Key Considerations for this compound |
| Imine Formation | Rate Constant (k) | Moderate | Moderate to Fast | The electron-withdrawing nature of the Boc-protected amine may slightly activate the aldehyde, but the steric bulk of the Boc group and the phenyl side chain can hinder the approach of the nucleophilic amine. |
| Equilibrium Constant (K_eq) | Favorable | Favorable | The equilibrium is typically driven by the removal of water. The stability of the resulting imine will depend on the amine used. | |
| Organocatalyzed Aldol Reaction | Rate of Enamine Formation | Slower than less hindered aldehydes | Varies with catalyst and aldehyde structure | The formation of the enamine intermediate with a chiral secondary amine catalyst is a key step. The steric hindrance around the aldehyde will influence the rate of this step. |
| Diastereoselectivity | Potentially high | High with appropriate catalysts | The inherent chirality of this compound can either enhance (matched case) or diminish (mismatched case) the stereoselectivity induced by a chiral catalyst. | |
| Kinetic Resolution Selectivity (s) | High | High | In a kinetic resolution, the two enantiomers of a racemic aldehyde react at different rates. For an enantiopure aldehyde like this compound, this parameter is not applicable, but related concepts of kinetic control are crucial for diastereoselectivity. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible kinetic studies. Below are methodologies for key experiments relevant to this compound.
Protocol 1: Kinetic Analysis of Imine Formation via ¹H NMR Spectroscopy
This protocol describes the monitoring of the reaction between an aldehyde and a primary amine to form an imine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Anhydrous magnesium sulfate (MgSO₄)
-
NMR tubes
Procedure:
-
Prepare a stock solution of this compound (e.g., 0.1 M) and the internal standard in the anhydrous deuterated solvent.
-
Prepare a stock solution of the primary amine (e.g., 0.1 M) in the same solvent.
-
In a clean, dry vial, add a defined volume of the aldehyde stock solution and anhydrous MgSO₄.
-
Initiate the reaction by adding a defined volume of the amine stock solution at a constant temperature (e.g., 298 K).
-
Immediately transfer the reaction mixture to an NMR tube and acquire ¹H NMR spectra at regular time intervals.
-
The reaction progress is monitored by integrating the signals corresponding to the aldehydic proton of the starting material and the imine proton of the product relative to the internal standard.
-
The rate constants can be determined by plotting the concentration of the reactants or products versus time and fitting the data to the appropriate rate law.
Protocol 2: Kinetic Analysis of an Organocatalyzed Aldol Reaction via HPLC
This protocol outlines the procedure for studying the kinetics of an aldol reaction catalyzed by a chiral organocatalyst.
Materials:
-
This compound
-
Nucleophile (e.g., acetone)
-
Chiral organocatalyst (e.g., a proline derivative)
-
Solvent (e.g., DMSO)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
HPLC system with a chiral stationary phase column
Procedure:
-
In a thermostated reaction vessel, dissolve this compound and the organocatalyst in the solvent.
-
Initiate the reaction by adding the nucleophile.
-
At specific time points, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to the quenching solution.
-
Extract the organic components with an appropriate solvent.
-
Dry the organic layer, evaporate the solvent, and redissolve the residue in the HPLC mobile phase.
-
Analyze the sample by chiral HPLC to determine the conversion and enantiomeric/diastereomeric excess of the product.
-
Initial rates are determined from the plot of product concentration versus time at low conversion.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the kinetic experiments described above.
Caption: Workflow for Kinetic Analysis of Imine Formation.
Caption: Workflow for Kinetic Analysis of Aldol Reaction.
Conclusion
While direct quantitative kinetic data for this compound are not extensively reported, its reactivity can be understood and predicted based on established principles of physical organic chemistry and by comparison with analogous chiral aldehydes. The experimental protocols provided herein offer a robust framework for researchers to conduct their own kinetic studies, enabling the optimization of reactions involving this important synthetic intermediate. Such studies are invaluable for the development of efficient, scalable, and highly stereoselective synthetic routes in the pharmaceutical industry.
A Comparative Guide to Isotopic Labeling Strategies in Proteomics: A Focus on ¹³C and ¹⁵N Incorporation
In the landscape of modern proteomics, isotopic labeling stands as a cornerstone for accurate and robust quantitative analysis of proteins and their post-translational modifications. The incorporation of stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), into proteins or peptides allows for the precise differentiation and relative quantification of protein abundance between various biological samples. This guide provides a comprehensive comparison of isotopic labeling studies with a focus on the use of precursors like N-Boc-L-phenylalanine, offering a valuable resource for researchers, scientists, and drug development professionals. While direct comparative studies on N-Boc-L-phenylalaninal are limited, the principles and data from studies using the closely related N-Boc-L-phenylalanine provide a strong foundation for understanding its potential applications.
Performance Comparison of Isotopic Labeling Techniques
The choice of an isotopic labeling strategy is critical and depends on the specific experimental goals, sample type, and desired level of multiplexing. The following tables summarize the key performance characteristics of common isotopic labeling methods.
Table 1: Comparison of Metabolic vs. Chemical Labeling Strategies
| Feature | Metabolic Labeling (e.g., SILAC) | Chemical Labeling (e.g., TMT, iTRAQ, Dimethyl Labeling) |
| Labeling Principle | In vivo incorporation of stable isotope-labeled amino acids during protein synthesis.[1] | In vitro chemical modification of proteins or peptides.[2] |
| Sample Type | Primarily applicable to cultured cells that can be metabolically labeled.[1][3] | Applicable to a wide range of samples, including tissues and biofluids.[1] |
| Multiplexing Capacity | Typically 2-plex or 3-plex.[1] | High multiplexing capabilities (up to 18-plex with TMTpro).[1] |
| Quantitative Accuracy | High accuracy due to early-stage sample mixing, minimizing procedural variability.[4] | Can be affected by variations in labeling efficiency and sample handling.[3] |
| Cost | Can be expensive due to the cost of labeled amino acids and cell culture media.[5] | Reagent costs can be high, especially for high-plex TMT and iTRAQ.[4] |
| Physiological Relevance | High, as labeling occurs within living cells, reflecting the true physiological state.[5] | Labeling occurs after cell lysis, which may not capture all in vivo dynamics. |
Table 2: Head-to-Head Comparison of Common Labeling Reagents
| Feature | SILAC | Dimethyl Labeling | TMT/iTRAQ |
| Target Molecules | Proteins (in vivo) | Peptides (in vitro) | Peptides (in vitro) |
| Quantification Level | MS1 | MS1 | MS2/MS3 (reporter ions) |
| Precision | High | Moderate to High | Moderate to High |
| Ratio Compression | Can be affected by co-eluting peptides. | Less prone to ratio compression at the MS1 level. | Susceptible to ratio compression due to co-isolation of precursors.[4] |
| Number of Identifications | Generally higher due to no chemical modification of peptides.[3] | May result in slightly fewer identifications compared to SILAC.[4] | Can have lower peptide identification rates compared to label-free or SILAC. |
| Advantages | High accuracy, physiologically relevant.[4][5] | Cost-effective, applicable to diverse samples.[3][4] | High multiplexing, increased throughput.[1][5] |
| Disadvantages | Limited to culturable cells, lower multiplexing.[1][4] | Potential for side reactions, introduces chemical modifications. | Ratio distortion, higher cost per sample.[5] |
Experimental Protocols and Workflows
Detailed and consistent experimental protocols are crucial for reproducible and reliable quantitative proteomics data. Below are generalized protocols for metabolic and chemical labeling workflows.
Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
-
Cell Culture: Grow two populations of cells in parallel. One population is cultured in "light" medium containing the natural abundance of essential amino acids (e.g., L-arginine and L-lysine). The second population is cultured in "heavy" medium containing the same amino acids but labeled with stable isotopes (e.g., ¹³C₆-L-arginine and ¹⁵N₂-L-lysine).
-
Incorporation: Culture the cells for a sufficient number of doublings to ensure near-complete incorporation of the labeled amino acids into the proteome.
-
Experimental Treatment: Apply the experimental condition to one of the cell populations.
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations.
-
Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" cell lysates.
-
Protein Digestion: Digest the mixed protein sample into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of peptides by comparing the signal intensities of the "light" and "heavy" isotopic pairs in the mass spectra.
Protocol 2: Chemical Labeling with Isobaric Tags (TMT/iTRAQ)
-
Protein Extraction and Digestion: Extract proteins from each sample and digest them into peptides.
-
Peptide Quantification: Accurately quantify the peptide concentration in each sample.
-
Labeling: Label the peptides from each sample with a different isobaric tag according to the manufacturer's protocol.
-
Sample Pooling: Combine equal amounts of the labeled peptide samples.
-
Fractionation and Desalting: Fractionate the complex peptide mixture to reduce sample complexity and desalt the samples.
-
LC-MS/MS Analysis: Analyze the peptide fractions by LC-MS/MS. The instrument is programmed to isolate and fragment the precursor ions.
-
Data Analysis: In the tandem mass spectra, the reporter ions are released, and their relative intensities are used to quantify the corresponding peptides from each of the original samples.
Visualizing Isotopic Labeling Workflows
The following diagrams illustrate the general workflows for metabolic and chemical labeling in quantitative proteomics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 4. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
Comparison of different reducing agents for N-Boc-L-phenylalaninal amination
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of chiral amines is a critical step in the creation of novel therapeutics. Reductive amination of chiral aldehydes, such as N-Boc-L-phenylalaninal, is a cornerstone of this process. The choice of reducing agent is paramount, directly influencing reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of three commonly employed reducing agents—Sodium Triacetoxyborohydride (NaBH(OAc)₃), Sodium Borohydride (NaBH₄), and Sodium Cyanobohydride (NaCNBH₃)—supported by representative experimental data and detailed protocols.
Performance Comparison of Reducing Agents
The selection of a reducing agent for the amination of this compound hinges on a balance of reactivity, selectivity, and operational safety. The following table summarizes the key performance indicators for each of the three major reducing agents based on typical reaction outcomes.
| Reducing Agent | Typical Yield (%) | Typical Reaction Time (h) | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 85-95 | 3-12 | Mild and selective for iminium ions, allowing for a one-pot reaction; low toxicity.[1] | Moisture sensitive; not ideal for protic solvents like methanol.[2] |
| Sodium Borohydride (NaBH₄) | 70-85 | 4-16 (two-step) | Cost-effective; readily available. | Less selective, can reduce the starting aldehyde; often requires a two-step procedure with pre-formation of the imine.[2] |
| Sodium Cyanobohydride (NaCNBH₃) | 80-90 | 4-12 | Highly selective for iminium ions, enabling one-pot reactions.[2][3] | Highly toxic and can release hydrogen cyanide gas, especially in acidic conditions.[3][4] |
Experimental Workflow and Signaling Pathways
The general workflow for the reductive amination of this compound involves the formation of an iminium ion intermediate, which is then reduced by the hydride agent to the final amine product. The choice of reducing agent can influence whether the reaction is performed in a single pot or requires a two-step approach.
Caption: Comparative workflows for one-pot vs. two-step reductive amination.
The underlying chemical transformation proceeds through a well-established mechanism.
Caption: General mechanism of reductive amination.
Detailed Experimental Protocols
The following are representative protocols for the reductive amination of this compound with benzylamine using each of the three reducing agents. These are intended as a guide and may require optimization for specific substrates and scales.
Protocol 1: Using Sodium Triacetoxyborohydride (NaBH(OAc)₃) - One-Pot Procedure
This protocol is adapted from a general procedure for the reductive amination of aldehydes.[5]
-
Reaction Setup: To a solution of this compound (1.0 mmol) and benzylamine (1.1 mmol) in anhydrous dichloromethane (DCM, 10 mL) is added triethylamine (1.2 mmol). The mixture is stirred at room temperature for 30 minutes.
-
Reduction: Sodium triacetoxyborohydride (1.5 mmol) is added in one portion. The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion (typically 3-6 hours), the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Protocol 2: Using Sodium Borohydride (NaBH₄) - Two-Step Procedure
This protocol is based on the principle that NaBH₄ can reduce aldehydes, necessitating a two-step approach.[2]
-
Imine Formation: this compound (1.0 mmol) and benzylamine (1.1 mmol) are dissolved in methanol (10 mL). The mixture is stirred at room temperature for 2-4 hours to allow for imine formation. The progress of imine formation can be monitored by TLC or NMR.
-
Reduction: The reaction mixture is cooled to 0 °C, and sodium borohydride (1.5 mmol) is added portion-wise. The reaction is allowed to warm to room temperature and stirred until the reduction is complete (typically 2-4 hours).
-
Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure.
-
Extraction and Purification: The aqueous residue is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Protocol 3: Using Sodium Cyanobohydride (NaCNBH₃) - One-Pot Procedure
This protocol is adapted from general procedures for reductive amination using NaCNBH₃.[2] Caution: Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas. This procedure must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Reaction Setup: this compound (1.0 mmol) and benzylamine (1.1 mmol) are dissolved in methanol (10 mL).
-
pH Adjustment: The pH of the solution is adjusted to 6-7 using a dilute solution of acetic acid in methanol.
-
Reduction: Sodium cyanobohydride (1.5 mmol) is added in one portion. The reaction is stirred at room temperature and monitored by TLC.
-
Work-up: Upon completion (typically 4-8 hours), the reaction is carefully quenched by the slow addition of water. The methanol is removed under reduced pressure.
-
Extraction and Purification: The aqueous residue is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Conclusion
The choice of reducing agent for the reductive amination of this compound has a significant impact on the reaction's outcome and practicality. Sodium triacetoxyborohydride emerges as a highly effective and safe option for a one-pot procedure, offering high yields and selectivity.[1] Sodium cyanobohydride also provides excellent selectivity in a one-pot reaction but requires stringent safety measures due to its high toxicity.[3] Sodium borohydride , while being the most economical, is less selective and generally necessitates a two-step process to avoid reduction of the starting aldehyde.[2] For researchers prioritizing safety, efficiency, and a streamlined workflow, NaBH(OAc)₃ is often the preferred reagent for this critical transformation in pharmaceutical and chemical synthesis.
References
- 1. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Sodium cyanoborohydride [organic-chemistry.org]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-Boc-L-phenylalaninal for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the strategic selection of chiral building blocks is paramount to achieving desired stereochemical outcomes. N-Boc-L-phenylalaninal stands as a valuable and widely utilized chiral aldehyde for the stereoselective construction of new chiral centers, particularly in the synthesis of complex molecules and pharmaceutical intermediates. This guide provides an objective comparison of this compound with its common alternatives, supported by experimental data, to inform the selection of the most suitable chiral synthon for specific research and development applications.
Certificate of Analysis: A Benchmark for Quality
A Certificate of Analysis (CoA) for this compound provides critical data on its purity and identity, ensuring reliability and reproducibility in experimental work. While a specific CoA for every batch should be obtained from the supplier, a typical analysis includes the following specifications:
| Parameter | Typical Specification | Method |
| Appearance | White to off-white solid | Visual |
| Purity (HPLC) | ≥98.0% | HPLC |
| ¹H NMR | Conforms to structure | NMR |
| Optical Rotation [α]D | Specific to lot and solvent | Polarimetry |
| Melting Point | Varies by supplier | Melting Point Apparatus |
| Residual Solvents | Within ICH limits | GC-HS |
Performance Comparison: this compound vs. Alternatives
The utility of this compound is best demonstrated in its reactions with nucleophiles to form chiral amino alcohols, key intermediates in many synthetic pathways. A common application is the diastereoselective addition of Grignard reagents. The choice of the N-protecting group can significantly influence the stereochemical outcome of such reactions due to its role in chelation or non-chelation controlled pathways.
Here, we compare the performance of this compound with a common alternative, N-Cbz-L-phenylalaninal, in the addition of phenylmagnesium bromide.
| Substrate | Protecting Group | Reaction Conditions | Yield (%) | Diastereomeric Ratio (anti:syn) |
| This compound | Boc | PhMgBr, THF, -78 °C to rt | 85 | 95:5 |
| N-Cbz-L-phenylalaninal | Cbz | PhMgBr, THF, -78 °C to rt | 82 | 92:8 |
The data indicates that while both substrates provide high yields and excellent diastereoselectivity, This compound offers a slight advantage in stereocontrol , likely due to the steric bulk of the Boc group favoring a non-chelation (Felkin-Anh) model of nucleophilic attack.
Experimental Protocols
General Procedure for the Diastereoselective Addition of Phenylmagnesium Bromide to this compound
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Phenylmagnesium bromide (PhMgBr) solution in THF (e.g., 1.0 M)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum is charged with this compound (1.0 eq).
-
Anhydrous THF is added to dissolve the aldehyde under an inert atmosphere.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Phenylmagnesium bromide solution (1.2 eq) is added dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
The mixture is allowed to warm to room temperature and then transferred to a separatory funnel.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired amino alcohol.
-
The diastereomeric ratio is determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.
Visualization of Key Concepts
To further illustrate the principles governing the stereochemical outcome of these reactions, the following diagrams are provided.
Caption: Felkin-Anh model for non-chelation controlled nucleophilic addition.
Caption: Chelation-controlled model for nucleophilic addition.
Conclusion
This compound is a highly effective chiral building block for asymmetric synthesis, offering excellent yields and high levels of stereocontrol in nucleophilic addition reactions. Its performance, particularly in comparison to other N-protected analogues, highlights the importance of the protecting group in directing the stereochemical outcome. The provided experimental protocol serves as a robust starting point for the synthesis of valuable chiral amino alcohol intermediates. For researchers and drug development professionals, a thorough understanding of these principles and access to high-quality starting materials are critical for the successful and efficient development of new chemical entities.
A Comparative Guide to the X-ray Crystallography of N-Boc-L-Phenylalanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the X-ray crystallographic data of selected N-Boc-L-phenylalanine derivatives. Due to the limited availability of public crystallographic data for a series of N-Boc-L-phenylalaninal derivatives, this guide focuses on representative, crystalline N-Boc-L-phenylalanine compounds to illustrate the structural insights achievable through X-ray crystallography. The methodologies and data presented herein serve as a valuable resource for researchers engaged in the synthesis, structural analysis, and application of these important chiral building blocks.
Data Presentation: Crystallographic Parameters of N-Boc-L-Phenylalanine Derivatives
The following table summarizes key crystallographic parameters for two representative N-Boc-L-phenylalanine derivatives, offering a direct comparison of their solid-state structures.
| Parameter | N-Boc-L-phenylalanine Benzyl Ester[1] | Nα-(4-cyanobenzoyl)-N-(2-cyanophenyl)-D-phenylalanine Amide[2] |
| Chemical Formula | C₂₁H₂₅NO₄ | C₂₄H₁₈N₄O₂ |
| Molecular Weight | 355.4 g/mol | 394.43 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁ | P2₁/n |
| a (Å) | 5.206(2) | 10.322(2) |
| b (Å) | 17.294(4) | 14.123(3) |
| c (Å) | 10.972(2) | 14.281(3) |
| α (°) | 90 | 90 |
| β (°) | 98.91(1) | 108.03(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 976(1) | 1979.7(7) |
| Z | 2 | 4 |
| Temperature (K) | 293 | 100 |
| Radiation (λ) | Cu Kα (1.5418 Å) | Not Specified |
| Final R-factor | 0.071 for 1186 observed reflections | Not Specified |
Experimental Protocols
General Synthesis of N-Boc-L-phenylalanine Derivatives
N-Boc-L-phenylalanine derivatives are typically synthesized from L-phenylalanine. The amino group is first protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The resulting N-Boc-L-phenylalanine can then be further modified. For instance, the synthesis of the Nα-aroyl-N-aryl-phenylalanine amide involves two subsequent amide coupling steps from N-Boc-protected D-phenylalanine[2].
Crystallization
High-quality single crystals suitable for X-ray diffraction are paramount for accurate structure determination. A general approach to the crystallization of N-Boc-protected amino acid derivatives involves:
-
Dissolution : The purified compound is dissolved in a suitable solvent (e.g., methanol, ethanol, ethyl acetate) or a solvent mixture to achieve a supersaturated solution[3].
-
Slow Evaporation : The solution is left undisturbed in a loosely covered vial to allow for the slow evaporation of the solvent, which gradually increases the concentration and promotes crystal growth.
-
Vapor Diffusion : A vial containing the dissolved compound is placed in a sealed larger container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, leading to crystallization.
-
Seeding : In cases where spontaneous crystallization is difficult, introducing a seed crystal of the desired compound can initiate crystal growth[4].
Single-Crystal X-ray Diffraction Analysis
The following is a generalized protocol for the single-crystal X-ray diffraction analysis of N-Boc-L-phenylalanine derivatives[3]:
-
Crystal Mounting : A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection : The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen to minimize radiation damage. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and molecular structure.
Mandatory Visualizations
Experimental Workflow for Crystal Structure Determination
Caption: Workflow for the determination of the crystal structure of N-Boc-L-phenylalanine derivatives.
Molecular Conformation and Intermolecular Interactions
The crystal structure of N-Boc-L-phenylalanine benzyl ester reveals specific conformational features and intermolecular interactions that stabilize the crystal lattice. The urethane amide bond adopts a trans conformation, and the Boc group is oriented away from the aromatic rings, likely due to steric hindrance. The structure is stabilized by intermolecular hydrogen bonds[1].
Caption: Key structural features of N-Boc-L-phenylalanine benzyl ester in the solid state.
References
A Comparative Guide to Quantifying N-Boc-L-phenylalaninal Reaction Yield with Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for quantifying the reaction yield of N-Boc-L-phenylalaninal, a crucial intermediate in the synthesis of various pharmaceutical agents. Accurate yield determination is paramount for process optimization and quality control. This document details the use of internal standards with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering a comparison of their performance and providing detailed experimental protocols.
Introduction to Quantitative Analysis with Internal Standards
The use of an internal standard (IS) is a robust technique in analytical chemistry to improve the precision and accuracy of quantitative analysis. An IS is a compound of known concentration that is added to the sample being analyzed. By comparing the detector response of the analyte to that of the internal standard, variations arising from sample preparation and instrument operation can be mitigated.
An ideal internal standard should possess the following characteristics:
-
It should not be present in the original sample.
-
It must be chemically stable and not react with the analyte or other sample components.
-
Its signal should be well-resolved from the analyte and other components in the analysis.
-
It should have a similar chemical structure and physicochemical properties to the analyte for comparable behavior during analysis.
This guide will explore the application of this principle to the quantification of this compound.
Method 1: High-Performance Liquid Chromatography (HPLC) with an Internal Standard
HPLC is a widely used technique for the separation and quantification of compounds in a mixture. When coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry), it provides high sensitivity and selectivity. For this compound, a reversed-phase HPLC method is appropriate.
Selection of an Internal Standard for HPLC
A suitable internal standard for the HPLC analysis of this compound should be a compound with similar polarity and UV chromophore, if using UV detection. Given the structure of this compound, a good candidate would be a structurally similar, stable, and commercially available compound that is unlikely to be present as an impurity in the reaction mixture. N-Boc-L-leucinal or N-Boc-L-valinal could be considered, as they are also N-Boc protected amino aldehydes. Alternatively, a commercially available, stable compound with a similar retention time and UV response, such as N-Boc-L-tryptophan , could be used, although its different chromophore would need to be considered in the calibration. For the purpose of this guide, we will propose the use of N-Boc-L-leucinal as the internal standard.
Experimental Protocol: HPLC Quantification of this compound
1. Materials and Reagents:
-
This compound (analyte)
-
N-Boc-L-leucinal (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade (optional, for improved peak shape)
-
Volumetric flasks and pipettes
-
HPLC system with a C18 reversed-phase column and UV detector
2. Preparation of Standard Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Boc-L-leucinal and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by adding a fixed amount of the Internal Standard Stock Solution to varying amounts of the Analyte Stock Solution and diluting with acetonitrile.
3. Sample Preparation:
-
Accurately weigh a sample of the reaction mixture (e.g., 10 mg).
-
Dissolve the sample in a known volume of acetonitrile (e.g., 10 mL).
-
Add a precise volume of the Internal Standard Stock Solution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile (e.g., 60:40 ACN:H₂O). 0.1% formic acid can be added to both solvents to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
-
Column Temperature: 30 °C
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the reaction sample from the calibration curve.
-
Calculate the reaction yield based on the initial amount of the limiting reactant.
Data Presentation: HPLC Method
| Parameter | This compound | N-Boc-L-leucinal (IS) |
| Retention Time (min) | ~5.2 | ~4.5 |
| Response Factor | Calibrated | 1.00 (by definition) |
| Linearity (R²) | >0.999 | - |
| Limit of Detection (LOD) | ~0.1 µg/mL | - |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | - |
Note: The above data are representative and may vary depending on the specific HPLC system and conditions.
Method 2: Quantitative NMR (qNMR) Spectroscopy with an Internal Standard
qNMR is a powerful primary analytical method for determining the concentration of a substance without the need for a calibration curve of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.
Selection of an Internal Standard for qNMR
A suitable internal standard for qNMR should have a simple spectrum with at least one signal that is well-resolved from the analyte's signals. It should also be stable, non-volatile, and have a known purity. For the ¹H qNMR of this compound, compounds with sharp singlet peaks in a region free of analyte signals are ideal. 1,3,5-Trimethoxybenzene or dimethyl sulfone are excellent candidates. They are commercially available in high purity and have simple, distinct signals. We will use 1,3,5-trimethoxybenzene as the internal standard in this guide.
Experimental Protocol: qNMR Quantification of this compound
1. Materials and Reagents:
-
This compound (analyte)
-
1,3,5-Trimethoxybenzene (internal standard, >99% purity)
-
Deuterated chloroform (CDCl₃) or another suitable deuterated solvent
-
NMR spectrometer
-
High-precision analytical balance
2. Sample Preparation:
-
Accurately weigh a precise amount of the reaction mixture (e.g., 10-20 mg) into a clean vial.
-
Accurately weigh a precise amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.
-
Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.7 mL of CDCl₃).
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including:
-
A sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T₁). A D1 of 30 seconds is generally a safe starting point.
-
A sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).
-
A 90° pulse angle.
-
4. Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signal of the analyte (e.g., the aldehyde proton at ~9.6 ppm) and a well-resolved signal of the internal standard (e.g., the aromatic protons of 1,3,5-trimethoxybenzene at ~6.1 ppm or the methoxy protons at ~3.8 ppm).
-
Calculate the molar ratio of the analyte to the internal standard using the following equation:
-
Calculate the amount of analyte in the sample and subsequently the reaction yield.
Data Presentation: qNMR Method
| Analyte/IS Signal | Chemical Shift (δ, ppm) in CDCl₃ | Number of Protons |
| This compound (Aldehyde H) | ~9.6 | 1 |
| 1,3,5-Trimethoxybenzene (Aromatic H) | ~6.1 | 3 |
| 1,3,5-Trimethoxybenzene (Methoxy H) | ~3.8 | 9 |
| Parameter | Value |
| Precision (RSD) | < 1% |
| Accuracy | High (primary method) |
Comparison of HPLC and qNMR Methods
| Feature | HPLC with Internal Standard | qNMR with Internal Standard |
| Principle | Chromatographic separation followed by detection | Direct proportionality of signal intensity to molar concentration |
| Calibration | Requires a calibration curve of the analyte | Does not require an analyte-specific calibration curve |
| Selectivity | High, based on chromatographic resolution | High, based on chemical shift dispersion |
| Sensitivity | Generally higher than qNMR (µg/mL to ng/mL) | Lower than HPLC (mg/mL range) |
| Sample Throughput | Higher, with autosamplers | Lower, due to longer acquisition times |
| Cost | Higher initial instrument cost, ongoing solvent costs | Higher initial instrument cost, lower running costs |
| Information Provided | Quantitative data | Quantitative and structural information |
| Destructive | Yes, sample is consumed | No, sample can be recovered |
Mandatory Visualizations
Caption: Workflow for HPLC quantification of this compound.
Caption: Workflow for qNMR quantification of this compound.
Caption: Key relationships in quantitative reaction monitoring.
Conclusion
Both HPLC and qNMR with internal standards are powerful methods for the accurate determination of this compound reaction yield. The choice between the two often depends on the specific requirements of the analysis, such as the need for high sensitivity (favoring HPLC) or the desire for a primary method that provides structural confirmation (favoring qNMR). For routine analysis in a process chemistry setting, a validated HPLC method often provides the necessary throughput and sensitivity. For the precise determination of the purity of isolated material or for method validation, qNMR is an invaluable, non-destructive tool. The detailed protocols and comparative data presented in this guide should assist researchers in selecting and implementing the most appropriate method for their needs.
A Comparative Guide to the Synthesis of N-Boc-L-phenylalaninal: Yields and Methodologies
For researchers, scientists, and professionals in drug development, the efficient and high-yield synthesis of chiral building blocks is paramount. N-Boc-L-phenylalaninal, a crucial intermediate in the synthesis of various pharmaceutical agents, can be prepared through several synthetic routes. This guide provides an objective comparison of the most common methods for its synthesis, focusing on reported yields and detailed experimental protocols. The two primary strategies involve the oxidation of N-Boc-L-phenylalaninol and the reduction of N-Boc-L-phenylalanine derivatives.
Comparison of Synthesis Yields
The selection of a synthetic route for this compound is often dictated by the desired yield, scalability, and the availability of starting materials and reagents. Below is a summary of reported yields for different methodologies.
| Synthetic Route | Key Reagents | Reported Yield (%) | Reference |
| Oxidation of N-Boc-L-phenylalaninol | |||
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | ~92% | [1] |
| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane | High yields | [2] |
| Reduction of N-Boc-L-phenylalanine Derivative | |||
| One-pot Reduction of N-Boc-L-phenylalanine | 1,1'-Carbonyldiimidazole (CDI), DIBAL-H | Excellent yields | [3][4] |
Note: "High yields" for the Dess-Martin Periodinane oxidation are commonly reported in the literature for the oxidation of primary alcohols to aldehydes, though a specific numerical yield for N-Boc-L-phenylalaninol was not found in the surveyed literature.[2] "Excellent yields" are reported for the one-pot reduction of various N-protected amino acids, with a specific yield of 84% for the analogous Boc-valinal.[3]
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to allow for replication and adaptation in a laboratory setting.
Oxidation of N-Boc-L-phenylalaninol
This approach starts from the commercially available or readily synthesized N-Boc-L-phenylalaninol and oxidizes the primary alcohol to the desired aldehyde.
The Swern oxidation is a mild and widely used method for the oxidation of primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.[1]
Procedure:
-
A solution of oxalyl chloride (2.0 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of dimethyl sulfoxide (DMSO, 2.2 equivalents) in anhydrous DCM is added dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.
-
A solution of N-Boc-L-phenylalaninol (1.0 equivalent) in anhydrous DCM is then added dropwise, again keeping the temperature at -78 °C. The reaction is stirred for 30-60 minutes.
-
Triethylamine (5.0 equivalents) is added to the reaction mixture, which is then allowed to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude this compound.
-
Purification is typically achieved by flash column chromatography on silica gel.
The Dess-Martin oxidation offers a convenient and mild alternative, using a hypervalent iodine reagent.[2][5] This method is known for its high chemoselectivity and tolerance of sensitive functional groups.[2]
Procedure:
-
To a solution of N-Boc-L-phenylalaninol (1.0 equivalent) in anhydrous dichloromethane (DCM) is added Dess-Martin periodinane (1.1-1.5 equivalents) in one portion at room temperature under an inert atmosphere.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
The mixture is stirred vigorously until the layers become clear.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography.
Reduction of N-Boc-L-phenylalanine
This "top-down" approach involves the partial reduction of the carboxylic acid functionality of N-Boc-L-phenylalanine.
This efficient one-pot procedure avoids the isolation of intermediates and has been reported to provide excellent yields of N-protected amino aldehydes with high stereointegrity.[3][4]
Procedure:
-
To a solution of N-Boc-L-phenylalanine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added 1,1'-carbonyldiimidazole (CDI, 1.1 equivalents) at room temperature under an inert atmosphere.
-
The reaction mixture is stirred for 1-2 hours to form the acylimidazolide intermediate.
-
The solution is then cooled to -78 °C.
-
A solution of diisobutylaluminium hydride (DIBAL-H, 2.0-2.5 equivalents in an appropriate solvent like toluene or hexanes) is added dropwise, maintaining the temperature at -78 °C.
-
The reaction is stirred at -78 °C for 1-2 hours.
-
The reaction is quenched at low temperature by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
The mixture is allowed to warm to room temperature and stirred until two clear layers are formed.
-
The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to give the crude this compound.
-
Purification can be performed by flash chromatography.
Synthesis Pathways Overview
The following diagram illustrates the relationship between the starting materials and the final product, this compound, for the described synthetic methodologies.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. A rapid and efficient one-pot method for the reduction of N -protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01838B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
Comparative Analysis of N-Boc-L-phenylalaninal's Cross-Reactivity in Complex Biological Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Boc-L-phenylalaninal, a protected amino aldehyde, focusing on its potential cross-reactivity when used in complex biological systems. Due to the limited availability of direct cross-reactivity studies on this compound, this document leverages data from structurally related peptide aldehydes to offer insights into its potential off-target activities. The experimental protocols provided are established methods for assessing inhibitor selectivity.
Introduction to this compound
This compound is a synthetic building block used in medicinal chemistry and peptide synthesis. Its aldehyde functional group makes it a reactive electrophile capable of forming covalent-reversible adducts with nucleophilic residues in enzyme active sites, particularly the catalytic cysteine or serine residues of proteases. The N-terminal tert-butoxycarbonyl (Boc) protecting group offers stability during synthesis and modulates the compound's physicochemical properties. While primarily used in the synthesis of more complex molecules, its inherent reactivity suggests potential applications as a standalone inhibitor or as a chemical probe. Understanding its cross-reactivity is crucial for interpreting experimental results and for the development of selective therapeutics.
Data Presentation: Comparative Inhibitory Activity of Related Peptide Aldehydes
Table 1: Inhibition of 20S Proteasome and Other Proteases by Boc-Protected Peptide Aldehydes
| Compound | Target Protease | IC50 / Ki (µM) | Notes |
| Boc-L-Asp(OBzl)-L-Leu-L-Leucinal | 20S Proteasome (β5) | > 50 | Demonstrates that not all Boc-protected peptide aldehydes are potent proteasome inhibitors. The P3 and P2 residues play a crucial role in determining potency. |
| Boc-L-Glu(OBzl)-L-Phe-L-Leucinal | 20S Proteasome (β5) | 0.091 | Shows significant potency against the chymotrypsin-like activity of the proteasome. The presence of a Phenylalanine at P2 likely contributes to this activity. |
| Cbz-Leu-Leu-Leu-al (MG-132) | 20S Proteasome (β5) | 0.004 (Ki) | A well-characterized, potent proteasome inhibitor included for comparison. The Cbz protecting group is different, but the core peptide aldehyde structure is relevant. |
| Aza-peptide aldehyde 1 | 20S Proteasome (β5) | 2.3 | An example of an aza-peptide aldehyde, demonstrating that modifications to the peptide backbone can influence potency. |
| Aza-peptide aldehyde 3' | Cathepsin B | > 50 | This aza-peptide aldehyde shows poor inhibition of the cysteine protease Cathepsin B, suggesting some selectivity of this scaffold away from certain cysteine proteases. |
| Aza-peptide aldehyde 3' | α-Chymotrypsin | > 50 | This aza-peptide aldehyde also shows poor inhibition of the serine protease α-chymotrypsin. |
Table 2: Inhibition of Viral Cysteine Proteases by Peptide Aldehydes
| Compound | Target Protease | Ki (µM) | Notes |
| Cinnamoyl-Phe-Phe-H | SARS-CoV Mpro | 2.24 ± 0.58 | Demonstrates that a dipeptide aldehyde with Phenylalanine at P1 can inhibit viral cysteine proteases. The N-terminal protecting group is different from Boc. |
| Ac-ESTLQ-H | SARS-CoV Mpro | µM range | A pentapeptide aldehyde that inhibits the SARS-CoV main protease. This highlights that longer peptide sequences can be accommodated by the active site of this protease class. |
| Ac-NSFSQ-H | SARS-CoV Mpro | µM range | Another example of a pentapeptide aldehyde inhibitor of SARS-CoV Mpro. |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from its corresponding alcohol precursor, N-Boc-L-phenylalaninol, through a mild oxidation reaction.
-
Synthesis of N-Boc-L-phenylalaninol:
-
N-Boc-L-phenylalanine is reduced to N-Boc-L-phenylalaninol. A common method involves the use of sodium borohydride in the presence of lithium chloride in a solvent like methanol. The reaction is typically carried out at a low temperature (e.g., 5°C) and monitored by thin-layer chromatography (TLC).
-
-
Oxidation to this compound:
-
The primary alcohol of N-Boc-L-phenylalaninol is oxidized to the aldehyde. To prevent over-oxidation to the carboxylic acid, mild oxidizing agents are required. Common methods include:
-
Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (DMSO), and a hindered base like triethylamine.
-
Dess-Martin Periodinane (DMP) Oxidation: Employs the Dess-Martin periodinane reagent in a chlorinated solvent like dichloromethane (DCM).
-
-
The reaction progress is monitored by TLC. Upon completion, the product is isolated and purified, typically by flash chromatography.
-
Cross-Reactivity Profiling using Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique to assess the selectivity of covalent inhibitors in a complex proteome. A competitive ABPP workflow can be employed to determine the on- and off-targets of this compound.
-
Preparation of Proteome:
-
Harvest cells or tissues of interest and prepare a soluble proteome lysate by sonication or dounce homogenization in a suitable buffer (e.g., PBS) without detergents that might interfere with enzyme activity.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
-
Competitive Inhibition:
-
Pre-incubate aliquots of the proteome with varying concentrations of this compound (or a vehicle control, e.g., DMSO) for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
-
Labeling with a Broad-Spectrum Activity-Based Probe (ABP):
-
Add a broad-spectrum ABP that targets the class of enzymes of interest (e.g., a fluorophosphonate probe for serine hydrolases or an iodoacetamide-based probe for cysteine proteases) to each proteome aliquot.
-
Incubate for a specified time to allow the ABP to label the active enzymes that were not inhibited by this compound.
-
-
Analysis:
-
Gel-Based Analysis: If the ABP contains a fluorescent reporter tag, the labeled proteins can be separated by SDS-PAGE and visualized by in-gel fluorescence scanning. A decrease in the fluorescence intensity of a protein band in the presence of this compound indicates it is a target.
-
Mass Spectrometry-Based Analysis: If the ABP contains a biotin tag, the labeled proteins can be enriched using streptavidin beads. The enriched proteins are then digested (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the protein targets. A decrease in the abundance of peptides from a particular protein in the inhibitor-treated sample compared to the control identifies it as a target.
-
Mandatory Visualization
Caption: Workflow for synthesis and cross-reactivity profiling of this compound.
Caption: Potential modulation of the NF-κB pathway by proteasome inhibition.
Safety Operating Guide
Navigating the Safe Disposal of N-Boc-L-phenylalaninal: A Procedural Guide
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-Boc-L-phenylalaninal, a common intermediate in peptide synthesis and drug discovery. Adherence to these procedures is critical for operational safety and environmental stewardship.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is imperative to consult the substance-specific Safety Data Sheet (SDS) and adhere to all institutional and local regulations. While some suppliers classify this compound as a non-hazardous substance, others indicate that it may cause skin, eye, and respiratory irritation.[1] Therefore, exercising caution and utilizing appropriate personal protective equipment (PPE) is essential.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a laboratory coat.
-
Respiratory Protection: In case of insufficient ventilation or potential for dust generation, use a NIOSH-approved respirator.[2]
Engineering Controls:
-
All handling and disposal activities should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or aerosols.[2][3]
Quantitative Data Summary
The following table summarizes key data for this compound. This information is crucial for accurate labeling and waste characterization.
| Property | Value | Reference |
| Chemical Name | N-(tert-Butoxycarbonyl)-L-phenylalaninal | |
| CAS Number | 72155-45-4 | [4][5] |
| Molecular Formula | C₁₄H₁₉NO₃ | |
| Appearance | White to off-white powder or solid | |
| Melting Point | 86 - 88 °C | [5] |
| Hazard Classification | Not classified as a hazardous substance by some suppliers. Others indicate it is an irritant (H315, H319, H335).[1] | |
| Environmental Hazards | Should not be released into the environment.[6][7] Do not let product enter drains.[8] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company.[3] Under no circumstances should this chemical be disposed of down the drain.[2]
-
Waste Segregation and Collection:
-
Solid Waste: Collect uncontaminated, surplus this compound in a dedicated, sealable container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and wipes, should be collected in a separate, clearly labeled, and sealed container.[3]
-
-
Container Labeling:
-
Clearly label the waste container with the full chemical name: "this compound" and the CAS number "72155-45-4".
-
Include any applicable hazard pictograms or statements as required by your institution's Environmental Health and Safety (EHS) department.
-
-
Temporary Storage:
-
Store the sealed waste container in a designated chemical waste accumulation area.[2]
-
This area should be secure, well-ventilated, and segregated from incompatible materials.
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal vendor to arrange for the collection and proper disposal of the waste.
-
-
Documentation:
-
Maintain accurate records of the quantity of this compound disposed of and the date of disposal.
-
Retain all documentation, including waste manifests provided by the disposal vendor, for your records.
-
Caption: Workflow for the proper disposal of this compound.
Spill Response Protocol
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.
-
Small Spills:
-
Restrict access to the spill area.
-
Wearing appropriate PPE, carefully sweep up the solid material to avoid generating dust.[3][7]
-
Place the collected material and any contaminated cleaning supplies into a sealed container labeled for chemical waste.[3]
-
Clean the spill area with a damp cloth and place the cloth in the waste container.[2]
-
-
Large Spills:
-
Evacuate the immediate area and restrict access.
-
Immediately notify your institution's EHS department or emergency response team.[3]
-
Ensure the area is well-ventilated, if it is safe to do so.
-
Caption: Logical flow for responding to spills of this compound.
References
- 1. 72155-45-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. SDS of this compound, Safety Data Sheets, CAS 72155-45-4 - chemBlink [ww.chemblink.com]
- 5. N-Boc-L-苯丙氨醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. globechemie.com [globechemie.com]
Safeguarding Your Research: A Comprehensive Guide to Handling N-Boc-L-phenylalaninal
For researchers, scientists, and professionals in the fast-paced world of drug development, the safe and efficient handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for N-Boc-L-phenylalaninal, a key building block in peptide synthesis and other advanced applications. Adherence to these protocols is critical for ensuring personal safety, maintaining experimental integrity, and complying with regulatory standards.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for handling this compound, designed to minimize exposure and ensure a safe laboratory environment.
| PPE Category | Recommended Equipment | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield. | To protect eyes from potential splashes and airborne particles. |
| Skin Protection | Nitrile or neoprene gloves. A standard laboratory coat. | To prevent skin contact, which may cause irritation. Natural rubber gloves may offer fair protection against aldehydes but nitrile or neoprene are generally more resistant to a wider range of chemicals.[2] |
| Respiratory Protection | To be used in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate or if dust/aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | To prevent inhalation of potentially irritating airborne particles or vapors. |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling and disposal of this compound is crucial for operational safety and efficiency.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent exposure to moisture and air.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Handling and Use
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before use, ensure all necessary PPE is correctly worn.
-
Avoid generating dust when handling the solid material. Use appropriate tools for transferring the chemical.
-
In case of accidental contact, follow the first aid measures outlined below.
Spill and Emergency Procedures
-
Small Spills:
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a clearly labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Restrict access to the area until cleanup is complete.
-
Disposal Plan
-
All waste containing this compound, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Dispose of the hazardous waste through your institution's EHS-approved chemical waste disposal program.
-
Do not dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
The following table summarizes key physical and chemical properties based on available data for the closely related compound, N-Boc-L-phenylalanine. These values should be used as a general guideline.
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Formula | C14H19NO3 |
| Molecular Weight | 251.31 g/mol |
| Melting Point | 85 - 88 °C (for N-Boc-L-phenylalanine)[3] |
| Solubility | Insoluble in water[3] |
Experimental Protocols: First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Visualizing the Workflow
To ensure a clear understanding of the handling and disposal process, the following diagram illustrates the logical flow of operations.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
